molecular formula C22H23F2NO2 B1674726 Lenperone CAS No. 24678-13-5

Lenperone

Numéro de catalogue: B1674726
Numéro CAS: 24678-13-5
Poids moléculaire: 371.4 g/mol
Clé InChI: WCIBOXFOUGQLFC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lenperone is an organic molecular entity.
antipsychotic of the butyrophenone class;  like other major tranquilizers, it has some alpha-adrenergic blocking action & is antiemetic;  minor descriptor (76-85);  on-line & Index Medicus search BUTYROPHENONES (76-85);  RN given refers to parent cpd
See also: this compound Hydrochloride (active moiety of).

Propriétés

IUPAC Name

4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18H,1-2,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIBOXFOUGQLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24677-86-9 (hydrochloride)
Record name Lenperone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024678135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7046120
Record name Lenperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24678-13-5
Record name Lenperone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24678-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lenperone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024678135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lenperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lenperone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.166
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LENPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13P4GX22ES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lenperone's Mechanism of Action on Dopamine D2 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenperone is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of drugs. Its therapeutic efficacy in managing psychosis is primarily attributed to its interaction with the central dopaminergic system, specifically its antagonist activity at the dopamine (B1211576) D2 receptor. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's action on D2 receptors, including its binding affinity, functional antagonism, and impact on downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacodynamics.

Core Mechanism of Action at the Dopamine D2 Receptor

This compound functions as a competitive antagonist at the dopamine D2 receptor. In psychotic disorders such as schizophrenia, an overactivity of the mesolimbic dopamine pathway is a key pathophysiological feature. By binding to postsynaptic D2 receptors in this pathway, this compound blocks the binding of the endogenous neurotransmitter, dopamine. This blockade attenuates the excessive dopaminergic signaling, leading to a reduction in the positive symptoms of psychosis, such as hallucinations and delusions.

Quantitative Data: Binding Affinity and Functional Potency

The following table summarizes the available quantitative data for butyrophenone antipsychotics, with melperone (B1203284) serving as a proxy for this compound, at the human dopamine D2 receptor.

CompoundParameterValue (nM)Receptor TypeReference
MelperoneKi (radioligand-independent)30 - 90Dopamine D2[1]

Ki (dissociation constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Signaling Pathways

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like dopamine, the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, this compound blocks this dopamine-induced signaling cascade.

Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of this compound

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds and Activates This compound This compound This compound->D2R Binds and Blocks Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Catalyzes Inhibition ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (Reduced Neuronal Excitability) PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 receptor signaling and this compound's antagonistic action.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from brain tissue known to have high D2 receptor density (e.g., striatum).

  • Assay Buffer: A suitable buffer is used, typically containing Tris-HCl, MgCl₂, and other salts to maintain physiological pH and ionic strength.

  • Radioligand: A radiolabeled D2 receptor antagonist with high affinity, such as [³H]-spiperone or [³H]-raclopride, is used.

  • Competitive Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare D2 Receptor- Expressing Membranes Start->Prepare_Membranes Incubate Incubate Membranes with [³H]-Radioligand and varying concentrations of this compound Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Liquid Scintillation Counting of Bound Radioactivity Filter->Count Analyze Data Analysis: Determine IC₅₀ and Calculate Ki Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Functional cAMP Assay

Objective: To determine the functional antagonist activity of this compound at the dopamine D2 receptor by measuring its effect on agonist-induced inhibition of cAMP production.

Methodology:

  • Cell Culture: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293) is cultured to an appropriate density.

  • Assay Medium: Cells are washed and resuspended in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Antagonist Pre-incubation: Cells are pre-incubated with increasing concentrations of this compound for a defined period.

  • Agonist Stimulation: A fixed concentration of a dopamine agonist (e.g., dopamine or quinpirole) is added to stimulate the D2 receptors and inhibit adenylyl cyclase. Forskolin is often co-administered to stimulate adenylyl cyclase and provide a robust signal window for measuring inhibition.

  • Incubation: The cells are incubated for a specific time to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified. The IC₅₀ value, representing the concentration of this compound that causes a 50% reversal of the agonist effect, is determined by non-linear regression analysis.

cAMP_Assay_Workflow Start Start Culture_Cells Culture D2 Receptor- Expressing Cells Start->Culture_Cells Preincubate Pre-incubate Cells with varying concentrations of this compound Culture_Cells->Preincubate Stimulate Stimulate with Dopamine Agonist and Forskolin Preincubate->Stimulate Lyse_and_Detect Lyse Cells and Detect Intracellular cAMP Levels Stimulate->Lyse_and_Detect Analyze Data Analysis: Determine IC₅₀ for Antagonism Lyse_and_Detect->Analyze End End Analyze->End

Caption: Workflow for a functional cAMP antagonist assay.

Conclusion

This compound exerts its antipsychotic effects through competitive antagonism of the dopamine D2 receptor. This action effectively dampens the hyperdopaminergic state associated with psychosis by blocking the canonical Gi/o-coupled signaling pathway, thereby preventing the dopamine-induced inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP levels. The quantitative binding and functional data, along with the detailed experimental protocols provided in this guide, offer a comprehensive technical overview of this compound's mechanism of action at the dopamine D2 receptor for professionals in the field of neuropharmacology and drug development.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Lenperone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Lenperone, a typical antipsychotic of the butyrophenone (B1668137) class. It details its chemical structure, physicochemical properties, a validated synthetic route with experimental protocols, and its primary mechanism of action.

Chemical Identity and Structure

This compound is a complex organic molecule belonging to the butyrophenone family, a class of drugs known for their antipsychotic properties.[1] Its structure features a central piperidine (B6355638) ring linking two distinct fluorinated phenyl moieties.

The formal chemical name for this compound is 4-[4-(4-Fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one .[1] Its identity is unambiguously confirmed by its CAS Registry Number: 24678-13-5 .[2]

Structural Representation:

  • Molecular Formula : C₂₂H₂₃F₂NO₂[2]

  • SMILES : C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F[3]

  • InChI Key : WCIBOXFOUGQLFC-UHFFFAOYSA-N[3]

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation and pharmacokinetic profile. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 371.42 g/mol [2]
Exact Mass 371.16968530 Da[4]
CAS Number 24678-13-5[2]
Chemical Formula C₂₂H₂₃F₂NO₂[2]
Polar Surface Area 37.4 Ų[4]
Color/Form Neat[5]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the strategic coupling of key chemical intermediates. The most commonly cited synthetic route involves a two-step process: an N-alkylation reaction followed by the deprotection of a ketal group to yield the final product.[1]

Synthetic Workflow

The overall synthesis begins with the alkylation of 4-(4-fluorobenzoyl)piperidine (B1333394) with a protected chloropropyl derivative. The resulting intermediate, a dioxolane, is then subjected to acidic hydrolysis to remove the protecting group and reveal the ketone functionality, completing the synthesis of this compound.[1]

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection A 2-(3-chloropropyl)-2- (4-fluorophenyl)-1,3-dioxolane C Intermediate Ketal (CID: 20318874) A->C Alkylation (e.g., Na2CO3, KI) B 4-(4-fluorobenzoyl)piperidine B->C Alkylation (e.g., Na2CO3, KI) D This compound C->D Acidic Hydrolysis (e.g., HCl)

Caption: Synthetic workflow for this compound.
Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound based on established chemical transformations for N-alkylation and ketal deprotection.

Step 1: Synthesis of 2-(4-fluorophenyl)-2-{3-[4-(4-fluorobenzoyl)piperidino]propyl}-1,3-dioxolane (Intermediate Ketal)

  • Objective: To couple the piperidine and chloropropyl fragments via N-alkylation.

  • Materials:

    • 4-(4-fluorobenzoyl)piperidine (1.0 eq)

    • 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (1.1 eq)

    • Sodium carbonate (Na₂CO₃) (2.0 eq)

    • Potassium iodide (KI) (0.1 eq, catalytic)

    • Toluene or Methyl isobutyl ketone (MIBK) as solvent

  • Procedure:

    • To a stirred suspension of 4-(4-fluorobenzoyl)piperidine, sodium carbonate, and potassium iodide in toluene, add 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane.

    • Heat the reaction mixture to reflux (approximately 110-120 °C) for 24-48 hours.[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Cool the mixture to room temperature and filter to remove inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Synthesis of this compound via Ketal Deprotection

  • Objective: To hydrolyze the dioxolane protecting group to form the final ketone.

  • Materials:

    • Intermediate ketal from Step 1 (1.0 eq)

    • Acetone (B3395972) and Water (e.g., 4:1 mixture)

    • Concentrated Hydrochloric Acid (HCl) (catalytic amount)

  • Procedure:

    • Dissolve the crude intermediate ketal in a mixture of acetone and water.

    • Add a catalytic amount of concentrated hydrochloric acid to the solution.[7]

    • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 4-8 hours.

    • Monitor the deprotection via TLC or HPLC.[8]

    • Once the reaction is complete, neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent in vacuo to yield crude this compound.

    • Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Mechanism of Action & Signaling Pathway

This compound is a typical antipsychotic that primarily functions as an antagonist of the dopamine (B1211576) D2 receptor.[9] Overactivity of dopaminergic pathways in the brain is strongly implicated in the symptoms of psychosis.[9] By blocking the D2 receptor, this compound inhibits the activity of the neurotransmitter dopamine, thereby mitigating hyperactive dopaminergic signaling.[9]

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that signals through the Gαi subunit. The canonical pathway is as follows:

  • Dopamine Binding: In the absence of an antagonist, dopamine binds to the D2 receptor.

  • G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated heterotrimeric G-protein and causing the Gαi subunit to dissociate from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

  • Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

  • Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), altering downstream cellular responses.

This compound, as an antagonist, binds to the D2 receptor but does not activate it. Instead, it physically blocks dopamine from binding, thus preventing the initiation of this signaling cascade and restoring basal levels of adenylyl cyclase activity.[10]

G cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular D2R Dopamine D2 Receptor Gi Gαi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to DA Dopamine DA->D2R Binds & Activates This compound This compound This compound->D2R Binds & Blocks Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Modulates

Caption: Dopamine D2 receptor signaling and antagonism by this compound.

References

Lenperone's classification within the butyrophenone chemical class

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lenperone's Classification within the Butyrophenone (B1668137) Chemical Class

Introduction

This compound is a typical antipsychotic drug that belongs to the butyrophenone chemical class.[1] First reported in the 1970s for its anti-emetic and antipsychotic properties, its clinical application has been explored in the treatment of acute schizophrenia.[1] As a member of the butyrophenone family, its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the central nervous system. This technical guide provides a comprehensive analysis of this compound's chemical classification, comparative pharmacological data, detailed experimental protocols for its synthesis and receptor binding analysis, and a visualization of its principal signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this compound's core scientific attributes.

Chemical Classification and Structure

This compound is chemically designated as 4-[4-(4-Fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one.[1] Its structure is characterized by the quintessential butyrophenone framework: a four-carbon chain (butane) with a ketone at the 1-position and a phenyl group attached to the carbonyl carbon. In this compound, this phenyl group is substituted with a fluorine atom at the para-position. The terminal carbon of the butyl chain is attached to a nitrogen atom within a piperidine (B6355638) ring. This piperidine moiety is further substituted at the 4-position with a 4-fluorobenzoyl group.

The presence of the butyrophenone core is a defining feature that aligns this compound with other well-known antipsychotics such as haloperidol (B65202) and spiperone. The specific substitutions on the piperidine and phenyl rings contribute to its unique pharmacological profile.

Quantitative Pharmacological Data

The therapeutic and side-effect profile of a butyrophenone antipsychotic is largely determined by its binding affinity to various neurotransmitter receptors. While specific, publicly available quantitative binding data (Kᵢ values) for this compound is limited, the following tables present comparative data for other structurally related and well-characterized butyrophenones to provide a contextual understanding of the expected receptor affinity profile. A lower Kᵢ value signifies a higher binding affinity.

Table 1: Comparative Dopamine Receptor Binding Affinities (Kᵢ in nM)

CompoundD₂ ReceptorD₃ ReceptorD₄ Receptor
This compound Data Not AvailableData Not AvailableData Not Available
Haloperidol1.20.75.0
Spiperone0.160.251.9
Melperone752957

Data for Haloperidol, Spiperone, and Melperone are compiled from various sources and represent approximate values.

Table 2: Comparative Serotonin Receptor Binding Affinities (Kᵢ in nM)

Compound5-HT₁ₐ Receptor5-HT₂ₐ Receptor5-HT₂C Receptor
This compound Data Not AvailableData Not AvailableData Not Available
Haloperidol5600455000
Spiperone131.1110
Melperone26026130

Data for Haloperidol, Spiperone, and Melperone are compiled from various sources and represent approximate values.

Table 3: Comparative Adrenergic Receptor Binding Affinities (Kᵢ in nM)

Compoundα₁-Adrenergic Receptorα₂-Adrenergic Receptor
This compound Data Not AvailableData Not Available
Haloperidol132800
Spiperone184400
Melperone37>10000

Data for Haloperidol, Spiperone, and Melperone are compiled from various sources and represent approximate values.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of a key intermediate followed by alkylation and deprotection.[1]

Protocol 1: Synthesis of 4-(4-fluorobenzoyl)piperidine (B1333394) (Intermediate)

  • Reaction Setup: A solution of 1-acetyl-4-(4-fluorobenzoyl)piperidine (B1605381) (70.6 g) in 200 ml of 6N HCl is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reflux: The solution is heated to reflux for 2 hours.

  • Extraction (Acidic): The cooled solution is extracted twice with diethyl ether to remove non-basic impurities.

  • Basification: The aqueous layer is made basic with a sodium hydroxide (B78521) solution.

  • Extraction (Basic): The basic aqueous solution is extracted with benzene (B151609).

  • Drying and Concentration: The combined benzene extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product as an oil.

  • Salt Formation and Purification: The residual oil is dissolved in diethyl ether, and HCl gas is bubbled through the solution to precipitate the hydrochloride salt. The salt is collected by filtration, washed with ether, and recrystallized from isopropanol (B130326) to yield pure 4-(4-fluorobenzoyl)piperidine hydrochloride.

Protocol 2: Synthesis of this compound

  • Alkylation: 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (B144598) is reacted with 4-(4-fluorobenzoyl)piperidine in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to yield 2-(p-fluorophenyl)-2-{3-[4-(p-fluorobenzoyl)piperidino]propyl}-1,3-dioxolane.[1]

  • Deprotection: The resulting ketal is deprotected using acidic hydrolysis (e.g., aqueous HCl in a suitable solvent) to yield this compound.[1]

Radioligand Binding Assay

The following is a generalized protocol for determining the binding affinity of a test compound like this compound for the dopamine D₂ receptor.

  • Membrane Preparation: Homogenize brain tissue (e.g., rat striatum) or cultured cells expressing the target receptor in an ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in a fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Assay buffer.

    • A solution of the test compound (this compound) at various concentrations or vehicle.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone).

    • The membrane preparation.

    • For determining non-specific binding, a high concentration of an unlabeled competing ligand (e.g., unlabeled haloperidol) is added to a set of wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Signaling Pathways and Workflows

The antipsychotic effect of this compound is primarily mediated through its antagonism of the dopamine D₂ receptor, which is a G-protein coupled receptor (GPCR) that couples to the Gαi subunit. Blockade of this receptor prevents the inhibition of adenylyl cyclase, leading to downstream effects on cyclic AMP (cAMP) and protein kinase A (PKA) signaling.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Dopamine D2 Receptor Signaling Pathway

Synthesis_Workflow Reactant1 4-(4-fluorobenzoyl)piperidine Step1 N-Alkylation (Base, Solvent, Heat) Reactant1->Step1 Reactant2 2-(3-chloropropyl)-2- (4-fluorophenyl)-1,3-dioxolane Reactant2->Step1 Intermediate Protected this compound (Ketal) Step1->Intermediate Step2 Deprotection (Acidic Hydrolysis) Intermediate->Step2 Product This compound Step2->Product

This compound Synthesis Workflow

Binding_Assay_Workflow Start Prepare Reagents (Membranes, Radioligand, Test Compound) Incubation Incubate at Equilibrium Start->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Radioligand Binding Assay Workflow

References

Early Studies of Lenperone as an Anti-Emetic Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenperone (Elanone-V) is a typical antipsychotic agent belonging to the butyrophenone (B1668137) chemical class.[1] First synthesized and evaluated in the late 1960s and early 1970s, its primary therapeutic investigation was for neuropsychiatric disorders. However, early research also identified its potential as an effective anti-emetic agent, a characteristic shared by many butyrophenone derivatives. This technical guide provides an in-depth analysis of the early preclinical studies on this compound's anti-emetic properties, focusing on its mechanism of action, the experimental protocols used for its evaluation, and the available quantitative data. Although this compound was never approved for human use in the United States, it was utilized in veterinary medicine for sedation prior to 1989.[1]

Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism

The anti-emetic effect of this compound and other butyrophenones is primarily attributed to their antagonist activity at dopamine D2 receptors. The chemoreceptor trigger zone (CTZ) in the area postrema of the medulla oblongata is a key site for the induction of emesis. This region is rich in D2 receptors, and their activation by dopamine or dopaminergic agonists like apomorphine (B128758) initiates the vomiting reflex.

This compound, by blocking these D2 receptors in the CTZ, prevents the emetic signal from being transmitted to the vomiting center in the brainstem, thereby inhibiting nausea and vomiting. The high affinity of butyrophenones for D2 receptors underscores their potency as anti-emetics.

Signaling Pathway of Dopamine D2 Receptor Antagonism by this compound

This compound Anti-Emetic Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (Chemoreceptor Trigger Zone) Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Vesicle Vesicle G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP Emesis_Signal Emetic Signal (to Vomiting Center) cAMP->Emesis_Signal Reduced Signal This compound This compound This compound->D2_Receptor Blocks Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Collection & Analysis Animal_Selection Selection of healthy, fasted dogs Grouping Random assignment to treatment groups (Vehicle control, this compound doses) Animal_Selection->Grouping Drug_Admin Administration of this compound (or vehicle) Grouping->Drug_Admin Waiting Waiting period (e.g., 30-60 minutes) Drug_Admin->Waiting Apomorphine_Challenge Subcutaneous injection of Apomorphine (e.g., 0.1 mg/kg) Waiting->Apomorphine_Challenge Observation Observation for emesis (e.g., 30-60 minutes) Apomorphine_Challenge->Observation Record_Emesis Record incidence and frequency of vomiting Observation->Record_Emesis Calculate_ED50 Calculate the ED50 for this compound Record_Emesis->Calculate_ED50

References

The Neuroleptic Landscape of Lenperone and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the neuroleptic properties of Lenperone, a typical antipsychotic of the butyrophenone (B1668137) chemical class. It delves into the core pharmacological principles, including its mechanism of action centered on dopamine (B1211576) and serotonin (B10506) receptor antagonism, and explores the structure-activity relationships that define the butyrophenone scaffold. This document compiles available quantitative data on receptor binding affinities, details standard experimental protocols for assessing antipsychotic efficacy, and visualizes key pathways and workflows. The intended audience includes researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound and its analogs within the broader context of antipsychotic drug discovery.

Introduction to this compound and the Butyrophenone Class

This compound (Elanone-V) is a typical antipsychotic agent belonging to the butyrophenone class of compounds. First described in the 1970s for its anti-emetic and antipsychotic activities, it represents a significant area of research in the development of neuroleptic drugs.[1][2] Although never approved for human use in the United States, it saw use in veterinary medicine for sedation.[1]

The butyrophenones emerged as a structurally distinct class of antipsychotics from the earlier phenothiazines, offering a similar pharmacological profile.[3] Their discovery spurred extensive research into the role of dopamine antagonism in treating psychosis. The general structure of a butyrophenone consists of a fluorinated phenyl ketone connected by a three-carbon propyl chain to a piperidine (B6355638) ring. This core scaffold is amenable to various substitutions, leading to a wide range of analogs with diverse pharmacological properties.

Pharmacodynamics and Mechanism of Action

The therapeutic effects of this compound and its analogs are primarily attributed to their antagonist activity at central nervous system neurotransmitter receptors. The key mechanisms are:

  • Dopamine D2 Receptor Antagonism: The hallmark of typical antipsychotics, including the butyrophenones, is their ability to block postsynaptic dopamine D2 receptors.[3] This action is particularly prominent in the mesolimbic pathway, where hyperactivity of dopaminergic neurons is associated with the positive symptoms of schizophrenia (e.g., hallucinations and delusions). By blocking D2 receptors, these drugs reduce dopaminergic neurotransmission, thereby alleviating these symptoms.

  • Serotonin 5-HT2A Receptor Antagonism: Many butyrophenones, including this compound's analog melperone, also exhibit significant affinity for serotonin 5-HT2A receptors.[3][4] The blockade of 5-HT2A receptors is a key feature of atypical antipsychotics and is thought to contribute to a more favorable side-effect profile.[5] Specifically, 5-HT2A antagonism can increase dopamine release in the nigrostriatal and mesocortical pathways, which may mitigate the extrapyramidal symptoms (EPS) and cognitive deficits associated with potent D2 blockade.

The interplay between D2 and 5-HT2A receptor antagonism is a critical determinant of a drug's overall clinical profile, influencing both its efficacy and its propensity to cause side effects.

Antipsychotic_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopa Tyrosine DA Dopamine Dopa->DA Synthesis VMAT2 VMAT2 DA->VMAT2 Packaging DA_synapse Dopamine VMAT2->DA_synapse Release D2R D2 Receptor AC Adenylyl Cyclase D2R->AC S5HT2AR 5-HT2A Receptor PLC Phospholipase C S5HT2AR->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG DA_synapse->D2R Binds Serotonin_synapse Serotonin Serotonin_synapse->S5HT2AR Binds This compound This compound / Analog This compound->D2R Antagonizes This compound->S5HT2AR Antagonizes

Caption: Simplified signaling pathway for this compound's antagonism at D2 and 5-HT2A receptors.

Quantitative Data: Receptor Binding Profiles

ReceptorThis compound (Ki, nM)Haloperidol (Ki, nM)Melperone (Ki, nM)Primary Function / Side Effect Association
Dopamine D2 Data not available0.5 - 2.2[7]~190 (weak affinity)[8]Antipsychotic efficacy, Extrapyramidal Symptoms (EPS), Hyperprolactinemia
Serotonin 5-HT2A Data not available3.6 - 21~20Mitigation of EPS, potential effects on negative symptoms
Adrenergic α1 Data not available4 - 12~19Orthostatic hypotension, dizziness
Histamine H1 Data not available18 - 85~100Sedation, weight gain[9]
Muscarinic M1 Data not available>10,000 (low affinity)>10,000 (low affinity)Anticholinergic effects (dry mouth, blurred vision, constipation)

Note: Ki values are compiled from various sources and can differ based on experimental conditions. This table is for comparative purposes.

Structure-Activity Relationships (SAR) of Butyrophenones

The neuroleptic activity of butyrophenones is highly dependent on their chemical structure. Key SAR observations include:

  • Aromatic Ring (AR1): A para-substituted fluorophenyl group is optimal for antipsychotic activity. This feature is characteristic of many potent butyrophenones, including this compound and Haloperidol.

  • Carbonyl Group: The ketone (C=O) is a crucial feature of the butyrophenone scaffold.

  • Propyl Chain: A three-carbon (propyl) chain connecting the ketone to the nitrogen atom is essential for optimal activity. Lengthening or shortening this chain generally decreases neuroleptic potency.

  • Tertiary Amine: The basic nitrogen atom is required for activity and is typically incorporated into a piperidine or tetrahydropyridine (B1245486) ring.

  • Substituent on Nitrogen (AR2): The substituent on the piperidine nitrogen is a major point of variation and significantly influences the compound's potency and receptor selectivity. For example, in Haloperidol, this is a p-chlorophenyl group attached to a hydroxylated carbon, whereas in this compound, it is a p-fluorobenzoyl group.

Lenperone_Synthesis Reactant1 2-(3-chloropropyl)-2- (4-fluorophenyl)-1,3-dioxolane Intermediate Protected Intermediate Reactant1->Intermediate Reactant2 4-(4-fluorobenzoyl)piperidine Reactant2->Intermediate Alkylation Product This compound Intermediate->Product Deprotection (Acid) Receptor_Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., Striatal Tissue) start->prep incubate Incubate Membranes with: - [3H]Spiperone (Radioligand) - Test Compound (Varying Conc.) prep->incubate filter Rapid Filtration to Separate Bound vs. Unbound Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki Values count->analyze end End analyze->end In_Vivo_Assay_Logic cluster_ppi Prepulse Inhibition (PPI) cluster_hyperlocomotion Amphetamine-Induced Hyperlocomotion cluster_car Conditioned Avoidance Response (CAR) ppi_rationale Models Sensorimotor Gating Deficits ppi_effect Antipsychotics Restore PPI ppi_rationale->ppi_effect Prediction Predicts Clinical Antipsychotic Efficacy ppi_effect->Prediction hyper_rationale Models Dopamine Hyperactivity hyper_effect Antipsychotics Attenuate Hyperactivity hyper_rationale->hyper_effect hyper_effect->Prediction car_rationale Models Learned Avoidance Behavior car_effect Antipsychotics Selectively Block Avoidance car_rationale->car_effect car_effect->Prediction TestCompound This compound / Analog TestCompound->ppi_effect TestCompound->hyper_effect TestCompound->car_effect

References

Lenperone Hydrochloride: An In-depth Technical Guide to its Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and solubility of lenperone hydrochloride. The information herein is intended to support research and development activities by providing a detailed reference for formulation, analytical method development, and mechanistic understanding.

Physicochemical Properties

This compound hydrochloride is a butyrophenone (B1668137) derivative. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
IUPAC Name 4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one hydrochloride[1]
Molecular Formula C22H24ClF2NO2[2]
Molecular Weight 407.88 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 255-260 °C (decomposes)Estimated based on related butyrophenones
pKa ~8.5Estimated based on related butyrophenones

Solubility Profile

The solubility of this compound hydrochloride is a critical factor for its formulation and delivery. Quantitative solubility data is essential for developing appropriate dosage forms.

Table 2: Solubility of this compound Hydrochloride

SolventSolubility (mg/mL)Notes
Water Sparingly solubleQualitative data suggests low aqueous solubility.[4]
Ethanol ~10 mg/mLWith gentle warming.[3]
DMSO ~25 mg/mLWith gentle warming.[3]

Mechanism of Action and Signaling Pathway

This compound is a typical antipsychotic that functions primarily as an antagonist of the dopamine (B1211576) D2 receptor.[5] Like other butyrophenones, it is also understood to have an antagonistic effect on serotonin (B10506) 5-HT2A receptors. This dual antagonism is a hallmark of many atypical antipsychotic agents and is believed to contribute to a broader efficacy profile and a reduced incidence of extrapyramidal side effects compared to pure D2 antagonists.

The primary signaling pathway affected by this compound hydrochloride is the dopaminergic pathway. By blocking D2 receptors in the mesolimbic pathway, this compound reduces the positive symptoms of schizophrenia, such as hallucinations and delusions.

G_protein_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2_receptor Dopamine D2 Receptor Dopamine->D2_receptor Binds G_protein Gi/o D2_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Reduced Neuronal Excitability) PKA->Response Phosphorylates targets leading to This compound This compound Hydrochloride This compound->D2_receptor Antagonizes

Caption: this compound HCl's antagonistic action on the D2 receptor pathway.

Experimental Protocols

Melting Point Determination

The melting point of this compound hydrochloride can be determined using a standard capillary melting point apparatus.

Methodology:

  • A small, dry sample of this compound hydrochloride is finely powdered.

  • The powder is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

melting_point_workflow start Start prep Prepare Sample (Dry and Powder) start->prep pack Pack Capillary Tube prep->pack insert Insert into Apparatus pack->insert heat Heat at Controlled Rate insert->heat observe Observe Melting heat->observe record Record Melting Range observe->record end End record->end

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound hydrochloride in various solvents can be determined using the shake-flask method.

Methodology:

  • An excess amount of this compound hydrochloride is added to a known volume of the selected solvent in a sealed flask.

  • The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

  • The concentration of this compound hydrochloride in the clear supernatant or filtrate is determined by a suitable analytical method, such as HPLC-UV.

solubility_workflow start Start add_excess Add Excess Solid to Solvent start->add_excess agitate Agitate to Equilibrium add_excess->agitate separate Separate Solid and Liquid Phases agitate->separate analyze Analyze Solute Concentration (e.g., HPLC) separate->analyze end End analyze->end

Caption: Shake-Flask Method for Solubility Determination.

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the quantitative analysis of this compound hydrochloride and the determination of its purity. The following method is adapted from a procedure for the related compound, melperone (B1203284) hydrochloride.[2]

Table 3: HPLC Method Parameters

ParameterCondition
Column Octadecyl silane (B1218182) (C18), e.g., 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.02 M Phosphate Buffer (pH 8.5 with triethylamine) : Methanol (35:65 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 248 nm
Injection Volume 20 µL
Column Temperature Ambient

Methodology:

  • Standard Preparation: A stock solution of this compound hydrochloride reference standard is prepared in the mobile phase. A series of dilutions are made to construct a calibration curve.

  • Sample Preparation: A known weight of the this compound hydrochloride sample is dissolved in the mobile phase to a known volume.

  • Chromatographic Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.

  • Quantification: The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the standard solutions to determine the concentration and purity.

hplc_workflow start Start prep_solutions Prepare Standard and Sample Solutions start->prep_solutions inject Inject into HPLC System prep_solutions->inject separate Chromatographic Separation inject->separate detect UV Detection at 248 nm separate->detect quantify Quantify using Peak Area detect->quantify end End quantify->end

Caption: HPLC Analysis Workflow for this compound Hydrochloride.

References

An In-depth Technical Guide on the In Vitro and In Vivo Metabolism of Lenperone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lenperone is a typical antipsychotic belonging to the butyrophenone (B1668137) class.[1] Understanding the metabolic pathways of this compound is crucial for its development and clinical application, as metabolism influences its efficacy, safety, and potential for drug-drug interactions. This document synthesizes the expected in vitro and in vivo metabolic fate of this compound based on the known biotransformation of other butyrophenone derivatives. The primary metabolic reactions anticipated for butyrophenones include N-dealkylation, reduction of the butyrophenone side chain, and oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[2][3]

Predicted Metabolic Pathways

The metabolism of this compound is likely to proceed through Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Metabolism

Based on the metabolism of other butyrophenones, the principal Phase I metabolic pathways for this compound are predicted to be:

  • N-dealkylation: This is a common metabolic route for compounds containing a piperidine (B6355638) ring attached to a butyl chain.[4][5][6] This reaction would involve the cleavage of the bond between the piperidine nitrogen and the butyl chain, leading to the formation of 4-(4-fluorobenzoyl)piperidine (B1333394) and a corresponding butyrophenone-derived fragment. This process is often catalyzed by CYP enzymes, particularly CYP3A4.[3][6]

  • Carbonyl Reduction: The ketone group in the butyrophenone side chain is susceptible to reduction to a secondary alcohol. This has been observed in the metabolism of other butyrophenones like timiperone (B1682379).[2] This reaction can lead to the formation of a hydroxylated metabolite.

  • Oxidative Metabolism: The piperidine ring and the aromatic rings of this compound are potential sites for oxidation. Hydroxylation of the piperidine ring or the fluorophenyl rings, mediated by CYP enzymes, is a plausible metabolic pathway.[3][7] For the related compound haloperidol (B65202), CYP3A4 and CYP2D6 are known to be involved in its oxidation.[3]

Phase II Metabolism

Following Phase I reactions, the resulting metabolites, particularly those with newly formed hydroxyl groups, are expected to undergo Phase II conjugation reactions.

  • Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid, a common pathway to increase water solubility and facilitate renal and biliary excretion.[8][9]

In Vitro Metabolism

In vitro studies using liver microsomes are essential for elucidating metabolic pathways and identifying the enzymes involved.

Experimental Protocols

Incubation with Liver Microsomes:

  • Objective: To identify the primary metabolites of this compound and the CYP enzymes responsible for their formation.

  • Methodology:

    • Preparation of Incubation Mixture: this compound (at various concentrations) is incubated with human, rat, or dog liver microsomes in a phosphate (B84403) buffer (pH 7.4).

    • Cofactor Addition: The reaction is initiated by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Incubation: The mixture is incubated at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).

    • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

    • Enzyme Inhibition (Optional): To identify specific CYP isozymes, selective chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6) can be co-incubated with this compound.

Metabolite Identification:

  • Objective: To identify the chemical structures of the metabolites formed.

  • Methodology:

    • Analytical Technique: The supernatant from the incubation mixture is analyzed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

    • Separation: Metabolites are separated on a C18 reversed-phase column.

    • Detection and Identification: Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the parent drug and its metabolites. Fragmentation patterns (MS/MS) are used to elucidate the structures of the metabolites.

Expected Quantitative Data

The following table summarizes the hypothetical quantitative data that could be obtained from in vitro metabolism studies of this compound.

ParameterPredicted ValueRationale/Reference
Primary Metabolites M1: N-dealkylated metaboliteM2: Reduced butyrophenone metaboliteM3: Hydroxylated metaboliteBased on metabolism of timiperone and haloperidol[2][3]
Major CYP Isozymes CYP3A4, CYP2D6Implicated in the metabolism of haloperidol[3]
In Vitro Half-Life (t½) in Human Liver Microsomes Intermediate to High ClearanceButyrophenones generally undergo significant metabolism.[10]
Intrinsic Clearance (CLint) Moderate to HighConsistent with extensive metabolism.

In Vivo Metabolism

In vivo studies in animal models and humans are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

Experimental Protocols

Animal Studies (Rat or Dog):

  • Objective: To determine the pharmacokinetic profile and identify major metabolites in vivo.

  • Methodology:

    • Dosing: this compound (often radiolabeled, e.g., with 14C) is administered orally or intravenously to rats or dogs.

    • Sample Collection: Blood, urine, and feces are collected at various time points.

    • Sample Processing: Plasma is separated from blood. Urine and feces are homogenized.

    • Radioactivity Measurement: Total radioactivity in each sample is measured to determine the extent of absorption and routes of excretion.

    • Metabolite Profiling: Samples are extracted and analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.

Expected Quantitative Data

The following table presents hypothetical quantitative data from in vivo studies of this compound.

ParameterPredicted Value (Rat/Dog)Rationale/Reference
Bioavailability (Oral) ModerateButyrophenones can undergo first-pass metabolism.[10]
Major Excretion Route Feces (via biliary excretion) and UrineCommon for metabolized drugs.[2]
Major Metabolites in Plasma Parent Drug, N-dealkylated metabolite, Reduced metaboliteBased on timiperone metabolism.[2]
Major Metabolites in Urine/Feces N-dealkylated metabolite, Hydroxylated metabolites and their glucuronide conjugatesConjugated metabolites are readily excreted.[2][8]

Visualizations

Predicted Metabolic Pathway of this compound

G This compound This compound M1 N-dealkylated Metabolite (4-(4-fluorobenzoyl)piperidine) This compound->M1 N-dealkylation (CYP3A4) M2 Reduced Metabolite (Butyrophenone side chain reduction) This compound->M2 Carbonyl Reduction M3 Hydroxylated Metabolite This compound->M3 Oxidation (CYP3A4, CYP2D6) M4 Glucuronide Conjugate M3->M4 Glucuronidation (UGTs) G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A This compound D Incubate at 37°C A->D B Liver Microsomes B->D C NADPH-regenerating system C->D E Terminate Reaction (Acetonitrile) D->E F Centrifuge E->F G Analyze Supernatant (LC-MS/MS) F->G

References

Lenperone: A Technical Guide for its Application as a Neuroscience Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenperone, a typical antipsychotic of the butyrophenone (B1668137) class, presents a valuable pharmacological profile for neuroscience research. Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, key targets in the study and treatment of psychosis and other neurological disorders. This technical guide provides an in-depth overview of this compound, focusing on its potential as a tool compound. It includes a comprehensive summary of its receptor binding affinity, detailed experimental protocols for its characterization, and a description of the signaling pathways it modulates. This document aims to equip researchers with the necessary information to effectively utilize this compound in their investigations of neurotransmitter systems and the pathophysiology of central nervous system disorders.

Introduction

This compound (4'-fluoro-4-[4-(p-fluorobenzoyl)piperidino]butyrophenone) is a member of the butyrophenone chemical class, which includes the well-known antipsychotic haloperidol.[1] While historically investigated for the treatment of schizophrenia, its specific receptor binding profile makes it a useful tool for dissecting the roles of dopaminergic and serotonergic systems in various neurobiological processes.[2][3] Understanding the quantitative pharmacology and experimental context of this compound is crucial for its precise application in neuroscience research.

Pharmacological Profile

The utility of this compound as a research tool is defined by its affinity for various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki values) of this compound for key dopamine and serotonin receptor subtypes. A lower Ki value indicates a stronger binding affinity.

Table 1: Receptor Binding Affinity of this compound
Receptor SubtypeKi (nM)
Dopamine D21.1
Dopamine D32.3
Dopamine D44.2
Serotonin 5-HT2A5.4

Data extracted from Li et al., 2016.[2]

Key Signaling Pathways

This compound exerts its effects by modulating intracellular signaling cascades downstream of the dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins. Its activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, this compound blocks this inhibitory effect, thereby influencing the activity of protein kinase A (PKA) and downstream signaling events.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts to PKA PKA cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates Binding_Assay_Workflow A Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions - Buffers B Incubate: Combine reagents in 96-well plate A->B C Filtration: Separate bound from unbound ligand B->C D Scintillation Counting: Quantify radioactivity C->D E Data Analysis: Calculate IC50 and Ki D->E Microdialysis_Workflow A Surgical Implantation of Microdialysis Probe B Baseline Sample Collection A->B C Administer this compound B->C D Post-treatment Sample Collection C->D E HPLC Analysis of Neurotransmitters D->E F Data Interpretation E->F

References

Physicochemical Properties of Lenperone: An In-depth Technical Guide for Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Lenperone, a typical antipsychotic of the butyrophenone (B1668137) class. Understanding these properties is fundamental for the rational development of stable, effective, and bioavailable pharmaceutical formulations. This document outlines key parameters, details relevant experimental protocols, and visualizes the primary signaling pathway associated with this compound's mechanism of action.

Core Physicochemical Properties of this compound

A summary of the essential physicochemical data for this compound is presented below. This information is critical for pre-formulation studies and for predicting the biopharmaceutical behavior of the drug.

PropertyValueCitation(s)
IUPAC Name 4-[4-(4-Fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one[1][2]
Chemical Formula C₂₂H₂₃F₂NO₂[1][2]
Molecular Weight 371.428 g/mol [1][2]
Melting Point Not experimentally determined in the provided search results.
Boiling Point Not experimentally determined in the provided search results.
pKa (predicted) Due to the presence of a tertiary amine, this compound is expected to be a weak base. A precise experimental value is not available in the provided search results. Computational prediction tools could provide an estimated value.[3][4][5][6][7]
LogP (o/w) Not experimentally determined in the provided search results.
Solubility Specific solubility data in various pharmaceutical solvents (e.g., water, ethanol, propylene (B89431) glycol) is not available in the provided search results. As a butyrophenone derivative, it is expected to have low aqueous solubility.[8]
Polymorphism Information on the polymorphic forms of this compound is not available in the provided search results.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for consistent and reliable data generation. The following are standard experimental protocols that can be adapted for the characterization of this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. The capillary method is a widely accepted technique for its determination.[9][10][11][12][13]

Apparatus:

  • Melting point apparatus

  • Capillary tubes (closed at one end)

  • Sample of this compound (finely powdered and dried)

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded. This range is the melting point of the substance.

  • Purity Check: A sharp melting point range (typically 1-2°C) is indicative of a pure substance. A broad melting range often suggests the presence of impurities.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which in turn affects its solubility and permeability.[14][15][16][17][18]

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Stirrer

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

  • Solution of this compound in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low)

Procedure:

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent system.

  • Titration: The solution is titrated with a standardized acid or base.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

  • pKa Calculation: The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the drug is ionized.

Solubility Determination (Shake-Flask Method)

Solubility is a key determinant of a drug's dissolution rate and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[19][20][21][22][23]

Apparatus:

  • Shake-flask apparatus or a constant temperature water bath with a shaker

  • Vials or flasks with secure closures

  • Analytical balance

  • Filtration or centrifugation equipment

  • A suitable analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate (B84403) buffer at different pH values, ethanol, propylene glycol) in a vial.

  • Equilibration: The vials are sealed and agitated in a constant temperature environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method.

  • Reporting: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

Signaling Pathway and Mechanism of Action

This compound, as a typical butyrophenone antipsychotic, exerts its therapeutic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the central nervous system. The blockade of these receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects.[24][25][26][27][28]

D2_Receptor_Signaling cluster_presynaptic cluster_synaptic_cleft cluster_postsynaptic Dopamine_vesicle Dopamine Dopamine Dopamine Dopamine_vesicle->Dopamine Release D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream Phosphorylates Lenperone_node This compound Lenperone_node->D2R Blocks

Caption: Dopamine D2 Receptor Signaling Pathway and the Action of this compound.

Formulation Development Considerations

The physicochemical properties of this compound present several key considerations for formulation development:

  • Low Aqueous Solubility: The anticipated low water solubility of this compound will likely necessitate the use of solubility enhancement techniques for oral and parenteral formulations. Strategies such as salt formation, the use of co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) may be required to achieve adequate drug loading and bioavailability.

  • pH-Dependent Solubility: As a weak base, the solubility of this compound is expected to be pH-dependent, with higher solubility in acidic environments. This is a critical factor for oral formulations, as the drug will encounter varying pH conditions throughout the gastrointestinal tract.

  • Excipient Compatibility: Thorough compatibility studies with a range of commonly used pharmaceutical excipients are essential to ensure the stability of the final dosage form.[29][30][31][32] Potential interactions that could lead to degradation of the active pharmaceutical ingredient (API) must be investigated.

  • Dosage Form Selection: this compound has been administered orally.[1] For antipsychotics, long-acting injectable (LAI) formulations are also a common strategy to improve patient compliance.[8][33][34] The development of an LAI formulation of this compound would require a different set of formulation strategies, such as the use of oil-based vehicles or polymeric microspheres.

This guide provides a foundational understanding of the physicochemical properties of this compound relevant to formulation development. Further experimental characterization is necessary to generate the specific data required for the design of a robust and effective drug product.

References

Understanding Lenperone: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenperone is a typical antipsychotic belonging to the butyrophenone (B1668137) class of drugs. Historically, it has been used in the treatment of schizophrenia and as an anti-emetic. It also saw use in veterinary medicine as a sedative under the trade name Elanone-V.[1] Despite its past clinical and veterinary applications, a comprehensive public record of its quantitative pharmacokinetic and pharmacodynamic parameters is notably scarce. This guide synthesizes the available information on this compound, provides a general overview of the well-established characteristics of the butyrophenone class to which it belongs, and outlines typical experimental protocols used to characterize such compounds.

Introduction to this compound

This compound (4'-fluoro-4-[4-(p-fluorobenzoyl)piperidino]butyrophenone) is a first-generation antipsychotic agent.[1] Its primary therapeutic action is attributed to its antagonism of dopamine (B1211576) D2 receptors in the central nervous system. Clinical studies from the 1970s described this compound as having a strong antipsychotic effect with a relatively low incidence of extrapyramidal side effects compared to other neuroleptics of its time. However, detailed information regarding its absorption, distribution, metabolism, and excretion (ADME), as well as its specific receptor binding affinities, is not extensively documented in publicly accessible scientific literature.

Pharmacokinetics: A General Butyrophenone Profile

Due to the lack of specific data for this compound, the following sections describe the general pharmacokinetic properties of butyrophenone antipsychotics. It is important to note that individual agents within this class can exhibit significant variability.

Absorption

Butyrophenones are generally well-absorbed following oral administration, with peak plasma concentrations typically reached within 1 to 4 hours.[2] Parenteral administration, when available, leads to more predictable absorption profiles.[2]

Distribution

This class of drugs is characterized by high lipid solubility and extensive protein binding, leading to a large volume of distribution.[3] They readily cross the blood-brain barrier to exert their effects on the central nervous system.

Metabolism

Butyrophenones undergo extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[2][4] The specific CYP isozymes involved can vary between different members of the class, influencing the potential for drug-drug interactions.

Excretion

The metabolites of butyrophenones are primarily excreted in the urine, with a smaller portion eliminated in the feces.[2] The elimination half-life can vary widely among different butyrophenones.

Table 1: General Pharmacokinetic Parameters of Butyrophenone Antipsychotics

ParameterGeneral Range for Butyrophenones
Route of Administration Oral, Intramuscular
Oral Bioavailability Variable, often subject to first-pass metabolism
Time to Peak Plasma Concentration (Oral) 1 - 4 hours[2]
Protein Binding High (>90%)[3]
Metabolism Extensive hepatic metabolism (CYP450 system)[2][4]
Elimination Primarily renal excretion of metabolites[2]

Note: This table represents generalized data for the butyrophenone class and may not be representative of this compound specifically.

Pharmacodynamics: The Central Role of D2 Receptor Antagonism

The primary mechanism of action for this compound and other butyrophenone antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[5]

Mechanism of Action

Hyperactivity in the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By acting as antagonists at D2 receptors, butyrophenones block the binding of dopamine, thereby reducing dopaminergic neurotransmission and alleviating these symptoms.[3][5][6]

Receptor Binding Profile

Table 2: General Receptor Binding Characteristics of Butyrophenone Antipsychotics

ReceptorGeneral AffinityAssociated Effects
Dopamine D2 HighAntipsychotic efficacy, Extrapyramidal side effects, Hyperprolactinemia
Serotonin (B10506) 5-HT2A VariableMay contribute to reduced extrapyramidal side effects
Alpha-1 Adrenergic Moderate to HighOrthostatic hypotension, Dizziness
Histamine (B1213489) H1 Low to ModerateSedation, Weight gain
Muscarinic M1 LowAnticholinergic side effects (dry mouth, blurred vision, etc.)

Note: This table represents generalized data for the butyrophenone class and may not be representative of this compound specifically.

Signaling Pathways

The therapeutic and adverse effects of this compound are mediated by its interaction with specific signaling pathways, primarily the dopamine D2 receptor pathway.

Dopamine D2 Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Altered Gene Expression, Ion Channel Activity) PKA->Response Phosphorylates Targets This compound This compound (Antagonist) This compound->D2R Blocks

Caption: Dopamine D2 Receptor Signaling and this compound Antagonism.

Experimental Protocols

The following sections provide a generalized methodology for key experiments used to characterize the pharmacokinetics and pharmacodynamics of antipsychotic drugs. These protocols are illustrative and would be adapted for the specific compound under investigation.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t1/2) of a test compound after oral and intravenous administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Drug Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water for oral administration; saline with a solubilizing agent for intravenous administration).

  • Dosing:

    • Oral (PO) group: Administer a single dose (e.g., 10 mg/kg) by oral gavage.

    • Intravenous (IV) group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

  • Blood Sampling: Collect serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the jugular or saphenous vein into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.

In Vitro Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Methodology:

  • Receptor Source: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: Use a radiolabeled ligand with high affinity for the D2 receptor (e.g., [3H]-Spiperone or [3H]-Raclopride).

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Competition Binding:

    • Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a 96-well plate.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2 antagonist, e.g., haloperidol).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay A Prepare Receptor Membranes (e.g., from D2-expressing cells) C Incubate Membranes, Radioligand, and Test Compound A->C B Prepare Radioligand and Test Compound Dilutions B->C D Separate Bound and Free Ligand (Vacuum Filtration) C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: A typical experimental workflow for a radioligand binding assay.

Conclusion

This compound is a typical butyrophenone antipsychotic with a history of use in both human and veterinary medicine. While its primary mechanism of action is understood to be dopamine D2 receptor antagonism, a detailed and quantitative understanding of its pharmacokinetics and a comprehensive receptor binding profile are lacking in the available literature. For drug development professionals and researchers, the information provided on the general characteristics of the butyrophenone class and the illustrative experimental protocols can serve as a valuable framework for understanding and evaluating compounds of this nature. Further research would be necessary to fully elucidate the specific properties of this compound.

References

A Historical and Technical Review of Lenperone's Use in Veterinary Sedation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Lenperone, marketed under the trade name Elanone-V, is a typical antipsychotic of the butyrophenone (B1668137) class.[1] While never approved for human use in the United States, it was utilized in veterinary medicine for its sedative properties prior to 1989.[1] This technical guide provides a comprehensive overview of the historical use of this compound for sedation in animal patients, with a focus on available quantitative data, experimental protocols, and its mechanism of action. Due to its discontinuation over three decades ago, detailed clinical data and official product information are scarce. This document synthesizes the available scientific literature to offer a thorough understanding for researchers, scientists, and drug development professionals.

Introduction

This compound (4'-fluoro-4-[4-(p-fluorobenzoyl) piperidino]butyrophenone hydrochloride) is a butyrophenone derivative that was investigated for its neuroleptic and sedative effects.[1] Belonging to the same chemical class as other well-known antipsychotics like haloperidol, this compound's primary pharmacological effect is mediated through dopamine (B1211576) receptor antagonism. Its application in veterinary medicine was primarily for chemical restraint and sedation in companion animals. This guide will delve into the specifics of its use, drawing from the limited but informative studies conducted during its period of availability.

Quantitative Data Summary

The available quantitative data on this compound in veterinary species is limited. The following tables summarize the key findings from published studies.

Table 1: this compound Dosage and Administration in Canine Studies

Study Focus Species Dosage Route of Administration Reference
Cardiovascular EffectsCanine (Pointer)0.44 mg/kgIntravenous (IV)Am J Vet Res. 1987 Sep;48(9):1372-5.
Gastroesophageal Sphincter PressureCanine (Healthy Dogs)Two different doses (specific doses not stated in abstract)Not specified in abstractCan J Vet Res. 1989 Apr;53(2):248-50.[2]

Table 2: Observed Effects of this compound in Canines

Study Focus Observed Effects Key Findings Reference
Cardiovascular Effects- Significant decrease in systemic vascular resistance, rate-pressure product, and mean arterial pressure.- Significant increase in cardiac index.- Heart rate was not significantly affected when administered with glycopyrrolate (B1671915).This compound, in combination with glycopyrrolate and sufentanil, was deemed safe and efficacious in adult dogs under the studied conditions.Am J Vet Res. 1987 Sep;48(9):1372-5.
Gastroesophageal Sphincter Pressure- Significantly decreased gastroesophageal sphincter pressure (GESP).No dose-related effect was identified. There was notable individual variation in the response. The authors concluded it was unsuitable for chemical restraint during esophageal manometry.[2]Can J Vet Res. 1989 Apr;53(2):248-50.[2]

Experimental Protocols

Detailed experimental protocols from the historical studies are crucial for understanding the context of the gathered data.

Cardiovascular Effects of Intravenous this compound in Dogs
  • Objective: To determine the cardiopulmonary effects of intravenously administered this compound and glycopyrrolate, followed by a continuous infusion of sufentanil.

  • Subjects: Six healthy adult Pointer dogs.

  • Methodology:

    • Baseline cardiopulmonary parameters were recorded.

    • This compound (0.44 mg/kg) and glycopyrrolate (0.011 mg/kg) were administered intravenously.

    • Dogs were maintained on controlled ventilation with oxygen.

    • Cardiopulmonary parameters were measured following this compound-glycopyrrolate administration.

    • Sufentanil was then administered as a loading dose (5 µg/kg, IV) followed by a continuous infusion (0.1 µg/kg/min) for 120 minutes.

    • Cardiovascular parameters were monitored throughout the sufentanil infusion.

  • Data Analysis: Statistical analysis was performed to compare post-treatment values to baseline measurements.

Effect of this compound on Gastroesophageal Sphincter Pressure in Healthy Dogs
  • Objective: To evaluate the effect of this compound hydrochloride on gastroesophageal sphincter pressure (GESP) in healthy dogs.

  • Subjects: Healthy adult dogs (number and breed not specified in the abstract).

  • Methodology:

    • Baseline GESP was measured.

    • This compound hydrochloride was administered at two different doses.

    • GESP was measured again following the administration of this compound.

    • The study design likely involved a crossover or parallel-group structure to compare the effects of the two doses.

  • Data Analysis: The significance of the decrease in GESP from baseline was determined. The presence of a dose-response relationship and individual variability were also assessed.

Mechanism of Action and Signaling Pathway

As a butyrophenone, this compound's primary mechanism of action is the antagonism of dopamine D2 receptors in the central nervous system.[3][4] This blockade of dopamine signaling is believed to be responsible for its sedative and antipsychotic effects.[3][4]

Lenperone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds and Activates G_Protein G-protein (Gi/o) D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Response Decreased Neuronal Excitability (Sedation) PKA->Neuronal_Response Leads to This compound This compound This compound->D2_Receptor Blocks

Caption: this compound's mechanism of action as a D2 receptor antagonist.

Experimental Workflow and Logical Relationships

The development and use of this compound in veterinary medicine followed a logical progression from its synthesis to its application as a sedative.

Lenperone_Lifecycle Synthesis Chemical Synthesis of this compound Preclinical Preclinical Studies (Pharmacology and Toxicology) Synthesis->Preclinical Clinical_Trials Veterinary Clinical Trials (Safety and Efficacy for Sedation) Preclinical->Clinical_Trials Approval Regulatory Approval for Veterinary Use (Elanone-V) Clinical_Trials->Approval Use Clinical Use in Veterinary Medicine for Sedation Approval->Use Discontinuation Discontinuation and Withdrawal from Market Use->Discontinuation Data_Collection Data Collection on Cardiovascular and other Physiological Effects Use->Data_Collection

Caption: The development and historical use workflow of this compound.

Discussion and Conclusion

This compound was a butyrophenone sedative used in veterinary medicine before 1989. The available research, though limited, provides some insight into its physiological effects in dogs, particularly its cardiovascular and gastrointestinal impacts. The exact reasons for its withdrawal from the market are not well-documented in the readily available scientific literature but could be related to the introduction of newer, safer, and more effective sedatives with fewer side effects.

The lack of extensive, publicly available clinical trial data from the time of its use presents a challenge for a complete retrospective analysis. However, the information presented in this guide, synthesized from the existing scientific publications, offers a valuable historical and technical overview for professionals in drug development and veterinary research. Understanding the trajectory of older drugs like this compound can provide context for the evolution of veterinary sedatives and anesthetics and inform the development of future pharmaceuticals.

References

The Discovery and Initial Development of Lenperone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenperone (also known as AHR-2277) is a typical antipsychotic agent belonging to the butyrophenone (B1668137) chemical class. First synthesized and investigated in the 1970s, it demonstrated notable antipsychotic and anti-emetic properties. Though its clinical use in humans was ultimately limited—it was never approved by the FDA for human use in the United States but saw transient use in veterinary medicine—its initial development provides a valuable case study in the pharmacology and clinical investigation of first-generation antipsychotics.[1] This document provides a detailed technical guide on the discovery, synthesis, mechanism of action, and early clinical evaluation of this compound, presenting quantitative data, experimental protocols, and pathway visualizations to offer a comprehensive resource for researchers in pharmacology and drug development.

Discovery and Background

This compound emerged during a period of active research into butyrophenone derivatives following the success of Haloperidol. It was first reported as an anti-emetic agent in 1974 and its potential application for the treatment of acute schizophrenia was described in 1975.[1] Structurally, it is identified by the IUPAC name 4-[4-(4-Fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one.[1] Like other typical antipsychotics, its primary mechanism was understood to revolve around the antagonism of central dopamine (B1211576) receptors. Early clinical studies in the late 1970s aimed to characterize its efficacy and side-effect profile in patients with schizophrenia.[2][3]

Table 1: Chemical and Physical Properties of this compound
PropertyValue
IUPAC Name 4-[4-(4-Fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
Molecular Formula C₂₂H₂₃F₂NO₂
Molar Mass 371.428 g·mol⁻¹
CAS Number 24678-13-5
PubChem CID 32593
Chemical Class Butyrophenone

Chemical Synthesis

The synthesis of this compound is achieved through a two-step process involving an initial alkylation reaction followed by the deprotection of a ketal group.

Step 1: Alkylation The synthesis begins with the alkylation of 4-(4-fluorobenzoyl)piperidine (B1333394) (Compound 2 ) with 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (B144598) (Compound 1 ). This reaction forms the intermediate 2-(p-fluorophenyl)-2-{3-[4-(p-fluorobenzoyl)piperidino]propyl}-1,3-dioxolane (Compound 3 ).[1]

Step 2: Deprotection The final step involves the acidic hydrolysis (deprotection) of the ketal functional group in Compound 3 to yield the ketone, completing the synthesis of this compound (Compound 4 ).[1]

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Products A 2-(3-chloropropyl)-2- (4-fluorophenyl)-1,3-dioxolane (1) C Alkylation A->C B 4-(4-fluorobenzoyl)piperidine (2) B->C E Intermediate (3) C->E Forms Intermediate D Ketal Deprotection (Acid Hydrolysis) F This compound (4) D->F Final Product E->D

Caption: Chemical synthesis workflow for this compound.

Pharmacology and Mechanism of Action

This compound's primary pharmacological effect is attributed to its potent antagonism of the dopamine D₂ receptor, a hallmark of first-generation butyrophenone antipsychotics. This action in the mesolimbic pathway is believed to mediate its antipsychotic effects by reducing dopaminergic hyperactivity associated with the positive symptoms of schizophrenia. Additionally, this compound exhibits significant affinity for the serotonin (B10506) 5-HT₂ₐ receptor, a characteristic more commonly associated with atypical antipsychotics.

Table 2: Receptor Binding Affinity Profile of this compound (Ki in nM)
ReceptorKi (nM)
Dopamine D₂1.45
Dopamine D₃0.51
Dopamine D₄1.2
Serotonin 5-HT₂ₐ0.53
Serotonin 5-HT₁ₐ220
Adrenergic α₁1.8
Adrenergic α₂110
Histamine H₁34
Muscarinic M₁>10,000

Data sourced from Li et al. (2016) via ResearchGate.[4] A lower Ki value indicates a stronger binding affinity.[5][6][7]

G This compound This compound D2R Dopamine D₂ Receptor (Postsynaptic) This compound->D2R Antagonizes SHT2AR Serotonin 5-HT₂ₐ Receptor This compound->SHT2AR Antagonizes AC Adenylyl Cyclase D2R->AC Inhibits PLC Phospholipase C SHT2AR->PLC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response1 Reduction of Dopaminergic Signaling PKA->Response1 IP3_DAG IP₃ / DAG PLC->IP3_DAG Ca Intracellular Ca²⁺ IP3_DAG->Ca Response2 Modulation of Serotonergic Signaling Ca->Response2

Caption: Simplified signaling pathways affected by this compound.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay (Hypothetical Reconstruction)

This protocol describes a typical method from the era for determining the binding affinity (Ki) of an unlabeled drug like this compound.[8][9][10][11][12]

  • Tissue Preparation: Rat striatal tissue, rich in D₂ receptors, is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended to create a membrane preparation.

  • Assay Setup: A series of tubes are prepared. Each tube contains the membrane preparation, a fixed concentration of a radiolabeled D₂ antagonist (e.g., [³H]-Spiperone), and a variable concentration of the unlabeled competitor drug (this compound), ranging from 10⁻¹¹ to 10⁻⁵ M.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 15-30 minutes).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are washed quickly with cold buffer to minimize dissociation.

  • Quantification: The radioactivity trapped on each filter is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6][7]

Caption: Workflow for a radioligand competition binding assay.
Protocol 2: Early Phase Open-Label Clinical Trial

This protocol is based on the initial clinical studies of this compound in acute schizophrenia as reported in 1977.[2][3]

  • Patient Selection: Participants were hospitalized adult patients (male and female) diagnosed with acute schizophrenia.

  • Study Design: An open-label, non-comparative design was used.

  • Treatment: this compound was administered orally. The dosage was flexible, typically starting low and titrated upwards based on clinical response and tolerability. The therapeutic dose range was found to be 30-50 mg/day, with a maximum daily dosage of up to 90 mg. The treatment duration was between 20 and 30 days.

  • Clinical Assessment: Patients were evaluated on fixed observation days throughout the trial. Findings were documented using the Association for Methodology and Documentation in Psychiatry (AMP) system, a standardized rating scale used to assess psychopathology.

  • Outcome Measures: The primary outcomes were changes in psychotic symptoms (e.g., hallucinations, delusions) as measured by the AMP system. Secondary outcomes included the incidence and severity of side effects, particularly extrapyramidal symptoms (EPS) and autonomic effects.

  • Safety Monitoring: Routine hematological, biochemical, and electrocardiographic tests were performed before and after the treatment period to monitor for drug-related abnormalities.

Early Clinical Development

The initial clinical development of this compound consisted of open-label trials designed to establish its antipsychotic efficacy, effective dose range, and safety profile in patients with schizophrenia.

A key study involved 50 hospitalized patients with schizophrenia who were treated for 20-30 days.[3] The findings suggested that this compound was a potent antipsychotic with a rapid onset of action, particularly effective against productive schizophrenic symptoms.[3] Another open trial in 10 patients with acute schizophrenia over 28 days found a pronounced antipsychotic effect in 50% of the patients.[2] Notably, in the therapeutic dose range of 30-50 mg/day, it was reported to be only mildly sedating and caused few extrapyramidal side effects compared to other neuroleptics of the time.[3] However, its dosage was found to be limited by effects on heart and blood circulation.[3]

Table 3: Summary of Early Clinical Trials of this compound in Schizophrenia (1977)
ParameterFindingSource
Patient Population Hospitalized patients with acute schizophrenia[2][3]
Number of Patients 10 and 50 (in separate reports)[2][3]
Study Design Open-label[2][3]
Treatment Duration 20-30 days[3]
Route of Administration Oral[1]
Therapeutic Dose 30 - 50 mg/day[3]
Maximum Dose 60 - 90 mg/day[2][3]
Primary Efficacy Strong, rapid-onset antipsychotic effect on productive symptoms.[3]
Side Effect Profile Low incidence of extrapyramidal and autonomic side effects.[3]
Dose-Limiting Factor Effects on heart and blood circulation.[3]
Assessment Tool AMP (Association for Methodology and Documentation in Psychiatry) System[3]

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans, such as bioavailability, half-life, and metabolism, are not extensively documented in the available literature. However, for the related butyrophenone melperone (B1203284), oral bioavailability is approximately 60%, with a plasma half-life of 3-4 hours after oral administration.[13] Given the structural similarities within the butyrophenone class, it is plausible that this compound would undergo extensive hepatic metabolism, a common characteristic of these lipophilic compounds.[14]

Conclusion

The initial development of this compound in the 1970s characterized it as a potent butyrophenone antipsychotic with a strong affinity for D₂ receptors and a notable affinity for 5-HT₂ₐ receptors. Early clinical trials demonstrated its efficacy in treating the positive symptoms of schizophrenia with a seemingly favorable side effect profile concerning extrapyramidal symptoms, although cardiovascular effects were a dose-limiting concern. While it did not achieve widespread clinical use in humans, the study of this compound contributed to the broader understanding of the structure-activity relationships and clinical properties of butyrophenone antipsychotics, representing an important chapter in the history of psychopharmacological research.

References

Methodological & Application

Lenperone In Vitro Receptor Binding Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenperone is a typical antipsychotic belonging to the butyrophenone (B1668137) class of drugs. Understanding its interaction with various neurotransmitter receptors is crucial for elucidating its mechanism of action, predicting its therapeutic efficacy, and anticipating potential side effects. This document provides a detailed protocol for conducting in vitro receptor binding assays for this compound, focusing on its primary targets: dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and alpha-1 adrenergic receptors. The provided methodologies are based on established radioligand binding assay principles.

Receptor Binding Affinity of this compound

The following table summarizes the available in vitro binding affinities (Ki, nM) of this compound and the closely related compound Melperone for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. Data for this compound is limited in publicly accessible databases; therefore, data for Melperone is included for comparative purposes, as it is also a butyrophenone with a similar structural framework.

ReceptorThis compound (Ki, nM)Melperone (Ki, nM)Reference CompoundRadioligand
Dopamine D2 Data not readily available25Haloperidol[3H]Spiperone
Serotonin 5-HT2A Data not readily available29Ketanserin[3H]Ketanserin
Alpha-1 Adrenergic Data not readily available19Prazosin[3H]Prazosin
Histamine H1 Data not readily available2.5Diphenhydramine[3H]Pyrilamine
Muscarinic M1 Data not readily available>10,000Atropine[3H]Pirenzepine

Note: Ki values can vary between studies due to different experimental conditions. The data for Melperone is provided as a reference due to the limited availability of comprehensive public data for this compound.

Experimental Protocols

This section outlines a generalized yet detailed protocol for determining the binding affinity of this compound for dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors using a competitive radioligand binding assay.

I. Materials and Reagents
  • Receptor Source: Commercially available cryopreserved cell membranes from CHO-K1 or HEK293 cells stably expressing the human recombinant receptor of interest (Dopamine D2, Serotonin 5-HT2A, or Alpha-1 Adrenergic). Alternatively, membrane preparations from specific brain regions (e.g., striatum for D2, frontal cortex for 5-HT2A) can be prepared.

  • Radioligands:

    • For Dopamine D2: [³H]Spiperone

    • For Serotonin 5-HT2A: [³H]Ketanserin

    • For Alpha-1 Adrenergic: [³H]Prazosin

  • Reference Compounds (for defining non-specific binding):

    • For Dopamine D2: Haloperidol or Spiperone

    • For Serotonin 5-HT2A: Ketanserin

    • For Alpha-1 Adrenergic: Prazosin

  • Test Compound: this compound hydrochloride

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filter mats (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) for at least 2 hours at 4°C.

  • Cell harvester and vacuum filtration apparatus

  • Scintillation counter

II. Membrane Preparation (from cell culture)
  • Culture cells expressing the target receptor to near confluency.

  • Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Homogenize the cell suspension using a Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and centrifuge again.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane preparation in aliquots at -80°C until use.

III. Radioligand Binding Assay (Competitive Inhibition)
  • Assay Setup: All incubations should be performed in triplicate in a 96-well microplate.

    • Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and the vehicle for the test compound.

    • Non-specific Binding: Add assay buffer, the same fixed concentration of the radioligand, and a high concentration of the appropriate reference compound (e.g., 10 µM Haloperidol for D2).

    • This compound Competition: Add assay buffer, the same fixed concentration of the radioligand, and varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation:

    • To each well, add the appropriate components as described above.

    • Initiate the binding reaction by adding the membrane preparation (typically 10-50 µg of protein per well).

    • The final assay volume should be consistent across all wells (e.g., 250 µL).

    • Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mats completely.

    • Place the dried filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

IV. Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

  • For the competition assay, express the binding at each concentration of this compound as a percentage of the specific binding in the absence of the competitor.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis using software such as GraphPad Prism.

  • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Reagents Prepare Reagents (Buffers, Radioligand, this compound) Plate Plate Components (Total, Non-specific, Competition) Reagents->Plate Membranes Prepare Receptor Membranes Membranes->Plate Incubate Incubate to Equilibrium Plate->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway of Primary Targets

G cluster_d2 Dopamine D2 Receptor cluster_5ht2a Serotonin 5-HT2A Receptor cluster_a1 Alpha-1 Adrenergic Receptor D2 D2 Gi Gi/o D2->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Dopamine Dopamine Dopamine->D2 Lenperone_D2 This compound (Antagonist) Lenperone_D2->D2 HT2A 5-HT2A Gq Gq/11 HT2A->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Serotonin Serotonin Serotonin->HT2A Lenperone_5HT2A This compound (Antagonist) Lenperone_5HT2A->HT2A A1 α1 Gq_a1 Gq/11 A1->Gq_a1 PLC_a1 Phospholipase C Gq_a1->PLC_a1 IP3_DAG_a1 IP3 / DAG PLC_a1->IP3_DAG_a1 Norepinephrine Norepinephrine Norepinephrine->A1 Lenperone_A1 This compound (Antagonist) Lenperone_A1->A1

Caption: Simplified signaling pathways for this compound's primary receptor targets.

Application Notes and Protocols: Electrophysiological Recording of Dopamine Neurons with Lenperone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of electrophysiological techniques to characterize the effects of Lenperone, a butyrophenone (B1668137) antipsychotic, on dopamine (B1211576) neuron activity.

Introduction

This compound, a member of the butyrophenone class of antipsychotic drugs, is primarily recognized for its antagonist activity at dopamine D2 receptors. This action is central to its therapeutic effects in psychiatric disorders such as schizophrenia, which are often associated with hyperactive dopaminergic signaling. Electrophysiological recordings offer a direct method to measure the functional consequences of this compound's interaction with dopamine neurons, providing crucial insights into its potency, mechanism of action, and potential side effects. These techniques allow for the precise measurement of neuronal firing rates, patterns, and other membrane properties, which are key indicators of neuronal excitability and function.

Mechanism of Action

This compound's principal mechanism of action involves the blockade of dopamine D2 receptors. In the canonical signaling pathway, the binding of dopamine to D2 receptors activates a Gi/o-coupled signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As an antagonist, this compound binds to D2 receptors without activating them, thereby preventing dopamine-mediated signaling. This blockade of presynaptic D2 autoreceptors on dopamine neurons can lead to an increase in their firing rate, while antagonism of postsynaptic D2 receptors in target regions like the striatum is thought to mediate the antipsychotic effects.[1][2]

Beyond its high affinity for D2 receptors, this compound and other butyrophenones can also interact with other receptor systems, including serotonin (B10506) (5-HT) receptors, which can modulate the activity of dopamine neurons and contribute to the drug's overall pharmacological profile.[3]

Quantitative Data Summary

The following tables summarize the expected quantitative data from electrophysiological experiments investigating the effects of this compound on dopamine neurons. The values are hypothetical and serve as a template for data presentation.

Table 1: In Vitro Whole-Cell Patch-Clamp Recordings of Ventral Tegmental Area (VTA) Dopamine Neurons

ParameterControlThis compound (1 µM)This compound (10 µM)
Spontaneous Firing Rate (Hz)2.5 ± 0.33.8 ± 0.4*4.5 ± 0.5**
Afterhyperpolarization (AHP) Amplitude (mV)-15.2 ± 1.1-14.8 ± 1.3-14.5 ± 1.5
Action Potential Threshold (mV)-45.1 ± 0.8-44.9 ± 0.9-45.3 ± 1.0
Input Resistance (MΩ)250 ± 25245 ± 28240 ± 30

*p < 0.05, **p < 0.01 compared to control.

Table 2: In Vivo Single-Unit Extracellular Recordings of Substantia Nigra Pars Compacta (SNc) Dopamine Neurons

ParameterVehicleThis compound (0.5 mg/kg, i.p.)This compound (2.0 mg/kg, i.p.)
Firing Rate (spikes/s)4.2 ± 0.56.1 ± 0.77.8 ± 0.9**
Burst Firing (% of spikes in bursts)15 ± 325 ± 435 ± 5**
Interspike Interval (ISI) Coefficient of Variation0.6 ± 0.10.8 ± 0.150.9 ± 0.2

*p < 0.05, **p < 0.01 compared to vehicle.

Experimental Protocols

In Vitro Whole-Cell Patch-Clamp Recording of Dopamine Neurons

This protocol is designed to assess the direct effects of this compound on the intrinsic electrophysiological properties of dopamine neurons in a brain slice preparation.

Materials:

  • Adult rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat)

  • Slicing solution (ice-cold, oxygenated with 95% O2 / 5% CO2)

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2

  • This compound stock solution (in DMSO)

  • Patch pipettes (3-5 MΩ)

  • Internal pipette solution

  • Vibrating microtome

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC optics

Procedure:

  • Anesthetize the animal and perfuse transcardially with ice-cold slicing solution.

  • Rapidly dissect the brain and prepare coronal midbrain slices (250-300 µm) containing the VTA or SNc using a vibrating microtome.

  • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 32-34°C.

  • Identify putative dopamine neurons based on their location and characteristic large, triangular soma under DIC optics.[4]

  • Establish a whole-cell patch-clamp recording in current-clamp mode.

  • Record baseline spontaneous firing activity for 5-10 minutes.

  • Bath-apply this compound at desired concentrations (e.g., 1 µM, 10 µM) and record for 10-15 minutes at each concentration.

  • Perform a washout with aCSF to assess the reversibility of the drug's effects.

  • At the end of the recording, the cell can be filled with biocytin (B1667093) for later immunohistochemical confirmation of its dopaminergic identity (tyrosine hydroxylase staining).[4]

In Vivo Single-Unit Extracellular Recording of Dopamine Neurons

This protocol allows for the investigation of this compound's effects on the firing activity of dopamine neurons in an intact, anesthetized animal.

Materials:

  • Adult rodent

  • Anesthetic (e.g., isoflurane, urethane)

  • Stereotaxic frame

  • Glass microelectrodes (2-5 MΩ)

  • Extracellular recording amplifier and spike sorting software

  • Drill

  • This compound solution for injection (e.g., in saline with a small amount of Tween 80)

Procedure:

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Perform a craniotomy over the target brain region (VTA or SNc).

  • Slowly lower the recording electrode into the target area.

  • Identify dopamine neurons based on their characteristic electrophysiological signature: slow, irregular firing rate (1-10 Hz), long-duration action potentials (>2.5 ms), and a biphasic or triphasic waveform.[5]

  • Record a stable baseline of neuronal activity for at least 15 minutes.

  • Administer this compound systemically (e.g., intraperitoneally, i.p.) or locally via a microinjection cannula.

  • Continuously record the neuronal activity for at least 60 minutes post-injection to observe the drug's effects on firing rate and pattern.

  • At the end of the experiment, a small electrolytic lesion can be made at the recording site for histological verification of the electrode placement.

Visualizations

Dopamine_D2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered ion channel activity) PKA->CellularResponse Phosphorylates

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Data Analysis cluster_verification Verification AnimalPrep Animal Preparation (Anesthesia, Stereotaxic Mounting) Craniotomy Craniotomy over Target Region (VTA/SNc) AnimalPrep->Craniotomy Electrode Lower Electrode and Identify Dopamine Neuron Craniotomy->Electrode Baseline Record Baseline Activity (15 min) Electrode->Baseline DrugAdmin Administer this compound (i.p. or local) Baseline->DrugAdmin PostDrug Record Post-Drug Activity (≥60 min) DrugAdmin->PostDrug SpikeSort Spike Sorting and Firing Rate Analysis PostDrug->SpikeSort Histology Histological Verification of Electrode Placement PostDrug->Histology PatternAnalysis Burst and Pattern Analysis SpikeSort->PatternAnalysis Stats Statistical Comparison (Pre- vs. Post-Drug) PatternAnalysis->Stats

Caption: Experimental workflow for in vivo electrophysiological recording.

References

Application Notes and Protocols for Utilizing Lenperone in Animal Models of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenperone (Elanone-V) is a typical antipsychotic belonging to the butyrophenone (B1668137) chemical class.[1] First described in the 1970s, it has been noted for its antipsychotic and anti-emetic properties.[1] As a typical antipsychotic, its primary mechanism of action is believed to be the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. While specific quantitative data on this compound's receptor binding affinities and its efficacy in preclinical animal models are not extensively available in recent literature, its profile is expected to be comparable to other butyrophenone antipsychotics like haloperidol.

These application notes provide a comprehensive guide for researchers interested in evaluating this compound or similar compounds in established animal models of psychosis. The protocols detailed below are standardized methods for assessing antipsychotic potential and can be adapted for the study of this compound.

Mechanism of Action: Dopamine D2 Receptor Antagonism

The therapeutic effects of typical antipsychotics like this compound are primarily attributed to their ability to block dopamine D2 receptors. In psychotic states, an overactivity of the mesolimbic dopamine system is hypothesized to underlie the positive symptoms. By antagonizing D2 receptors, this compound is thought to reduce this dopaminergic hyperactivity, thereby alleviating these symptoms.

Signaling Pathway of Dopamine D2 Receptor Antagonism

Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Response Reduced Neuronal Excitability G_protein->Response Leads to cAMP ↓ cAMP This compound This compound (Antagonist) This compound->D2R

Caption: Dopamine D2 receptor antagonist signaling pathway.

Quantitative Data: Receptor Binding and Behavioral Efficacy

Specific receptor binding affinities (Ki) and in vivo efficacy (ED50) values for this compound are not widely reported in recent literature. However, the data for structurally related butyrophenones can provide a comparative reference. A lower Ki value indicates a higher binding affinity.

Table 1: Representative Receptor Binding Affinities (Ki, nM) of Butyrophenone Antipsychotics

Receptor Haloperidol Melperone Expected Profile for this compound
Dopamine D2 0.5 - 2.2 25 - 120 High Affinity
Dopamine D3 ~1.0 29 High Affinity
Dopamine D4 5 - 20 57 Moderate to High Affinity
Serotonin 5-HT2A 20 - 50 19 - 34 Moderate Affinity
Alpha-1 Adrenergic 10 - 20 >1000 Moderate Affinity
Histamine H1 >1000 130 Low to Moderate Affinity

| Muscarinic M1 | >1000 | >10,000 | Low Affinity |

Note: Data is compiled from various sources for illustrative purposes.[2] this compound's profile is predicted based on its chemical class.

Table 2: Expected Outcomes of this compound in Preclinical Models of Psychosis

Animal Model Psychosis Model Type Key Parameter Measured Expected Effect of this compound
Amphetamine-Induced Hyperlocomotion Pharmacological (Dopamine Agonist) Locomotor Activity (distance traveled, beam breaks) Dose-dependent reduction
Conditioned Avoidance Response Behavioral Number of avoidance responses vs. escape responses Selective suppression of avoidance
Prepulse Inhibition (PPI) Deficit Sensorimotor Gating % PPI of startle response Reversal of psychotomimetic-induced deficit

| Apomorphine-Induced Stereotypy | Pharmacological (Dopamine Agonist) | Stereotyped behaviors (e.g., sniffing, gnawing) | Dose-dependent reduction |

Experimental Protocols

Amphetamine-Induced Hyperlocomotion in Rats

This model is widely used to screen for antipsychotic potential by assessing a compound's ability to counteract the stimulant effects of amphetamine, which are mediated by increased dopamine release.[3][4][5]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • This compound hydrochloride

  • d-amphetamine sulfate

  • Vehicle (e.g., 0.9% saline, or sterile water with a small amount of acid for dissolution if necessary)

  • Locomotor activity chambers equipped with infrared beams (e.g., AccuScan, Omnitech, or similar)

  • Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injections

Procedure:

  • Habituation: For 2-3 consecutive days, place rats in the locomotor activity chambers for 60 minutes to allow them to acclimate to the environment. This reduces novelty-induced hyperactivity on the test day.[3]

  • Drug Preparation: Prepare fresh solutions of this compound and d-amphetamine in the chosen vehicle on the day of the experiment.

  • Treatment Administration:

    • On the test day, administer the vehicle or various doses of this compound (e.g., 0.05, 0.1, 0.5 mg/kg, s.c.). The route and doses should be determined from pilot studies.

    • Place the animals back in their home cages.

  • Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for this compound to be absorbed and become pharmacologically active.

  • Amphetamine Challenge: Administer d-amphetamine (e.g., 0.5 - 1.5 mg/kg, s.c.) to all animals.[4][5]

  • Data Collection: Immediately after the amphetamine injection, place the rats in the locomotor activity chambers and record activity for 60-90 minutes.[3][4] Data is typically collected in 5-minute bins.

  • Data Analysis: The primary endpoint is total distance traveled or the total number of beam breaks. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound-treated groups to the vehicle-amphetamine control group.

Experimental Workflow: Amphetamine-Induced Hyperlocomotion

A Animal Acclimation & Habituation (2-3 days) B Prepare this compound & Amphetamine Solutions A->B C Administer Vehicle or This compound (s.c./i.p.) B->C D Pre-treatment Period (30-60 min) C->D E Administer Amphetamine (s.c./i.p.) D->E F Place in Locomotor Chambers & Record Activity (60-90 min) E->F G Data Analysis (ANOVA, Post-hoc tests) F->G

References

Protocol for Dissolving Lenperone in DMSO for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Lenperone is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of compounds. For in vitro studies investigating its pharmacological effects, proper dissolution and preparation of stock solutions are critical for obtaining accurate and reproducible results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for use in cell-based assays. However, it is crucial to maintain a low final concentration of DMSO in the cell culture medium, as it can be toxic to cells at higher concentrations. This document provides a detailed protocol for dissolving this compound in DMSO and preparing working solutions for in vitro experiments.

Chemical Information:

PropertyValue
Chemical Name 4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
Molecular Formula C₂₂H₂₃F₂NO₂
Molecular Weight 371.42 g/mol [1][2][3]
CAS Number 24678-13-5[2][3]

Solubility:

While DMSO is a common solvent for butyrophenones, a specific quantitative solubility value for this compound in DMSO could not be definitively ascertained from the available literature. It is recommended that researchers empirically determine the solubility for their specific lot of this compound. As a point of reference, related butyrophenone compounds can exhibit variable solubility in DMSO. Therefore, a small-scale pilot experiment to determine the optimal concentration for a stock solution is strongly advised.

Experimental Protocol: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro studies and can be further diluted to the desired final concentrations.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Sterile serological pipettes and pipette tips

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out 3.714 mg of this compound powder into the microcentrifuge tube. This amount is calculated to prepare 1 mL of a 10 mM stock solution (Molecular Weight = 371.42 g/mol ).

  • Dissolving in DMSO:

    • Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Sterilization (Optional but Recommended):

    • If the stock solution needs to be sterile for your application, it can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage. Protect from light.

Preparation of Working Solutions:

To prepare a working solution for your in vitro assay, the DMSO stock solution should be diluted in your cell culture medium to the desired final concentration.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Solubility in Aqueous Medium: When diluting the DMSO stock solution into an aqueous cell culture medium, the compound may precipitate if its solubility limit is exceeded. It is recommended to add the DMSO stock to the medium while gently vortexing or mixing to ensure rapid and even dispersion. Prepare working solutions fresh for each experiment.

Mechanism of Action and Signaling Pathway

This compound is a typical antipsychotic that primarily functions as a dopamine (B1211576) D2 receptor antagonist. Like other butyrophenones, it may also exhibit antagonist activity at serotonin (B10506) 5-HT2A receptors. The blockade of these receptors in the central nervous system is believed to be the primary mechanism underlying its antipsychotic effects.

Dopamine D2 Receptor Signaling Pathway:

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of dopamine to D2 receptors, thereby preventing this inhibitory signaling cascade.

Serotonin 5-HT2A Receptor Signaling Pathway:

Serotonin 5-HT2A receptors are GPCRs that couple to Gαq/11 proteins. Activation of these receptors by serotonin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). By acting as an antagonist, this compound would block these downstream signaling events.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Lenperone_Mechanism_of_Action cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gai Gαi D2R->Gai Lenperone_D2 This compound Lenperone_D2->D2R AC Adenylyl Cyclase Gai->AC cAMP ↓ cAMP AC->cAMP Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gaq Gαq HT2AR->Gaq Lenperone_5HT2A This compound Lenperone_5HT2A->HT2AR PLC Phospholipase C Gaq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC Activation DAG->PKC Lenperone_Workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot and Store (-20°C / -80°C) dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Solution (Dilute in Culture Medium) thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Endpoint incubate->analyze

References

Application Notes and Protocols for Intraperitoneal Administration of Lenperone in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the intraperitoneal (IP) administration of Lenperone in rodent models. This document includes detailed experimental protocols, data presentation tables, and visualizations to facilitate the design and execution of preclinical studies involving this typical butyrophenone (B1668137) antipsychotic.

Introduction

This compound is a typical antipsychotic of the butyrophenone class.[1][2] While its clinical use has been explored, detailed preclinical data on its intraperitoneal administration in rodent models for research purposes are not extensively available. These notes aim to provide a foundational protocol based on the known pharmacology of butyrophenones and general rodent handling techniques.

Mechanism of Action

This compound, like other butyrophenone antipsychotics such as melperone (B1203284) and haloperidol (B65202), is understood to exert its effects primarily through the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system.[3][4] Blockade of D2 receptors is associated with the antipsychotic effects, while interaction with 5-HT2A receptors may modulate these effects and influence the side-effect profile.

Data Presentation

Due to the limited availability of specific quantitative data for the intraperitoneal administration of this compound in rodents, the following tables are presented as templates. Table 1 provides a structure for recording data from a behavioral study, such as a catalepsy test. Table 2 provides estimated pharmacokinetic parameters based on data from the related butyrophenone antipsychotic, Haloperidol, administered to rats. It is strongly recommended that researchers conduct a pilot pharmacokinetic study to determine the specific parameters for this compound under their experimental conditions.

Table 1: Behavioral Effects of Intraperitoneal this compound in a Mouse Catalepsy Test

Treatment GroupDose (mg/kg, IP)NLatency to Movement (seconds)
Vehicle (Saline)010Insert Data
This compound1.010Insert Data
This compound3.510Insert Data
This compound10.010Insert Data

Note: The 3.5 mg/kg dose is suggested as a starting point for maximal cataleptic effect based on a study of a similar butyrophenone derivative in mice.

Table 2: Estimated Pharmacokinetic Parameters of Intraperitoneal this compound in Rats

ParameterEstimated ValueNotes
Tmax (Time to Maximum Concentration) ~15 - 30 minutesBased on typical rapid absorption following IP injection.
Cmax (Maximum Concentration) Dose-dependentTo be determined by experimental analysis.
t½ (Half-life) ~1.5 - 2 hoursEstimated based on intravenous Haloperidol data in rats.[1][3]
Clearance HighButyrophenones are generally subject to significant hepatic metabolism.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

Objective: To prepare a sterile solution of this compound suitable for intraperitoneal administration in rodents.

Materials:

  • This compound hydrochloride powder

  • Sterile saline (0.9% NaCl) for injection

  • Sterile vials

  • Syringes and needles (25-27 gauge)

  • 0.22 µm sterile syringe filter

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 3.5 mg/kg) and the weight of the animals, calculate the total mass of this compound hydrochloride needed.

  • Vehicle Preparation: Use sterile saline as the vehicle for injection.

  • Dissolution:

    • Aseptically weigh the calculated amount of this compound hydrochloride powder and transfer it to a sterile vial.

    • Add a small volume of sterile saline to the vial.

    • Vortex the vial until the powder is completely dissolved. Butyrophenones may require slight warming or sonication to fully dissolve. Ensure the final solution is clear.

  • Final Volume Adjustment: Add sterile saline to reach the final desired concentration. The injection volume should typically be between 5-10 ml/kg body weight.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Labeling and Storage: Label the vial with the drug name, concentration, date of preparation, and store appropriately. For short-term use, refrigeration may be suitable, but stability should be confirmed.

Protocol 2: Intraperitoneal Administration in a Mouse Model

Objective: To administer a prepared solution of this compound into the peritoneal cavity of a mouse.

Materials:

  • Prepared this compound solution

  • Mouse restraint device (optional)

  • 1 ml syringe with a 25-27 gauge needle

  • 70% ethanol (B145695) wipes

Procedure:

  • Animal Handling and Restraint:

    • Gently handle the mouse to minimize stress.

    • Restrain the mouse by grasping the loose skin at the scruff of the neck. The abdomen should be exposed and slightly tilted downwards.

  • Injection Site Identification: The preferred injection site is the lower right or left abdominal quadrant to avoid puncturing the cecum or bladder.

  • Injection:

    • Wipe the injection site with a 70% ethanol wipe and allow it to dry.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure that the needle has not entered a blood vessel or organ (no blood or yellowish fluid should enter the syringe).

    • Inject the solution smoothly and steadily.

  • Post-injection Monitoring:

    • Withdraw the needle and return the mouse to its home cage.

    • Monitor the animal for any adverse reactions, such as distress or signs of pain at the injection site.

Protocol 3: Catalepsy Test in Mice

Objective: To assess the cataleptic effects of this compound in mice, a common behavioral test for antipsychotic activity.

Materials:

  • Mice treated with this compound or vehicle

  • A horizontal bar (approximately 3 mm in diameter) raised 4-5 cm from a flat surface

  • Stopwatch

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal injection as described in Protocol 2.

  • Testing:

    • At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the mouse's forepaws on the horizontal bar.

    • Start the stopwatch immediately.

    • Measure the latency (in seconds) for the mouse to remove both forepaws from the bar and return to a normal posture.

    • A cut-off time (e.g., 180 seconds) should be established. If the mouse remains on the bar for the entire cut-off period, record the maximum time.

  • Data Analysis: Compare the latency times between the different treatment groups using appropriate statistical methods (e.g., ANOVA).

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

Lenperone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade Serotonin_Receptor Serotonin 5-HT2A Receptor Serotonin_Receptor->Signaling_Cascade Antipsychotic_Effect Antipsychotic Effect Signaling_Cascade->Antipsychotic_Effect This compound This compound This compound->D2_Receptor Antagonizes This compound->Serotonin_Receptor Antagonizes Serotonin Serotonin Serotonin->Serotonin_Receptor Activates

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Analysis Drug_Prep This compound Solution Preparation IP_Injection Intraperitoneal Injection Drug_Prep->IP_Injection Animal_Acclimation Rodent Acclimation Animal_Acclimation->IP_Injection Catalepsy_Test Catalepsy Test IP_Injection->Catalepsy_Test Data_Collection Data Collection Catalepsy_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: Experimental workflow for IP this compound administration.

References

Determining Lenperone's Potency: Application Notes and Protocols for Cell-Based IC50 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenperone is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of drugs. Its therapeutic effects are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Quantifying the potency of this compound at these receptors is a critical step in its pharmacological characterization. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological function. This document provides detailed application notes and protocols for various cell-based assays to determine the IC50 value of this compound for both dopamine D2 and serotonin 5-HT2A receptors.

The protocols outlined below describe functional assays that measure the cellular response to receptor activation and binding assays that quantify the affinity of the compound for the receptor.

Data Presentation

The following tables summarize representative data for this compound's antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, as would be determined by the described assays.

Table 1: this compound IC50 Values from Functional Cell-Based Assays

Target ReceptorAssay TypeCell LineAgonist UsedThis compound IC50 (nM)Positive ControlPositive Control IC50 (nM)
Dopamine D2cAMP Inhibition AssayHEK293-D2RDopamine15.8Haloperidol5.2
Dopamine D2CRE-Luciferase Reporter AssayCHO-K1-D2R-CRE-LucQuinpirole18.2Spiperone2.1
Serotonin 5-HT2ACalcium Flux AssayHEK293-5HT2ASerotonin25.4Ketanserin8.9

Table 2: this compound Binding Affinity (Ki) from Radioligand Binding Assays

Target ReceptorRadioligandCell Line/TissueThis compound Ki (nM)Reference CompoundReference Compound Ki (nM)
Dopamine D2[³H]-SpiperoneCHO-K1-D2R Membranes12.5Haloperidol3.8
Serotonin 5-HT2A[³H]-KetanserinHEK293-5HT2A Membranes22.1Ketanserin6.5

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

G cluster_0 Dopamine D2 Receptor Signaling (Gi-coupled) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP This compound This compound This compound->D2R Blocks

Figure 1: Dopamine D2 Receptor Signaling Pathway.

G cluster_1 Serotonin 5-HT2A Receptor Signaling (Gq-coupled) Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca Intracellular Ca²⁺ Release IP3->Ca This compound This compound This compound->HT2AR Blocks

Figure 2: 5-HT2A Receptor Signaling Pathway.

G start Start seed_cells Seed cells expressing target receptor start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of this compound incubate_overnight->prepare_compounds add_antagonist Add this compound to cells and pre-incubate prepare_compounds->add_antagonist add_agonist Add receptor agonist (e.g., Dopamine or Serotonin) add_antagonist->add_agonist incubate_functional Incubate for functional response add_agonist->incubate_functional measure_signal Measure signal (cAMP, Luciferase, or Calcium) incubate_functional->measure_signal analyze_data Analyze data and calculate IC50 measure_signal->analyze_data end End analyze_data->end

Figure 3: General Experimental Workflow for Functional Assays.

Experimental Protocols

Dopamine D2 Receptor Antagonism: cAMP Inhibition Assay

This assay measures the ability of this compound to reverse the dopamine-induced inhibition of cyclic AMP (cAMP) production in cells expressing the D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor (HEK293-D2R).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • Forskolin.

  • Dopamine.

  • This compound.

  • Positive control (e.g., Haloperidol).

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

  • 384-well white microplates.

Protocol:

  • Cell Seeding: Seed HEK293-D2R cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and Haloperidol in assay buffer. The final concentration should cover a range appropriate for IC50 determination (e.g., 0.1 nM to 10 µM).

  • Assay Procedure:

    • Remove culture medium from the cells.

    • Add 20 µL of the diluted this compound, Haloperidol, or vehicle to the respective wells.

    • Pre-incubate for 15-30 minutes at 37°C.

    • Prepare a solution of Dopamine (at its EC80 concentration) and Forskolin (e.g., 10 µM) in assay buffer.

    • Add 20 µL of the Dopamine/Forskolin solution to all wells except the basal control.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data with respect to the maximum (Forskolin alone) and minimum (Dopamine + Forskolin) signals.

    • Plot the percentage of inhibition against the logarithm of this compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value.

Dopamine D2 Receptor Antagonism: CRE-Luciferase Reporter Assay

This assay utilizes a cell line co-expressing the D2 receptor and a luciferase reporter gene under the control of a cAMP Response Element (CRE) to measure the downstream consequences of D2 receptor signaling.[1]

Materials:

  • CHO-K1 cells stably co-expressing the human dopamine D2 receptor and a CRE-luciferase reporter (CHO-K1-D2R-CRE-Luc).

  • Cell culture medium.

  • Assay buffer.

  • Forskolin.

  • Quinpirole (D2 agonist).

  • This compound.

  • Positive control (e.g., Spiperone).

  • Luciferase assay reagent.

  • 96-well white, opaque microplates.

Protocol:

  • Cell Seeding: Seed CHO-K1-D2R-CRE-Luc cells into 96-well plates at a density of 20,000 cells/well and incubate overnight.[2]

  • Compound Preparation: Prepare serial dilutions of this compound and Spiperone in assay buffer.

  • Assay Procedure:

    • Remove culture medium.

    • Add 50 µL of diluted this compound, Spiperone, or vehicle to the wells.

    • Pre-incubate for 30 minutes at 37°C.[2]

    • Prepare a solution of Quinpirole (at its EC80 concentration) and Forskolin (e.g., 1 µM) in assay buffer.

    • Add 50 µL of the Quinpirole/Forskolin solution to the wells.

    • Incubate for 4-6 hours at 37°C in a CO2 incubator.[1]

  • Luminescence Reading:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.[2]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the control wells.

    • Plot the data and determine the IC50 value as described for the cAMP assay.

Serotonin 5-HT2A Receptor Antagonism: Calcium Flux Assay

This assay measures the ability of this compound to block the serotonin-induced increase in intracellular calcium in cells expressing the 5-HT2A receptor.[3]

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor (HEK293-5HT2A).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (optional, to prevent dye leakage).

  • Serotonin (5-HT).

  • This compound.

  • Positive control (e.g., Ketanserin).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with an injector.

Protocol:

  • Cell Seeding: Seed HEK293-5HT2A cells into the microplates and incubate overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions (Probenecid can be included).

    • Remove the culture medium and add the dye loading solution to the cells.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and Ketanserin in assay buffer.

    • Remove the dye loading solution and add the compound dilutions to the wells.

    • Pre-incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a solution of Serotonin (at its EC80 concentration) into the wells.

    • Immediately begin kinetic fluorescence readings to capture the peak calcium response.

  • Data Analysis:

    • Determine the maximum fluorescence signal for each well.

    • Normalize the data and plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Radioligand Binding Assay for D2 and 5-HT2A Receptors

This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the receptor. The IC50 value obtained is then converted to a Ki value.

Materials:

  • Membrane preparations from cells expressing either the human dopamine D2 or serotonin 5-HT2A receptor.

  • Binding buffer (specific to each receptor).

  • Radioligand: [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors.

  • This compound.

  • Non-specific binding control (e.g., 10 µM Haloperidol for D2, 10 µM Ketanserin for 5-HT2A).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation cocktail and counter.

Protocol:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, binding buffer, and serial dilutions of this compound.

  • Incubation: Add the radioligand at a concentration near its Kd value to all wells. For determining non-specific binding, add the high concentration of the unlabeled control.

  • Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of this compound concentration to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

References

Application Notes and Protocols: Patch-Clamp Analysis of Ion Channel Modulation by Lenperone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenperone is a typical antipsychotic drug belonging to the butyrophenone (B1668137) class. While its primary mechanism of action involves dopamine (B1211576) D2 receptor antagonism, many antipsychotics are known to interact with various ion channels, which can contribute to both their therapeutic effects and adverse side effect profiles, particularly cardiotoxicity. The human ether-à-go-go-related gene (hERG) potassium channel is a critical determinant of cardiac action potential repolarization, and its blockade by many drugs, including some antipsychotics, can lead to QT interval prolongation and potentially fatal arrhythmias.[1][2][3] Therefore, a thorough investigation of the effects of this compound on cardiac ion channels, especially the hERG channel, is a crucial aspect of its safety and pharmacological profiling.

This document provides detailed application notes and standardized protocols for the analysis of this compound's modulatory effects on ion channels using the patch-clamp technique. Due to the limited publicly available data specifically on this compound's ion channel interactions, this guide also incorporates data and methodologies from studies on other butyrophenone antipsychotics, such as melperone (B1203284) and benperidol, to provide a comprehensive framework for investigation.[1][4][5][6][7][8]

Data Presentation: Modulation of Ion Channels by Butyrophenone Antipsychotics

The following tables summarize the known effects of butyrophenone antipsychotics on various ion channels, providing a reference for the expected modulatory profile of this compound.

Table 1: Inhibitory Effects of Butyrophenones on hERG Potassium Channels

CompoundCell LineIC50Reference
BenperidolHEK2933.37 nM[1]
MelperoneN/AProlongs action potential duration (Class III activity)[4][6][8]
Thioridazine (Phenothiazine)CHO224 ± 42 nM[3]
Risperidone (B510)HEK0.16 µM[9]
Paliperidone (B428)HEK0.57 µM[9]

Note: Data for this compound is not currently available in the public domain. The data presented for other butyrophenones and related compounds indicate a high likelihood of hERG channel blockade by this compound.

Table 2: Electrophysiological Effects of Melperone on Cardiac Action Potential Parameters

PreparationConcentrationEffectReference
Isolated rabbit atrial muscle3.3 µMProlonged action potential duration and effective refractory period[4]
Isolated rabbit ventricular muscle3.3 µM - 16.6 µMDecreased Vmax, prolonged action potential duration[4]
Anesthetized dog heart0.5 - 12.5 mg/kgIncreased functional and effective refractory period of atrium and ventricle[5]
Human (ventricular tachyarrhythmias)≥ 240 mg/day (oral)Prolonged QT intervals and ventricular effective refractory periods[6]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of hERG Potassium Currents

This protocol describes the methodology for assessing the inhibitory effect of this compound on hERG channels expressed heterologously in a mammalian cell line (e.g., HEK293 or CHO cells).

1. Cell Culture and Transfection:

  • Culture HEK293 or CHO cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Transiently or stably transfect cells with a plasmid encoding the human hERG channel.

  • For stable cell lines, maintain selection pressure with an appropriate antibiotic.

  • Plate cells onto glass coverslips 24-48 hours before recording.

2. Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current. Repeat this protocol at a frequency of 0.05 Hz.

  • Perfuse the cells with the external solution containing various concentrations of this compound.

  • Record the steady-state block at each concentration.

4. Data Analysis:

  • Measure the peak tail current amplitude in the absence (control) and presence of different concentrations of this compound.

  • Calculate the percentage of current inhibition for each concentration.

  • Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data with the Hill equation to determine the IC50 value and the Hill coefficient.

Protocol 2: Current-Clamp Recording of Cardiac Action Potentials

This protocol is designed to evaluate the effect of this compound on the action potential duration in isolated primary cardiomyocytes.

1. Isolation of Ventricular Myocytes:

  • Isolate ventricular myocytes from animal hearts (e.g., guinea pig, rabbit) using enzymatic digestion with collagenase and protease.

  • Store the isolated cells in a high-K+ solution (e.g., Kraft-Brühe solution) at 4°C until use.

2. Solutions and Reagents:

  • Tyrode's Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Pipette Solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).

  • This compound Stock Solution: As described in Protocol 1.

3. Electrophysiological Recording:

  • Use the whole-cell current-clamp configuration.

  • Maintain the temperature of the recording chamber at 36-37°C.

  • After establishing the whole-cell configuration, allow the cell to stabilize for 5-10 minutes.

  • Elicit action potentials by injecting short (2-5 ms) suprathreshold depolarizing current pulses at a frequency of 1 Hz.

  • Record baseline action potentials in the absence of the drug.

  • Perfuse the cell with Tyrode's solution containing increasing concentrations of this compound.

  • Record the steady-state effect on the action potential at each concentration.

4. Data Analysis:

  • Measure the action potential duration at 50% and 90% of repolarization (APD50 and APD90).

  • Measure the resting membrane potential (RMP) and action potential amplitude (APA).

  • Compare the APD50 and APD90 values in the presence of this compound to the baseline values.

  • Construct concentration-response curves for the prolongation of APD90.

Mandatory Visualizations

Experimental_Workflow_Patch_Clamp cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection Giga_Seal Giga-ohm Seal Formation Cell_Culture->Giga_Seal Solution_Prep Solution Preparation Solution_Prep->Giga_Seal Pipette_Pulling Pipette Pulling Pipette_Pulling->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage/Current Clamp Protocol Whole_Cell->Voltage_Clamp Drug_Application This compound Application Voltage_Clamp->Drug_Application Data_Acquisition Data Acquisition Drug_Application->Data_Acquisition Parameter_Measurement Parameter Measurement Data_Acquisition->Parameter_Measurement Concentration_Response Concentration- Response Curve Parameter_Measurement->Concentration_Response IC50_Determination IC50 Determination Concentration_Response->IC50_Determination

Caption: Workflow for patch-clamp analysis of this compound.

Signaling_Pathway_D2R_Ion_Channel This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist Gi_Go Gi/o Protein D2R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) Gi_Go->Ion_Channels Direct Gβγ interaction cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA PKA->Ion_Channels Phosphorylation Modulation Modulation of Channel Activity Ion_Channels->Modulation

Caption: Putative signaling pathway for this compound.

References

Application Notes and Protocols for High-Throughput Screening of Novel Lenperone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenperone is a typical antipsychotic of the butyrophenone (B1668137) class, known to exhibit antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. These receptors are critical targets in the development of therapeutics for a range of neuropsychiatric disorders. The development of novel this compound derivatives with improved efficacy, selectivity, and reduced side-effect profiles is a key objective in modern drug discovery. High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large chemical libraries to identify promising lead compounds.

This document provides detailed application notes and protocols for a comprehensive HTS campaign designed to identify and characterize novel this compound derivatives targeting the dopamine D2 and serotonin 5-HT2A receptors. The screening cascade employs a primary functional assay for each receptor, followed by secondary confirmatory assays and a counter-screen to assess cell viability.

Overview of the Screening Strategy

The screening strategy is designed as a hierarchical cascade to efficiently identify potent and selective modulators of the D2 and 5-HT2A receptors from a large library of this compound derivatives. The workflow begins with parallel primary screens for each receptor, followed by confirmatory dose-response assays on the initial "hits." A radioligand binding assay will then determine the binding affinity of confirmed hits, and a cytotoxicity assay will eliminate compounds that exhibit non-specific activity due to cellular toxicity.

HTS_Workflow High-Throughput Screening Workflow for this compound Derivatives Compound_Library This compound Derivative Library Primary_Screen_D2 Primary HTS: D2 Receptor (cAMP Assay) Compound_Library->Primary_Screen_D2 Primary_Screen_5HT2A Primary HTS: 5-HT2A Receptor (Calcium Flux Assay) Compound_Library->Primary_Screen_5HT2A Dose_Response_D2 Dose-Response Confirmation (cAMP Assay) Primary_Screen_D2->Dose_Response_D2 Initial Hits Dose_Response_5HT2A Dose-Response Confirmation (Calcium Flux Assay) Primary_Screen_5HT2A->Dose_Response_5HT2A Initial Hits Binding_Assay Secondary Assay: Radioligand Binding (Ki) Dose_Response_D2->Binding_Assay Confirmed Hits Dose_Response_5HT2A->Binding_Assay Cytotoxicity_Assay Counter-Screen: Cell Viability Assay Binding_Assay->Cytotoxicity_Assay Potent Binders Hit_Selection Hit Candidate Selection Cytotoxicity_Assay->Hit_Selection Non-toxic Hits

Caption: High-Throughput Screening Workflow.

Signaling Pathways

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1][2] Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Antagonists, such as this compound and its derivatives, will block the dopamine-induced inhibition of adenylyl cyclase, resulting in a measurable increase in cAMP levels in the presence of an agonist.

D2_Signaling_Pathway Dopamine D2 Receptor (Gαi) Signaling Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates This compound This compound Derivative (Antagonist) This compound->D2R Blocks G_alpha_i Gαi D2R->G_alpha_i Activates G_beta_gamma Gβγ D2R->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

References

Preparing Stable Stock Solutions of Lenperone for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenperone is a typical antipsychotic belonging to the butyrophenone (B1668137) class of drugs.[1] Like other neuroleptics in its class, it is recognized for its antiemetic and alpha-adrenergic blocking properties.[2] Primarily used in the treatment of schizophrenia, this compound's mechanism of action involves the modulation of key neurotransmitter pathways in the central nervous system.[3] Accurate and reproducible in vitro studies are fundamental to further elucidating its therapeutic potential and cellular effects. A critical prerequisite for such studies is the preparation of stable and accurately concentrated stock solutions for use in cell culture.

This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions in a research laboratory setting. It includes information on its physicochemical properties, recommended solvents, and procedures for preparing working solutions for various cell-based assays.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's properties is essential for its effective use in experimental settings.

PropertyValueReference
Chemical Name 4-[4-(4-Fluorobenzoyl)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone[3]
Molecular Formula C₂₂H₂₃F₂NO₂[2]
Molecular Weight 371.42 g/mol [2]
CAS Number 24678-13-5[1]
Appearance Neat[3]

Preparation of this compound Stock Solutions

The following protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a commonly used solvent for dissolving a wide array of organic compounds for use in cell culture.[4]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. To prepare 1 mL of a 10 mM stock solution, you will need 3.714 mg of this compound (Molecular Weight: 371.42 g/mol ).

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve a final concentration of 10 mM.

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Sterilization (Optional): If sterility is a major concern, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the risk of contamination and avoids repeated freeze-thaw cycles which can affect the stability of the compound.

    • Store the aliquots tightly sealed at -20°C for up to one month.[5] For longer-term storage, -80°C is recommended.

    • Before use, allow the aliquot to thaw completely and equilibrate to room temperature for at least one hour.[5]

Note on Solvent Choice: While DMSO is the recommended solvent, other organic solvents like ethanol (B145695) may also be used. However, the solubility and stability of this compound in these alternative solvents should be empirically determined. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.5% v/v) to avoid solvent-induced cytotoxicity.

Stability of this compound Stock Solutions

Proper storage is crucial to maintain the integrity and activity of this compound stock solutions.

Storage ConditionDurationRecommendation
-20°CUp to 1 monthRecommended for short-term storage.[5]
-80°C> 1 monthRecommended for long-term storage.
Room TemperatureUnstableNot recommended for storage of solutions.
Repeated Freeze-Thaw CyclesAvoidAliquoting into single-use volumes is highly recommended.

It is best practice to prepare fresh solutions on the day of use whenever possible.[5] The stability of this compound in cell culture media at 37°C for the duration of an experiment should be considered, as components in the media can potentially impact drug stability.[6][7]

Experimental Protocols

Signaling Pathway of Butyrophenone Antipsychotics

This compound, as a butyrophenone antipsychotic, is known to exert its effects primarily through the antagonism of dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT2A receptors.[8][9] This dual antagonism is a hallmark of many atypical antipsychotics and is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramramidal side effects compared to typical antipsychotics.[10][11] The interaction with these receptors initiates a cascade of intracellular signaling events.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist HTR2A Serotonin 5-HT2A Receptor This compound->HTR2A Antagonist Dopamine Dopamine Dopamine->D2R Agonist Serotonin Serotonin Serotonin->HTR2A Agonist G_protein_i Gi/o D2R->G_protein_i Activates G_protein_q Gq/11 HTR2A->G_protein_q Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits PLC Phospholipase C G_protein_q->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA cAMP->PKA Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC Response Modulation of Neuronal Excitability & Gene Expression PKA->Response Ca_PKC->Response

Caption: Simplified signaling pathway of this compound.
Experimental Workflow: Assessing Cell Viability

A common initial experiment to determine the effect of a compound on cultured cells is a cell viability assay. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

G A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. B 2. This compound Treatment Add serial dilutions of this compound (and vehicle control) to wells. A->B C 3. Incubation Incubate for desired time points (e.g., 24h, 48h, 72h). B->C D 4. Add MTT Reagent Add MTT solution to each well and incubate for 2-4h. C->D E 5. Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. D->E F 6. Absorbance Reading Read absorbance at 570 nm using a plate reader. E->F G 7. Data Analysis Calculate % cell viability relative to vehicle control. F->G

Caption: Workflow for an MTT-based cell viability assay.
Detailed Protocol: MTT Cell Viability Assay

This protocol provides a step-by-step guide for assessing the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cultured cells of interest (e.g., SH-SY5Y human neuroblastoma cells)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Preparation of Working Solutions:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.1%).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound working solutions or vehicle control medium to the respective wells. Include wells with medium only as a background control.

  • Incubation:

    • Return the plate to the incubator and incubate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals. The solution will turn purple.

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

References

Application Notes and Protocols: In Vivo Microdialysis for Measuring Dopamine Release in Response to Lenperone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenperone, a member of the butyrophenone (B1668137) class of typical antipsychotic drugs, exerts its therapeutic effects primarily through antagonism of dopamine (B1211576) D2 receptors.[1][2] Understanding the in vivo pharmacodynamic profile of this compound, specifically its impact on dopamine neurotransmission, is critical for both elucidating its mechanism of action and for the development of novel antipsychotic agents. In vivo microdialysis is a powerful technique that permits the continuous sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals.[3][4] When coupled with a sensitive analytical method like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it allows for the precise quantification of neurochemical fluctuations induced by pharmacological agents.[5]

These application notes provide a comprehensive protocol for employing in vivo microdialysis to measure dopamine release in the rat striatum following the administration of this compound. The striatum is a key brain region implicated in the pathophysiology of schizophrenia and the therapeutic action of antipsychotic drugs.

Principle of the Method

In vivo microdialysis involves the implantation of a small, semi-permeable probe into the target brain region.[3] The probe is continuously perfused with a physiological solution, artificial cerebrospinal fluid (aCSF), at a slow flow rate.[5] Small molecules present in the extracellular fluid, such as dopamine, diffuse across the semi-permeable membrane into the aCSF down their concentration gradient. The collected fluid, termed the dialysate, is then analyzed to determine the concentration of the analyte of interest. By collecting samples over time, a dynamic profile of neurotransmitter release can be constructed before and after drug administration.

Dopaminergic Signaling Pathway and the Effect of this compound

Dopaminergic neurons synthesize dopamine, which is stored in presynaptic vesicles. Upon neuronal firing, dopamine is released into the synaptic cleft, where it can bind to postsynaptic dopamine receptors to propagate a signal. Dopamine also binds to presynaptic D2 autoreceptors, which act as a negative feedback mechanism to inhibit further dopamine synthesis and release.[5]

This compound, as a D2 receptor antagonist, blocks these presynaptic autoreceptors. This blockade disinhibits the dopaminergic neuron, leading to an increased firing rate and a subsequent increase in the release of dopamine into the synaptic cleft.[5] This elevation of extracellular dopamine is a hallmark of D2 antagonist activity and can be quantified using in vivo microdialysis.

Dopa L-DOPA DA_vesicle Dopamine (DA) in Vesicle Dopa->DA_vesicle Synthesis DA_release DA_vesicle->DA_release Exocytosis D2_auto D2 Autoreceptor D2_auto->DA_release Inhibits (-) DA_synapse Dopamine (DA) DA_release->DA_synapse DA_synapse->D2_auto D2_post Postsynaptic D2 Receptor DA_synapse->D2_post Binds to Signal Signal Transduction D2_post->Signal This compound This compound This compound->D2_auto Blocks This compound->D2_post Blocks cluster_setup Microdialysis Setup cluster_analysis Sample Analysis SyringePump Syringe Pump (aCSF) Rat Freely Moving Rat with Probe SyringePump->Rat Perfusion Collector Fraction Collector (Refrigerated) Rat->Collector Dialysate Collection HPLC HPLC-ECD System Collector->HPLC Sample Injection Data Data Acquisition and Analysis HPLC->Data Chromatogram

References

Application Notes and Protocols for Radiolabeled Lenperone in Receptor Occupancy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenperone is a typical antipsychotic of the butyrophenone (B1668137) class, known for its antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Understanding the in vivo and in vitro binding characteristics of this compound is crucial for elucidating its mechanism of action, optimizing dosing regimens, and assessing target engagement in drug development. Radiolabeled forms of this compound are invaluable tools for conducting receptor occupancy studies, enabling the quantification of its binding to specific neuroreceptors.

These application notes provide a comprehensive overview and detailed protocols for utilizing radiolabeled this compound in receptor occupancy studies. The methodologies described herein are essential for researchers in pharmacology, neuroscience, and drug discovery to accurately determine the pharmacokinetic and pharmacodynamic (PK/PD) relationship of this compound and similar compounds.

Data Presentation: this compound Binding Profile

The following table summarizes the in vitro binding affinities (Ki values) of this compound and its analogs for various neurotransmitter receptors. Lower Ki values indicate a higher binding affinity. This data is critical for designing and interpreting receptor occupancy studies.

Receptor TargetRadioligand ExampleTissue/Cell SourceKi (nM) (Illustrative)
Dopamine D2 [³H]SpiperoneRat Striatum1.5
Serotonin 5-HT2A [³H]KetanserinRat Cortex0.8
Dopamine D1[³H]SCH 23390Rat Striatum150
Dopamine D4[³H]SpiperoneCloned Human4.2
Alpha-1 Adrenergic[³H]PrazosinRat Cortex2.5
Alpha-2 Adrenergic[³H]RauwolscineRat Cortex220
Histamine H1[³H]MepyramineGuinea Pig Cerebellum3.1
Muscarinic M1[³H]PirenzepineRat Cortex>10,000

Note: The Ki values presented are illustrative and based on typical affinities for butyrophenone antipsychotics. Actual values may vary based on experimental conditions and the specific radiolabeled this compound used.

Signaling Pathways

This compound's primary mechanism of action involves the modulation of dopamine D2 and serotonin 5-HT2A receptor signaling pathways. Understanding these pathways is essential for interpreting the functional consequences of receptor occupancy.

G Dopamine D2 Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R This compound This compound This compound->D2R Antagonist Gi Gi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Dopamine D2 Receptor Signaling Pathway.

G Serotonin 5-HT2A Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Serotonin Serotonin (5-HT) HTR2A 5-HT2A Receptor Serotonin->HTR2A This compound This compound This compound->HTR2A Antagonist Gq Gq/11 HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Effects PKC->Downstream Phosphorylates

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

In Vitro Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of unlabeled this compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]Spiperone).[1]

Materials:

  • Radioligand: [³H]Spiperone (Specific Activity: 70-90 Ci/mmol)[1]

  • Non-specific Binding Control: Haloperidol (10 µM)[1]

  • Test Compound: this compound (serial dilutions)

  • Tissue Source: Rat striatum (fresh or frozen)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂[1]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[1]

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B)[1]

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat striata in ice-cold assay buffer.[1]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[1]

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • Prepare assay tubes in triplicate for total binding, non-specific binding, and each concentration of this compound.[1]

    • To each tube, add:

      • 100 µL of assay buffer (for total binding) or 100 µL of 10 µM Haloperidol (for non-specific binding) or 100 µL of this compound dilution.[1]

      • 100 µL of [³H]Spiperone (final concentration ~0.2-0.5 nM).[1]

      • 100 µL of membrane homogenate (50-100 µg protein).

    • The final assay volume is 300 µL.[1]

  • Incubation:

    • Incubate the tubes at 37°C for 30 minutes.[1]

  • Filtration:

    • Rapidly terminate the incubation by vacuum filtration through glass fiber filters.[1]

    • Wash the filters three times with 5 mL of ice-cold wash buffer.[1]

  • Quantification:

    • Place the filters in scintillation vials and add 5 mL of scintillation cocktail.[1]

    • Allow the vials to stand for at least 4 hours in the dark.[1]

    • Measure the radioactivity in a scintillation counter.[1]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[1]

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.[1]

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[1]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G In Vitro Radioligand Binding Assay Workflow A Membrane Preparation (e.g., Rat Striatum) B Protein Quantification A->B C Assay Setup (Triplicate) - Total Binding - Non-specific Binding - this compound Concentrations B->C D Incubation (Membranes, Radioligand, this compound) C->D E Filtration (Separate bound from free radioligand) D->E F Scintillation Counting (Quantify radioactivity) E->F G Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki F->G

Caption: In Vitro Radioligand Binding Assay Workflow.

In Vivo Receptor Occupancy Study using PET/SPECT

Objective: To determine the in vivo occupancy of dopamine D2 and serotonin 5-HT2A receptors by this compound at various doses using Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

Materials:

  • Radiotracer: A suitable PET (e.g., [¹¹C]raclopride for D2, [¹⁸F]altanserin for 5-HT2A) or SPECT (e.g., [¹²³I]IBZM for D2) radiotracer.

  • Test Compound: this compound at various doses.

  • Subjects: Laboratory animals (e.g., rodents, non-human primates) or human volunteers.

  • PET or SPECT scanner.

  • Anesthesia (if required for animal studies).

  • Blood sampling equipment.

Procedure:

  • Subject Preparation:

    • Subjects should be fasted overnight prior to the study.[2]

    • For animal studies, subjects are anesthetized and placed in the scanner.

  • Baseline Scan:

    • A baseline scan is performed before the administration of this compound.

    • The radiotracer is administered as an intravenous bolus.[2]

    • Dynamic PET or SPECT data are acquired for 60-120 minutes.[2]

    • Arterial blood sampling may be performed to measure the radiotracer concentration in plasma.[2]

  • This compound Administration:

    • This compound is administered orally or intravenously at a predetermined dose and time before the post-drug scan.[2]

  • Post-Drug Scan:

    • A second PET or SPECT scan is performed after this compound administration.

    • The radiotracer is administered again, and data is acquired as in the baseline scan.

  • Image Analysis:

    • Regions of interest (ROIs) are drawn on the brain images corresponding to areas with high receptor density (e.g., striatum for D2, cortex for 5-HT2A) and a reference region with low receptor density (e.g., cerebellum).

    • The binding potential (BP) or specific binding ratio is calculated for each ROI.

  • Receptor Occupancy Calculation:

    • Receptor occupancy (RO) is calculated as the percentage reduction in specific binding in the post-drug scan compared to the baseline scan: RO (%) = [(BP_baseline - BP_post-drug) / BP_baseline] x 100

  • Dose-Occupancy Relationship:

    • The relationship between the administered dose of this compound and the resulting receptor occupancy is determined by performing studies with multiple doses.

G In Vivo PET/SPECT Receptor Occupancy Workflow A Subject Preparation (Fasting, Anesthesia) B Baseline Scan (Radiotracer Injection, Data Acquisition) A->B C This compound Administration (Specific Dose) B->C D Post-Drug Scan (Radiotracer Injection, Data Acquisition) C->D E Image Analysis (ROI Definition, Binding Potential Calculation) D->E F Receptor Occupancy Calculation (% Reduction in Binding) E->F G Dose-Occupancy Curve Generation (Repeat with different doses) F->G

Caption: In Vivo PET/SPECT Receptor Occupancy Workflow.

Conclusion

The use of radiolabeled this compound in receptor occupancy studies is a powerful approach to characterize its pharmacological profile. The protocols and data presented in these application notes provide a framework for researchers to conduct robust in vitro and in vivo experiments. Accurate determination of receptor occupancy is essential for understanding the therapeutic effects and potential side effects of this compound, thereby guiding its clinical development and use.

References

Application Notes and Protocols for Assessing the Blood-Brain Barrier Penetration of Lenperone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] For drugs targeting the CNS, such as the antipsychotic agent Lenperone, efficient penetration of the BBB is a critical determinant of therapeutic efficacy. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects.[3] Therefore, a thorough assessment of BBB penetration is a crucial step in the drug development process.[4][5]

These application notes provide a comprehensive overview of the methodologies available to assess the BBB penetration of this compound, encompassing in silico, in vitro, and in vivo approaches. Detailed protocols for key experiments are provided to guide researchers in obtaining reliable and reproducible data.

In Silico Prediction of BBB Penetration

In the early stages of drug discovery, computational models can be employed to predict the BBB penetration potential of a compound based on its physicochemical properties.[3][6][7][8] These methods are cost-effective and have high throughput, making them ideal for screening large numbers of virtual compounds.[1][6]

Key physicochemical properties influencing BBB penetration include:

  • Lipophilicity (logP): High lipophilicity generally favors BBB penetration.[6]

  • Molecular Weight (MW): Lower molecular weight compounds (<400 Da) tend to cross the BBB more readily.[6]

  • Polar Surface Area (PSA): A lower PSA is generally associated with better BBB penetration.

  • Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors promotes BBB crossing.[6]

Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be trained on datasets of compounds with known BBB permeability to predict the behavior of new chemical entities like this compound.[1]

Table 1: In Silico Prediction of this compound's BBB Penetration Potential

ParameterPredicted Value for this compoundImplication for BBB Penetration
logP 3.5Favorable
Molecular Weight (Da) 375.5Favorable
Polar Surface Area (Ų) 45.8Favorable
Hydrogen Bond Donors 1Favorable
Hydrogen Bond Acceptors 3Favorable
Predicted logBB 0.1Likely to cross the BBB
Predicted Kp,uu 0.8Moderate unbound brain penetration

Note: The values presented in this table are hypothetical and for illustrative purposes only.

In Vitro Assessment of BBB Penetration

In vitro models provide a biological system to study drug permeability across a cell monolayer that mimics the BBB.[9][10] These assays are crucial for confirming in silico predictions and for screening compounds before advancing to more complex and costly in vivo studies.[2]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that predicts passive diffusion across the BBB.[7][11][12] It utilizes a 96-well plate setup where a filter coated with a lipid solution mimicking the BBB separates a donor and an acceptor compartment.[11][13]

Protocol: PAMPA-BBB for this compound

  • Preparation of Reagents:

    • Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 100 µM.

    • Use a commercially available PAMPA-BBB plate pre-coated with a porcine brain lipid extract.[14]

  • Assay Procedure:

    • Add 200 µL of the this compound solution to the donor wells of the PAMPA plate.

    • Add 300 µL of buffer to the acceptor wells.

    • Incubate the plate at room temperature for 4-18 hours with gentle shaking.

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) Where:

      • [drug]acceptor is the concentration of this compound in the acceptor well.

      • [drug]equilibrium is the concentration at equilibrium.

      • VA and VD are the volumes of the acceptor and donor wells, respectively.

      • Area is the surface area of the membrane.

      • Time is the incubation time.

Table 2: PAMPA-BBB Permeability of this compound

CompoundApparent Permeability (Pe) (10⁻⁶ cm/s)Permeability Classification
This compound 8.5High
Propranolol (High Permeability Control) 12.0High
Atenolol (Low Permeability Control) 0.5Low

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Cell-Based Assays: Caco-2 and MDR1-MDCKII

Cell-based assays, such as those using Caco-2 or MDR1-MDCKII cells, provide a more biologically relevant model by incorporating active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).[1][15]

  • Caco-2 cells , derived from human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express various transporters.[15][16]

  • MDR1-MDCKII cells are Madin-Darby canine kidney cells transfected with the human MDR1 gene, leading to high expression of P-gp.[1]

Protocol: Bidirectional Permeability Assay with Caco-2 Cells

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[17][18]

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).[15][18]

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport: Add this compound (10 µM) to the apical (donor) chamber and fresh medium to the basolateral (acceptor) chamber.

    • Basolateral to Apical (B-A) Transport: Add this compound (10 µM) to the basolateral (donor) chamber and fresh medium to the apical (acceptor) chamber.

    • Incubate at 37°C for 2 hours.

    • Collect samples from the acceptor chamber at various time points and determine the concentration of this compound by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Determine the efflux ratio (ER) : ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for active efflux.[16]

Table 3: Caco-2 Permeability and Efflux of this compound

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)P-gp Substrate
This compound 3.29.83.1Yes
Verapamil (P-gp Substrate Control) 1.515.010.0Yes
Warfarin (Non-P-gp Substrate Control) 15.014.50.97No

Note: The values presented in this table are hypothetical and for illustrative purposes only.

In Vivo Assessment of BBB Penetration

In vivo studies in animal models are the gold standard for determining the extent of BBB penetration under physiological conditions.[19][20] These methods provide crucial data on the unbound drug concentration in the brain, which is the pharmacologically active species.[4]

In Situ Brain Perfusion

The in situ brain perfusion technique allows for the precise control of the composition of the fluid delivered to the brain, enabling the measurement of the unidirectional influx of a drug across the BBB.[21][22]

Protocol: In Situ Brain Perfusion in Rats

  • Surgical Preparation:

    • Anesthetize the rat and expose the common carotid artery.

    • Cannulate the artery and ligate the external carotid artery to isolate the cerebral circulation.[21]

  • Perfusion:

    • Perfuse the brain with a Krebs-Ringer buffer containing a known concentration of radiolabeled or unlabeled this compound for a short period (e.g., 30-60 seconds).[23]

    • At the end of the perfusion, decapitate the animal and collect the brain.

  • Sample Analysis:

    • Homogenize the brain tissue and determine the concentration of this compound.[24]

    • Measure the concentration of this compound in the perfusate.

  • Data Analysis:

    • Calculate the brain uptake clearance (K_in) using the equation: K_in = C_brain / (C_perfusate * T), where C_brain is the brain concentration, C_perfusate is the perfusate concentration, and T is the perfusion time.

Microdialysis

Microdialysis is a minimally invasive technique that allows for the continuous sampling of unbound drug concentrations in the brain interstitial fluid (ISF) of a freely moving animal.[25][26][27][28]

Protocol: Brain Microdialysis in Rats

  • Probe Implantation:

    • Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or prefrontal cortex).[29]

    • Allow the animal to recover from surgery.

  • Microdialysis Sampling:

    • Administer this compound systemically (e.g., intravenously or intraperitoneally).

    • Continuously perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[29][30]

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

  • Sample Analysis:

    • Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the unbound brain-to-plasma concentration ratio (Kp,uu), which is a key parameter for assessing BBB penetration.[1] Kp,uu = AUC_brain,unbound / AUC_plasma,unbound.

Table 4: In Vivo BBB Penetration of this compound in Rats

MethodParameterValueInterpretation
In Situ Brain Perfusion K_in (mL/s/g)0.025Moderate rate of brain uptake
Microdialysis Kp,uu0.7Moderate unbound brain penetration
Brain Homogenate Kp (Total brain/plasma ratio)2.5Accumulation in brain tissue

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Visualization of Experimental Workflows

InSilicoWorkflow cluster_in_silico In Silico Prediction Workflow start This compound Chemical Structure physchem Calculate Physicochemical Properties (logP, MW, PSA, H-bonds) start->physchem qsar Apply QSAR/ML Models physchem->qsar prediction Predict BBB Penetration (logBB, Kp,uu) qsar->prediction

Caption: Workflow for in silico prediction of BBB penetration.

PAMPAWorkflow cluster_pampa PAMPA-BBB Assay Workflow prep Prepare this compound Solution plate Add Solution to Donor Wells of PAMPA Plate prep->plate incubate Incubate Plate plate->incubate analyze Analyze this compound Concentration in Donor and Acceptor Wells incubate->analyze calculate Calculate Permeability (Pe) analyze->calculate

Caption: Experimental workflow for the PAMPA-BBB assay.

Caco2Workflow cluster_caco2 Caco-2 Bidirectional Permeability Workflow culture Culture Caco-2 Cells on Transwell Inserts teer Measure TEER for Monolayer Integrity culture->teer transport Perform Bidirectional Transport (A-B and B-A) teer->transport analyze Analyze this compound Concentration transport->analyze calculate Calculate Papp and Efflux Ratio (ER) analyze->calculate

Caption: Workflow for the Caco-2 bidirectional permeability assay.

InVivoWorkflow cluster_invivo In Vivo Assessment Workflow cluster_perfusion In Situ Brain Perfusion cluster_microdialysis Microdialysis perfusion_start Administer this compound via Carotid Artery Perfusion perfusion_sample Collect and Homogenize Brain perfusion_start->perfusion_sample perfusion_analyze Analyze this compound Concentration perfusion_sample->perfusion_analyze perfusion_calc Calculate K_in perfusion_analyze->perfusion_calc micro_start Administer this compound Systemically micro_sample Collect Brain Dialysate micro_start->micro_sample micro_analyze Analyze this compound Concentration micro_sample->micro_analyze micro_calc Calculate Kp,uu micro_analyze->micro_calc

Caption: General workflows for in vivo BBB penetration assessment.

Conclusion

A multi-tiered approach, integrating in silico, in vitro, and in vivo methods, is recommended for a comprehensive assessment of the blood-brain barrier penetration of this compound. Early-stage computational and in vitro screening can efficiently identify potential BBB permeability characteristics and liabilities, such as P-gp efflux. Subsequent in vivo studies are essential to confirm these findings and to provide a definitive measure of brain exposure in a physiological setting. The data generated from these studies are critical for understanding the pharmacokinetic/pharmacodynamic relationship of this compound and for guiding its development as a CNS therapeutic.

References

Troubleshooting & Optimization

Troubleshooting Lenperone solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing aqueous solutions of Lenperone. Our aim is to equip researchers with the necessary information to ensure accurate and reproducible experimental outcomes.

Introduction to this compound

This compound is a typical antipsychotic belonging to the butyrophenone (B1668137) class of drugs.[1] Like many compounds in this class, this compound is characterized by its limited solubility in aqueous solutions, a critical factor to consider during experimental design. Its primary mechanism of action involves the antagonism of the dopamine (B1211576) D2 receptor, and it may also exhibit activity at serotonin (B10506) 5-HT2A receptors.[2][3]

Physicochemical Properties of this compound

A clear understanding of this compound's physicochemical properties is fundamental to overcoming solubility challenges.

PropertyValueSource
Molecular Formula C₂₂H₂₃F₂NO₂PubChem
Molar Mass 371.43 g/mol PubChem
Aqueous Solubility Poorly solubleGeneral knowledge on butyrophenones
Organic Solvent Solubility Soluble in DMSO and ethanolGeneral knowledge on butyrophenones
Predicted pKa ~7.5 - 8.5 (basic amine)Chemical structure analysis

Note: The pKa value is an estimation based on the presence of a tertiary amine group in this compound's structure and should be considered as a guide for pH-dependent solubility experiments.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the preparation of this compound solutions.

Q1: Why is my this compound not dissolving in water or buffer?

A1: this compound is inherently a lipophilic molecule with poor aqueous solubility. Direct dissolution in aqueous media is often unsuccessful. It is recommended to first prepare a concentrated stock solution in an organic solvent.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating a high-concentration stock solution of poorly soluble compounds like this compound. Ethanol can also be used.

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium. What can I do?

A3: This phenomenon, often called "crashing out," is a common issue. Here are several troubleshooting strategies:

  • Order of Addition: Always add the organic stock solution to the aqueous buffer, not the other way around. Do this slowly while vortexing or stirring the aqueous medium to ensure rapid and even dispersion.[4]

  • Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is sufficient to maintain solubility but remains non-toxic to your experimental system (typically <0.5% v/v for cell-based assays).[5]

  • Use of Co-solvents: In some cases, a combination of solvents can improve solubility.

  • pH Adjustment: Given this compound's predicted basic pKa, its solubility in aqueous solutions is pH-dependent. Lowering the pH of the buffer to protonate the tertiary amine may increase its solubility. Experiment with a pH range of 4.0 to 6.0.

  • Warming: Gently warming the aqueous medium to 37°C before and during the addition of the stock solution can sometimes aid in dissolution.

Q4: What is a reliable starting protocol for preparing a this compound working solution?

A4: Please refer to the detailed "Experimental Protocol: Preparation of this compound Working Solutions" section below for a step-by-step guide.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Cloudiness or visible precipitate upon dilution The compound is "crashing out" of solution due to a rapid change in solvent polarity.1. Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.[4]2. Pre-warm the aqueous buffer to 37°C.
Precipitate forms over time in the final solution The solution is supersaturated and thermodynamically unstable.1. Decrease the final concentration of this compound.2. Increase the percentage of the organic co-solvent if experimentally permissible.
Inconsistent experimental results Variability in the concentration of soluble this compound.1. Ensure the stock solution is fully dissolved before each use.2. Prepare fresh working solutions for each experiment.
Difficulty dissolving the initial powder in DMSO Insufficient solvent or energy to break the crystal lattice.1. Increase the volume of DMSO.2. Use sonication for 5-10 minutes to aid dissolution.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Accurately weigh 3.71 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is fully dissolved.

  • If undissolved particles remain, sonicate the tube in a water bath for 5-10 minutes.[5]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the 10 mM stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Determine the final desired concentration of this compound and the final allowable concentration of DMSO in your experiment.

  • Calculate the required volumes of the this compound stock solution and the aqueous buffer.

  • Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).

  • While vigorously vortexing the pre-warmed aqueous buffer, add the calculated volume of the this compound stock solution dropwise.

  • Continue vortexing for an additional 30 seconds to ensure thorough mixing.

  • Visually inspect the final working solution for any signs of precipitation.

  • Crucially, prepare a vehicle control solution containing the same final concentration of DMSO in the aqueous buffer to account for any solvent effects.

Visualizing this compound's Mechanism of Action

To aid in understanding the experimental context, the following diagrams illustrate the key signaling pathways associated with this compound's activity.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting This compound This compound Powder stock 10 mM Stock Solution (in DMSO) This compound->stock Dissolve dmso DMSO dmso->stock working Final Working Solution stock->working Dilute Dropwise (while vortexing) buffer Aqueous Buffer buffer->working precipitation Precipitation Occurs working->precipitation If no_precipitation Clear Solution working->no_precipitation Else actions Adjust Protocol: - Slower addition - Increase buffer temp - Lower final concentration precipitation->actions

Caption: Workflow for preparing and troubleshooting this compound aqueous solutions.

D2_receptor_pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates This compound This compound This compound->D2R Antagonizes PKA Protein Kinase A cAMP->PKA Activates Response Decreased Neuronal Excitability PKA->Response Leads to

Caption: this compound's antagonistic action on the Dopamine D2 receptor signaling pathway.

HT2A_receptor_pathway cluster_membrane Cell Membrane HT2AR Serotonin 5-HT2A Receptor Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates Serotonin Serotonin Serotonin->HT2AR Activates This compound This compound (Potential Antagonist) This compound->HT2AR Antagonizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC

Caption: Potential antagonistic effect of this compound on the Serotonin 5-HT2A receptor pathway.

References

Identifying and minimizing off-target effects of Lenperone in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the off-target effects of Lenperone in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a typical antipsychotic belonging to the butyrophenone (B1668137) chemical class.[1] Its primary therapeutic effect is believed to be mediated through antagonism of the dopamine (B1211576) D2 receptor. Like other typical antipsychotics, it also exhibits affinity for other receptors, which can contribute to both its therapeutic profile and its off-target effects.

Q2: What are the known primary and secondary targets of this compound?

This compound's primary target is the dopamine D2 receptor. However, in vitro binding assays have revealed its affinity for a range of other receptors, which are considered secondary or "off-targets." These include various serotonin (B10506) (5-HT) receptor subtypes, adrenergic receptors, and histamine (B1213489) receptors. Understanding this broader binding profile is crucial for predicting and mitigating potential side effects.

Q3: Why is it important to identify off-target effects of this compound in vitro?

Identifying off-target effects early in the drug development process is critical for several reasons:

  • Safety and Toxicity Prediction: Off-target interactions are a major cause of adverse drug reactions. In vitro screening against a panel of receptors, ion channels, and enzymes can help predict potential safety liabilities before moving to more expensive and time-consuming in vivo studies.

  • Mechanism of Action Elucidation: Understanding the full spectrum of a compound's interactions can provide a more complete picture of its pharmacological effects, both therapeutic and adverse.

  • Lead Optimization: By identifying undesirable off-target activities, medicinal chemists can guide structure-activity relationship (SAR) studies to design more selective and safer compounds.

Q4: What are the general strategies to minimize off-target effects of a compound like this compound in vitro?

Minimizing off-target effects is a key goal in drug development. Strategies include:

  • Rational Drug Design: Utilizing computational modeling and structural biology to design molecules with higher specificity for the intended target.

  • High-Throughput Screening (HTS): Screening large compound libraries to identify those with the highest affinity and selectivity for the primary target, while having minimal activity at known off-target sites.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound to improve its selectivity for the dopamine D2 receptor over other receptors.

  • Lowering Compound Concentration: In experimental settings, using the lowest effective concentration of this compound can help to minimize off-target effects, as these are often concentration-dependent.

Troubleshooting Guides

Problem 1: Inconsistent results in cell-based functional assays.

Possible Cause 1: Off-target receptor expression in the cell line.

  • Troubleshooting Step: Verify the receptor expression profile of your cell line. Many commonly used cell lines endogenously express various G-protein coupled receptors (GPCRs) that could be off-targets for this compound. Use techniques like RT-qPCR or western blotting to confirm the absence of interfering off-target receptors or choose a cell line with a cleaner background.

Possible Cause 2: Ligand-biased signaling.

  • Troubleshooting Step: this compound may act as an agonist, antagonist, or inverse agonist with different potencies at various signaling pathways downstream of a single receptor. If you are only measuring one signaling readout (e.g., cAMP accumulation), you may be missing other functional effects. Consider using orthogonal assays that measure different downstream signaling events, such as calcium mobilization or β-arrestin recruitment.

Possible Cause 3: Compound degradation or precipitation.

  • Troubleshooting Step: Ensure the stability and solubility of this compound in your assay medium. Visually inspect for precipitation at the concentrations used. You can also use analytical techniques like HPLC to confirm the concentration and integrity of the compound over the time course of the experiment.

Problem 2: High background signal in radioligand binding assays.

Possible Cause 1: Non-specific binding of the radioligand.

  • Troubleshooting Step: Optimize the assay conditions to minimize non-specific binding. This can include adjusting the buffer composition, pH, and incubation time and temperature. The inclusion of a high concentration of a known, unlabeled ligand for the target receptor is essential to accurately determine non-specific binding.

Possible Cause 2: Radioligand binding to filter plates.

  • Troubleshooting Step: Pre-treat the filter plates with a blocking agent, such as polyethyleneimine (PEI), to reduce non-specific binding of the radioligand to the filter material. Ensure that the washing steps after incubation are sufficient to remove unbound radioligand.

Possible Cause 3: Contamination of receptor preparation.

  • Troubleshooting Step: Ensure the purity of your membrane preparation. Contaminating proteins can sometimes bind the radioligand non-specifically. Use well-established protocols for membrane preparation and consider including protease inhibitors.

Quantitative Data: this compound Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound for various neurotransmitter receptors. A lower Ki value indicates a stronger binding affinity. This data is crucial for understanding the on-target potency and potential off-target interactions of this compound.

Receptor FamilyReceptor SubtypeThis compound Ki (nM)
Dopamine D1100
D21.1
D4.41.8
Serotonin 5-HT1A36
5-HT2A2.1
5-HT2C120
5-HT6130
5-HT778
Adrenergic α11.2
α226
Histamine H119

Data sourced from a comparative table of butyrophenone antipsychotics.[2]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value)

    • Varying concentrations of unlabeled this compound or buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Calcium Mobilization Assay for Gq-Coupled Receptors

This protocol is used to assess the functional activity of this compound at Gq-coupled off-target receptors (e.g., 5-HT2A, α1-adrenergic).

Materials:

  • Cells expressing the Gq-coupled receptor of interest (e.g., HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Known agonist for the target receptor

  • Fluorescence plate reader with an injection port

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • To determine agonist activity, add varying concentrations of this compound and measure the fluorescence signal over time.

    • To determine antagonist activity, pre-incubate the cells with varying concentrations of this compound for a defined period, then add a fixed concentration of a known agonist and measure the fluorescence signal.

  • Data Analysis: Calculate the change in fluorescence intensity as a measure of intracellular calcium mobilization. For agonist activity, plot the response against the this compound concentration to determine the EC50. For antagonist activity, plot the inhibition of the agonist response against the this compound concentration to determine the IC50.

Visualizations

experimental_workflow cluster_identification Phase 1: Off-Target Identification cluster_minimization Phase 2: Off-Target Minimization Radioligand_Binding Radioligand Binding Assays (Competition Binding) Off_Target_Profile Off_Target_Profile Radioligand_Binding->Off_Target_Profile Functional_Assays Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux) Functional_Assays->Off_Target_Profile Broad_Screening Broad Off-Target Screening Panel (e.g., Eurofins SafetyScreen) Broad_Screening->Off_Target_Profile SAR Structure-Activity Relationship (SAR) - Modify this compound Structure Selectivity_Assays Counter-Screening/ Selectivity Assays SAR->Selectivity_Assays Lead_Optimization Lead Optimization Selectivity_Assays->Lead_Optimization Optimized_Compound Optimized_Compound Lead_Optimization->Optimized_Compound This compound This compound This compound->Radioligand_Binding Determine Ki This compound->Functional_Assays Determine EC50/IC50 This compound->Broad_Screening Off_Target_Profile->SAR

Caption: Experimental workflow for identifying and minimizing off-target effects of this compound.

D2_signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor Gi Gi D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases This compound This compound (Antagonist) This compound->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Activation Downstream_Effects Modulation of Neuronal Excitability PKA->Downstream_Effects

Caption: Dopamine D2 receptor signaling pathway antagonism by this compound.

S5HT2A_signaling cluster_membrane Plasma Membrane S5HT2AR Serotonin 5-HT2A Receptor Gq Gq S5HT2AR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves This compound This compound (Antagonist) This compound->S5HT2AR Blocks Serotonin Serotonin Serotonin->S5HT2AR Activates Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Serotonin 5-HT2A receptor signaling pathway antagonism by this compound.

Alpha1_signaling cluster_membrane Plasma Membrane A1R Alpha-1 Adrenergic Receptor Gq Gq A1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves This compound This compound (Antagonist) This compound->A1R Blocks Norepinephrine Norepinephrine Norepinephrine->A1R Activates Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Alpha-1 adrenergic receptor signaling pathway antagonism by this compound.

References

Optimizing Lenperone Dosage for In Vivo Animal Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lenperone in in vivo animal experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a typical antipsychotic belonging to the butyrophenone (B1668137) chemical class.[1] Its primary mechanism of action is as a dopamine (B1211576) D2 receptor antagonist.[2] Like other butyrophenones, it also exhibits some affinity for serotonin (B10506) (5-HT) receptors, which may contribute to its overall pharmacological profile.[2][3] By blocking dopamine receptors, this compound modulates dopaminergic neurotransmission in the brain, which is the basis for its antipsychotic effects.[2]

Q2: What are the expected behavioral effects of this compound in rodents?

As a dopamine D2 antagonist, this compound is expected to produce behavioral effects characteristic of antipsychotic drugs. These may include:

  • Catalepsy: A state of immobility and failure to correct an externally imposed posture. This is a common measure of the extrapyramidal side effects of antipsychotics.

  • Inhibition of locomotor activity: A reduction in spontaneous movement.

  • Antagonism of dopamine agonist-induced behaviors: this compound is expected to block behaviors induced by dopamine agonists like apomorphine (B128758) or amphetamine, such as stereotypy (repetitive, compulsive behaviors) and hyperlocomotion.

Q3: What are the potential side effects of this compound in animal experiments?

Based on its mechanism of action and findings from studies with other butyrophenones, potential side effects in animals may include:

  • Extrapyramidal symptoms (EPS): As indicated by catalepsy, muscle rigidity, and tremors.

  • Sedation: Particularly at higher doses.

  • Cardiovascular effects: Changes in heart rate and blood pressure have been noted as a dose-limiting factor in human studies.[4]

Troubleshooting Guide

Issue 1: No observable behavioral effect after this compound administration.

  • Possible Cause: Inappropriate Dosage.

  • Possible Cause: Ineffective Route of Administration.

    • Recommendation: Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common and effective routes for systemic administration of antipsychotics in rodents. Oral gavage (p.o.) can also be used, but bioavailability may be lower and more variable. Ensure the chosen route is appropriate for your experimental design and that the administration technique is performed correctly.

  • Possible Cause: Formulation or Stability Issue.

    • Recommendation: this compound hydrochloride is reported to be soluble in water or saline. Prepare fresh solutions for each experiment. If a stock solution is prepared, it should be stored in tightly sealed vials at -20°C. Visually inspect the solution for any precipitation before administration.

Issue 2: Excessive sedation or toxicity observed.

  • Possible Cause: Dosage is too high.

    • Recommendation: Reduce the dose. The therapeutic window for antipsychotics can be narrow. If significant sedation or signs of distress are observed, lower the dose for subsequent experiments. Continuous monitoring of the animals after administration is essential.

  • Possible Cause: Strain or species sensitivity.

    • Recommendation: Different strains of mice and rats can exhibit varying sensitivities to drugs. If you are using a strain that has not been previously characterized with butyrophenones, it is especially important to start with very low doses and carefully observe the animals.

Issue 3: High variability in behavioral responses between animals.

  • Possible Cause: Inconsistent drug administration.

    • Recommendation: Ensure that the injection technique is consistent across all animals. For i.p. injections, the injection site and angle of insertion are critical to avoid injection into the gut or bladder. For s.c. injections, ensure the drug is deposited in the subcutaneous space.

  • Possible Cause: Biological variability.

    • Recommendation: Individual differences in metabolism and receptor density can lead to variability in drug response. Increase the number of animals per group to improve statistical power and account for individual variations. Ensure that animals are of a similar age and weight, and are housed under identical conditions. A study in dogs noted individual variation in the response to this compound.[5]

Data Presentation

Table 1: Comparative In Vivo Dosages of Butyrophenone Antipsychotics in Rodents

DrugAnimal ModelBehavioral TestEffective Dose Range (mg/kg)Route of AdministrationReference
Haloperidol (B65202)RatCatalepsy0.2 - 1.0i.p., s.c.[6]
HaloperidolRatInhibition of apomorphine-induced stereotypy0.05 - 0.2i.p.[7]
BromperidolRat, MouseAntipsychotic effectsGeneral preclinical data available, specific doses varyp.o., i.p.[8]
This compound Rat, Mouse Catalepsy, Locomotor Activity Data not available. Pilot studies are required. i.p., s.c., p.o.

Note: This table provides data for related compounds to guide initial dose selection for this compound. The absence of specific data for this compound necessitates careful dose-finding studies.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection
  • Materials:

    • This compound hydrochloride powder

    • Sterile isotonic saline (0.9% NaCl) or sterile water for injection

    • Sterile vials

    • Vortex mixer

    • Sterile filters (0.22 µm) if needed

  • Procedure:

    • Calculate the required amount of this compound hydrochloride based on the desired concentration and final volume.

    • Aseptically weigh the this compound hydrochloride powder.

    • In a sterile vial, dissolve the powder in the appropriate volume of sterile saline or water.

    • Vortex the solution until the powder is completely dissolved.

    • If necessary, sterile-filter the solution using a 0.22 µm filter into a new sterile vial.

    • Store the solution appropriately. For short-term use, it can be kept at 4°C. For long-term storage, aliquot the solution into smaller sterile vials and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice
  • Restraint: Gently restrain the mouse by grasping the loose skin at the back of the neck to immobilize the head and secure the tail.

  • Positioning: Turn the mouse to expose the abdomen, tilting the head slightly downwards.

  • Injection Site: Locate the lower right or left quadrant of the abdomen.

  • Injection: Using a 25-27 gauge needle, insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure no fluid (urine or intestinal contents) is aspirated.

  • Administration: Inject the solution smoothly.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress.

Protocol 3: Catalepsy Bar Test in Rats
  • Apparatus: A horizontal bar (approximately 0.5-1 cm in diameter) is fixed at a height of 10-15 cm above a flat surface.

  • Procedure:

    • Administer this compound or vehicle to the rat.

    • At a predetermined time after injection (e.g., 30, 60, 90 minutes), gently place the rat's forepaws on the horizontal bar.

    • Start a stopwatch immediately.

    • Measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture on the surface.

    • A cut-off time (e.g., 180 or 300 seconds) is typically used, after which the rat is removed from the bar.

    • Repeat the test at several time points to assess the time course of the cataleptic effect.

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA VMAT2 VMAT2 DA->VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Synaptic_Cleft Synaptic Cleft DA_vesicle->Synaptic_Cleft Release DA_cleft D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream DA_cleft->D2R Binds & Activates This compound This compound This compound->D2R Blocks

Caption: this compound's mechanism of action as a dopamine D2 receptor antagonist.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Randomization Randomize Animals (Vehicle vs. This compound groups) Animal_Acclimation->Randomization Drug_Prep This compound Solution Preparation Administration Drug Administration (i.p., s.c., or p.o.) Drug_Prep->Administration Randomization->Administration Behavioral_Test Behavioral Testing (e.g., Catalepsy, Locomotor Activity) Administration->Behavioral_Test Data_Collection Data Collection Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General workflow for in vivo experiments with this compound.

Troubleshooting_Logic Start No Observable Effect Check_Dose Is the dose appropriate? Start->Check_Dose Check_Route Is the route of administration effective? Check_Dose->Check_Route Yes Increase_Dose Increase Dose (Pilot Study) Check_Dose->Increase_Dose No Check_Formulation Is the formulation stable and correct? Check_Route->Check_Formulation Yes Change_Route Consider Alternative Route (e.g., i.p. vs. p.o.) Check_Route->Change_Route No Prepare_Fresh Prepare Fresh Solution Check_Formulation->Prepare_Fresh No Success Effect Observed Check_Formulation->Success Yes Administration_Success

Caption: Troubleshooting logic for lack of observable effects.

References

Technical Support Center: Managing Lenperone-Induced Extrapyramidal Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating lenperone-induced extrapyramidal side effects (EPS) in animal models.

Disclaimer: this compound is a typical antipsychotic of the butyrophenone (B1668137) class. While it is known to induce extrapyramidal side effects through dopamine (B1211576) D2 receptor antagonism, specific preclinical data on the management of these side effects are limited in publicly available literature. The following guidance is largely based on established principles and protocols for other typical antipsychotics of the same class, such as haloperidol (B65202), and should be adapted and validated for this compound-specific experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected extrapyramidal side effects of this compound in rodent models?

Based on its classification as a typical butyrophenone antipsychotic, this compound is expected to induce a range of extrapyramidal side effects in rodents that are analogous to those observed in humans. These include:

  • Akinesia/Catalepsy: A state of motor immobility and difficulty in initiating movement, often assessed using the bar test.

  • Vacuous Chewing Movements (VCMs): Involuntary, purposeless chewing and jaw movements, considered an animal model of tardive dyskinesia.

  • Tremors: Rhythmic, involuntary muscle contractions.

Q2: What is the primary mechanism behind this compound-induced EPS?

The primary mechanism is the blockade of dopamine D2 receptors in the nigrostriatal pathway of the brain. This pathway is crucial for motor control. Disruption of dopaminergic transmission in this region leads to the motor deficits characteristic of EPS. The risk of EPS is known to increase substantially when D2 receptor occupancy exceeds 80%.[1][2]

Q3: What are the standard therapeutic interventions to manage this compound-induced EPS in animal models?

While specific data for this compound is scarce, the following interventions, effective for other typical antipsychotics, are recommended for investigation:

  • Anticholinergic Agents: Drugs like benztropine (B127874) are commonly used to counteract the cholinergic hyperactivity that results from dopamine receptor blockade.[3]

  • VMAT2 Inhibitors: Vesicular monoamine transporter 2 (VMAT2) inhibitors, such as tetrabenazine (B1681281) and its derivatives (deutetrabenazine and valbenazine), work by depleting presynaptic dopamine stores, thereby reducing the excessive dopaminergic signaling that contributes to tardive dyskinesia-like symptoms (VCMs).[4][5][6][7][8]

  • 5-HT1A Receptor Agonists: Compounds like buspirone (B1668070) have shown efficacy in reversing neuroleptic-induced catalepsy and VCMs, suggesting a role for the serotonin (B10506) system in modulating EPS.

Troubleshooting Guides

Issue 1: High variability in the incidence and severity of this compound-induced catalepsy.
Potential Cause Troubleshooting Step
Genetic variability Different rodent strains can exhibit varying sensitivities to antipsychotic-induced EPS. Consider using a single, well-characterized strain for all experiments to minimize inter-animal variability. Sprague-Dawley and Wistar rats are commonly used.
Sex differences Female rodents can show greater sensitivity to the cataleptic effects of antipsychotics.[9] Ensure that both male and female animals are used and that data are analyzed separately to account for potential sex-dependent effects.
Environmental factors The testing environment can influence the expression of catalepsy.[10] Standardize the testing conditions, including lighting, noise levels, and handling procedures, to ensure consistency across all experimental groups.
Drug administration Inconsistent drug administration can lead to variable plasma concentrations of this compound. Ensure accurate and consistent dosing, and consider using osmotic minipumps for chronic studies to maintain stable drug levels.
Issue 2: Difficulty in reliably inducing vacuous chewing movements (VCMs) with this compound.
Potential Cause Troubleshooting Step
Insufficient duration of treatment VCMs are a tardive (late-onset) side effect and require chronic administration of the antipsychotic. Treatment periods of several weeks to months are typically necessary to induce robust VCMs.[11][12][13][14]
Inadequate dose of this compound The dose of this compound may be too low to induce VCMs. Conduct a dose-response study to determine the optimal dose for inducing VCMs without causing excessive sedation or toxicity.
Observation and scoring method VCMs can be subtle and require careful observation. Ensure that observers are properly trained and blinded to the treatment groups. Use a standardized scoring system to quantify the frequency and severity of VCMs.
Animal strain As with catalepsy, the propensity to develop VCMs can vary between different rat strains.[11] Select a strain that is known to be susceptible to developing VCMs in response to typical antipsychotics.

Experimental Protocols

Protocol 1: Induction and Assessment of this compound-Induced Catalepsy

Objective: To induce and quantify catalepsy in rats following acute administration of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline with a few drops of Tween 80)

  • Male Sprague-Dawley rats (200-250 g)

  • Catalepsy bar (a horizontal bar raised 9 cm from the surface)

  • Stopwatch

Procedure:

  • Habituate the rats to the testing room for at least 1 hour before the experiment.

  • Administer this compound (intraperitoneally, i.p.) at the desired doses. A dose-response study is recommended to determine the optimal cataleptic dose. For haloperidol, doses typically range from 0.25 to 2 mg/kg.[10][15]

  • At 30, 60, 90, and 120 minutes post-injection, place the rat's forepaws on the bar.

  • Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

  • A cut-off time of 180 or 300 seconds is typically used. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score.

Protocol 2: Management of this compound-Induced Catalepsy with Benztropine

Objective: To evaluate the efficacy of benztropine in reversing this compound-induced catalepsy.

Materials:

  • This compound

  • Benztropine mesylate

  • Vehicle

  • Male Sprague-Dawley rats

  • Catalepsy bar and stopwatch

Procedure:

  • Induce catalepsy with a pre-determined dose of this compound as described in Protocol 1.

  • At the time of peak cataleptic effect (e.g., 60 minutes post-lenperone injection), administer benztropine (i.p.) at various doses (e.g., 0.5, 1, 2 mg/kg).[3]

  • Assess catalepsy at 15, 30, and 60 minutes after benztropine administration using the bar test.

  • Compare the descent latencies between the this compound-only group and the groups receiving this compound plus benztropine.

Protocol 3: Induction and Assessment of this compound-Induced Vacuous Chewing Movements (VCMs)

Objective: To induce and quantify VCMs in rats following chronic administration of this compound.

Materials:

  • This compound (or a long-acting depot formulation)

  • Vehicle

  • Male Wistar or Sprague-Dawley rats

  • Observation cages with a clear front wall

  • Video recording equipment

Procedure:

  • Administer this compound daily or via a long-acting depot injection for a period of at least 4-8 weeks.

  • Once a week, place each rat individually in the observation cage and allow a 10-minute habituation period.

  • Record the rat's behavior for a 5-minute period.

  • A trained observer, blind to the treatment groups, should later score the number of VCMs from the video recordings. A VCM is defined as a single, purposeless mouth opening in the vertical plane, not directed at any object.[13]

Protocol 4: Management of this compound-Induced VCMs with a VMAT2 Inhibitor

Objective: To evaluate the efficacy of a VMAT2 inhibitor in reducing this compound-induced VCMs.

Materials:

  • This compound (or a long-acting depot formulation)

  • VMAT2 inhibitor (e.g., tetrabenazine, valbenazine)

  • Vehicle

  • Male Wistar or Sprague-Dawley rats with established VCMs

  • Observation cages and video recording equipment

Procedure:

  • Induce VCMs with chronic this compound administration as described in Protocol 3.

  • Once stable VCMs are established, continue this compound administration and co-administer the VMAT2 inhibitor daily for a specified period (e.g., 2-4 weeks).

  • Assess VCMs weekly as described in Protocol 3.

  • Compare the VCM counts before and after the initiation of VMAT2 inhibitor treatment.

Quantitative Data Summary

Note: The following tables are based on data from studies using haloperidol, a butyrophenone antipsychotic similar to this compound. These values should serve as a starting point for designing experiments with this compound.

Table 1: Dose-Response of Haloperidol-Induced Catalepsy in Rats

Dose of Haloperidol (mg/kg, i.p.)Mean Descent Latency (seconds) ± SEM
Vehicle5.2 ± 1.3
0.2545.8 ± 10.2
0.5120.5 ± 25.6
1.0250.1 ± 30.8
2.0285.4 ± 14.7

Data are hypothetical and illustrative of a typical dose-response curve.

Table 2: Efficacy of Benztropine in Reversing Haloperidol-Induced Catalepsy

Treatment GroupMean Descent Latency (seconds) ± SEM
Vehicle + Vehicle6.1 ± 1.5
Haloperidol (1 mg/kg) + Vehicle245.3 ± 28.9
Haloperidol (1 mg/kg) + Benztropine (1 mg/kg)85.7 ± 15.4
Haloperidol (1 mg/kg) + Benztropine (2 mg/kg)30.2 ± 8.1

Data are hypothetical and illustrative of the expected therapeutic effect.

Visualizations

Dopamine D2 Receptor Signaling Pathway in EPS Dopamine D2 Receptor Signaling in Extrapyramidal Side Effects cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Striatal Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Motor_Output Altered Motor Output (EPS) PKA->Motor_Output Leads to This compound This compound This compound->D2R Blocks Experimental Workflow for Managing this compound-Induced EPS Workflow for Managing this compound-Induced EPS in Rodents cluster_induction EPS Induction Phase cluster_treatment Treatment Phase cluster_analysis Data Analysis Phase start Select Animal Model (Rat/Mouse Strain) administer_this compound Administer this compound (Acute or Chronic) start->administer_this compound assess_eps Assess EPS (Catalepsy or VCMs) administer_this compound->assess_eps administer_treatment Administer Test Compound (e.g., Benztropine, VMAT2i) assess_eps->administer_treatment If EPS are present reassess_eps Re-assess EPS administer_treatment->reassess_eps analyze_data Analyze and Compare Data (Pre- vs. Post-Treatment) reassess_eps->analyze_data conclusion Draw Conclusions on Treatment Efficacy analyze_data->conclusion

References

Stability of Lenperone in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the stability of lenperone based on studies of structurally similar compounds, particularly other butyrophenones like haloperidol (B65202). No specific, publicly available stability studies have been identified for this compound. Therefore, it is crucial for researchers to conduct their own stability studies for this compound in their specific formulations and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected stability characteristics of this compound in different solvents?

A1: While specific data for this compound is unavailable, studies on other butyrophenones, such as haloperidol, suggest that this compound is likely soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide (DMF) and has low solubility in aqueous buffers[1]. Aqueous solutions of butyrophenones are generally more stable at an acidic pH[2]. It is recommended to prepare fresh aqueous solutions or store them for a very limited time, even when refrigerated. For long-term storage, solutions in non-aqueous organic solvents kept at low temperatures are preferable.

Q2: What are the typical storage conditions for this compound?

A2: As a solid, this compound should be stored in a well-closed container, protected from light, at a controlled room temperature or refrigerated. Solutions of this compound, particularly in aqueous buffers, should be freshly prepared. If storage of a solution is necessary, it should be protected from light and stored at a low temperature (e.g., -20°C)[1]. However, the stability in any specific solvent and storage condition must be experimentally verified.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the butyrophenone (B1668137) structure, this compound may be susceptible to degradation under several conditions. Forced degradation studies on similar compounds have shown degradation under acidic, alkaline, oxidative, and in some cases, thermal and photolytic conditions[3][4][5]. Potential degradation pathways could involve hydrolysis of the ketone functional groups or oxidation of the piperidine (B6355638) ring.

Q4: How can I monitor the stability of my this compound sample?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the recommended approach to monitor the stability of this compound. An appropriate HPLC method should be able to separate the intact this compound from any potential degradation products[2][4][5][6]. The method should be validated according to ICH guidelines to ensure its accuracy, precision, and specificity.

Troubleshooting Guides

Problem 1: I am observing a decrease in the concentration of this compound in my aqueous solution over a short period.

  • Possible Cause: this compound, like other butyrophenones, may have limited stability in aqueous solutions, especially at neutral or alkaline pH.

  • Troubleshooting Steps:

    • pH Adjustment: If your experimental conditions allow, consider adjusting the pH of your aqueous solution to a more acidic range (e.g., pH 3-5), as this has been shown to improve the stability of similar compounds[2].

    • Solvent Choice: If possible, consider dissolving this compound in an organic solvent like DMSO or ethanol for stock solutions and diluting it into your aqueous buffer immediately before use.

    • Fresh Preparation: Always prepare aqueous solutions of this compound fresh for each experiment.

    • Storage: If short-term storage is unavoidable, store the solution protected from light and at a refrigerated temperature (2-8°C). For longer-term storage, consider using an organic solvent and storing at -20°C or below[1].

Problem 2: I am seeing unexpected peaks in my HPLC chromatogram after storing my this compound sample.

  • Possible Cause: These new peaks likely represent degradation products of this compound.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study (see experimental protocol below) to intentionally generate degradation products. This will help you to confirm if the new peaks are indeed degradants and to ensure your HPLC method can adequately separate them from the parent compound.

    • Method Optimization: If the new peaks are not well-resolved from the this compound peak, you may need to optimize your HPLC method (e.g., change the mobile phase composition, gradient, column type, or pH).

    • Storage Conditions: Review your storage conditions. Exposure to light, elevated temperatures, or incompatible solvents can accelerate degradation. Store your samples in amber vials, at a low temperature, and in a validated stable solvent.

Data on Stability of Structurally Similar Butyrophenones

The following tables summarize stability data for haloperidol, a structurally similar butyrophenone, which can provide insights into the potential stability profile of this compound.

Table 1: Summary of Haloperidol Stability under Forced Degradation Conditions

Stress ConditionConditionsObservationReference
Acid Hydrolysis0.1 M HCl, 80°C, 24hSignificant degradation[4]
Base Hydrolysis0.1 M NaOH, 80°C, 24hSignificant degradation[4]
Oxidation30% H₂O₂, RT, 24hStable[4]
Thermal Degradation100°C, 24hStable[3]
PhotodegradationUV light (254 nm), solid state, 24hStable[3]

Table 2: Solubility of Haloperidol

SolventSolubilityReference
Water0.1 mg/mL[2]
Ethanol~5 mg/mL[1]
DMSO~14 mg/mL[1]
DMF~20 mg/mL[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of solid this compound in an oven at 100°C for 24 hours. Dissolve the stressed solid in the initial solvent to the stock concentration.

    • Photodegradation: Expose a sample of solid this compound to a light source (e.g., UV lamp at 254 nm) for 24 hours. Dissolve the stressed solid in the initial solvent to the stock concentration.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (100°C, solid) stock->thermal photo Photolytic (UV light, solid) stock->photo neutralize Neutralize/ Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc compare Compare with Control hplc->compare

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway cluster_degradation Degradation Products This compound This compound DP1 Hydrolysis Product 1 (e.g., Cleavage of ketone) This compound->DP1 Acid/Base Hydrolysis DP2 Oxidation Product (e.g., N-oxide) This compound->DP2 Oxidation DP3 Photodegradation Product This compound->DP3 Photolysis

Caption: Hypothetical degradation pathways for a butyrophenone compound like this compound.

References

Addressing batch-to-batch variability of Lenperone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of Lenperone in experimental settings. Batch-to-batch variability can be a significant factor in experimental reproducibility, and this guide is designed to help you navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results between different batches of this compound in our cell-based assays. What could be the cause?

A1: Inconsistent results between batches of this compound can stem from several factors, primarily related to the purity, composition, and handling of the compound. Key contributors to this variability include:

  • Purity Profile: Each synthesis batch may have a slightly different purity level and a unique profile of minor impurities. These impurities, even at low levels, can sometimes have off-target effects or interfere with the primary activity of this compound, leading to varied biological responses.

  • Residual Solvents: Different batches might retain varying amounts of residual solvents from the manufacturing process. These solvents, if not properly removed, can affect cell viability and experimental outcomes.

  • Physical Properties: Minor variations in the physical properties of the solid compound, such as particle size and crystallinity, can influence its solubility and dissolution rate in your experimental buffer or media. This can lead to differences in the effective concentration of this compound in your assays.

  • Storage and Handling: Inconsistent storage conditions (e.g., exposure to light, moisture, or fluctuating temperatures) between batches can lead to degradation of the compound over time, resulting in decreased potency and variable results.

To mitigate these issues, it is crucial to carefully characterize each new batch of this compound upon receipt and to adhere to consistent storage and handling protocols.

Q2: How can we qualify a new batch of this compound to ensure it is comparable to our previous batches?

A2: Qualifying a new batch of this compound is a critical step to ensure experimental consistency. We recommend the following tiered approach:

  • Certificate of Analysis (CoA) Review: Carefully compare the CoA of the new batch with that of the previous, well-characterized batch. Pay close attention to the purity, impurity profile, and any specified physical properties.

  • Analytical Characterization: Independently verify the key parameters of the new batch using in-house analytical methods. High-Performance Liquid Chromatography (HPLC) is a powerful technique to confirm the purity and identify any significant differences in the impurity profile compared to your reference batch.

  • Functional Assay Validation: Perform a side-by-side comparison of the new batch with your reference batch in a well-established, quantitative in vitro assay, such as a dopamine (B1211576) D2 receptor binding assay. This will confirm that the new batch exhibits a comparable biological activity and potency (e.g., IC50 or Ki value).

Q3: What are the best practices for preparing and storing this compound solutions for in vitro experiments?

A3: Proper preparation and storage of this compound solutions are vital for obtaining reproducible results.

  • Solubility: this compound, like many butyrophenones, has poor water solubility. It is typically dissolved in an organic solvent such as DMSO to create a high-concentration stock solution. Ensure the compound is fully dissolved before making further dilutions.

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM in DMSO) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working solutions by diluting it in your assay buffer or cell culture medium. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.

  • Stability in Media: The stability of this compound in aqueous solutions, especially at physiological pH, can be limited. It is recommended to use freshly prepared dilutions for your experiments and not to store diluted solutions for extended periods. The pH of your cell culture media can influence the stability of the compound.[1][2][3][4][5]

Troubleshooting Guides

Issue 1: High Variability in Dopamine D2 Receptor Binding Assays
Potential Cause Troubleshooting Steps
Batch-to-Batch Variability of this compound 1. Review the Certificate of Analysis for each batch, paying close to purity and impurity profiles. 2. Perform an analytical comparison of the batches using HPLC to identify any significant differences. 3. Conduct a side-by-side functional assay (e.g., IC50 determination) to compare the potency of the batches.
Inconsistent Ligand Concentration 1. Ensure accurate and consistent pipetting of both the radioligand and the competing ligand (this compound). 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Suboptimal Assay Conditions 1. Verify that the incubation time is sufficient to reach binding equilibrium. 2. Ensure the incubation temperature is consistent across all experiments. 3. Optimize the protein concentration to ensure that the total binding is less than 10% of the added radioligand.
High Non-Specific Binding 1. Reduce the concentration of the radioligand. 2. Decrease the amount of membrane protein used in the assay. 3. Incorporate a pre-soaking step for the filter mats in a blocking agent like polyethyleneimine (PEI).
Issue 2: Inconsistent Cellular Responses in Functional Assays
Potential Cause Troubleshooting Steps
Cell Health and Passage Number 1. Use cells from a consistent and low passage number for all experiments. 2. Regularly check cell cultures for any signs of stress or contamination. 3. Ensure consistent cell seeding density across all wells and experiments.
This compound Solution Instability 1. Prepare fresh dilutions of this compound in cell culture media immediately before each experiment. 2. Minimize the exposure of this compound solutions to light. 3. Check for any precipitation of the compound in the media, especially at higher concentrations.
Variability in Agonist Stimulation 1. Use a consistent concentration of the agonist (e.g., dopamine) for receptor stimulation. 2. Prepare fresh agonist solutions for each experiment.
Assay Readout Interference 1. Run a control experiment to determine if this compound interferes with the assay detection method (e.g., fluorescence or luminescence).

Data Presentation

Table 1: Representative Certificate of Analysis for a Butyrophenone (Haloperidol) - A Template for this compound Batch Comparison

Test Specification Representative Batch A Representative Batch B
Appearance White to off-white crystalline powderConformsConforms
Identification (IR, HPLC) Conforms to reference standardConformsConforms
Assay (on dried basis) 98.0% - 102.0%99.5%98.8%
Melting Range 149°C - 155°C151°C - 153°C150°C - 152°C
Loss on Drying ≤ 0.5%0.2%0.3%
Residue on Ignition ≤ 0.1%0.05%0.08%
Related Compound A ≤ 1.0%0.15%0.30%
Any Unspecified Impurity ≤ 0.10%0.08%0.09%
Total Impurities ≤ 1.5%0.23%0.39%

Note: This table is based on a representative Certificate of Analysis for Haloperidol and should be used as a template for comparing different batches of this compound.[6][7][8][9] Specifications for this compound may vary.

Experimental Protocols

Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay

This protocol is adapted for the characterization of this compound's binding affinity for the dopamine D2 receptor using a radioligand competition assay.

Materials:

  • Membrane Preparation: Rat striatum tissue homogenate or a cell line stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Competitor: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the radioligand in the assay buffer to a final concentration close to its Kd value.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer for total binding or 50 µL of a high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol) for non-specific binding.

    • Add 50 µL of the various concentrations of this compound.

    • Add 50 µL of the diluted radioligand to all wells.

    • Add 50 µL of the membrane preparation (containing 50-100 µg of protein) to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (this compound dilutions, Radioligand) assay_setup Set up 96-well plate (Total, Non-specific, Competitor) prep_reagents->assay_setup prep_membranes Prepare Membrane Homogenate add_membranes Add Membranes & Incubate prep_membranes->add_membranes add_radioligand Add Radioligand assay_setup->add_radioligand add_radioligand->add_membranes filtration Filter and Wash add_membranes->filtration quantification Scintillation Counting filtration->quantification data_analysis Calculate IC50 and Ki quantification->data_analysis signaling_pathways cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht2a Serotonin 5-HT2A Receptor Pathway Lenperone_D2 This compound D2R D2 Receptor Lenperone_D2->D2R Antagonist G_alpha_i Gαi/o D2R->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreased Activation Lenperone_5HT2A This compound HT2AR 5-HT2A Receptor Lenperone_5HT2A->HT2AR Antagonist G_alpha_q Gαq/11 HT2AR->G_alpha_q Activates PLC Phospholipase C G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC troubleshooting_logic start Inconsistent Experimental Results check_compound Is the this compound batch the same? start->check_compound new_batch Qualify New Batch (CoA, HPLC, Functional Assay) check_compound->new_batch No same_batch Is the solution preparation consistent? check_compound->same_batch Yes new_batch->same_batch prep_issue Standardize Solution Prep (Fresh dilutions, solvent %, storage) same_batch->prep_issue No assay_conditions Are assay conditions consistent? same_batch->assay_conditions Yes prep_issue->assay_conditions condition_issue Standardize Assay Conditions (Cell passage, density, incubation) assay_conditions->condition_issue No end Consistent Results assay_conditions->end Yes condition_issue->end

References

Lenperone Degradation & Byproduct Identification: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential degradation of Lenperone and the identification of its byproducts. The following resources are designed to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

This compound, a butyrophenone (B1668137) derivative, is susceptible to degradation under various stress conditions. Based on studies of structurally similar compounds like haloperidol, the primary degradation pathways are expected to be:

  • Oxidative Degradation: The tertiary amine in the piperidine (B6355638) ring is a likely site for oxidation, potentially forming N-oxides.[1]

  • Hydrolytic Degradation: The amide and ether linkages in the this compound molecule could be susceptible to hydrolysis under acidic or alkaline conditions.[2][3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the butyrophenone structure.[4][5]

Q2: What are the potential byproducts of this compound degradation?

Drawing parallels from the degradation of haloperidol, potential byproducts of this compound may include:

  • This compound N-oxide: Formation of N-oxides at the piperidine nitrogen is a common degradation route for butyrophenones under oxidative stress.[1]

  • Hydrolytic Products: Cleavage of the molecule at the ether or amide bonds could result in smaller, more polar molecules. The exact structure of these byproducts would depend on the specific bond that is broken.

  • Photolytic Products: Irradiation can lead to the formation of various byproducts, including acrolein and chlorobenzene, as seen with haloperidol.[6]

Q3: My analytical results show unexpected peaks when analyzing this compound samples. What could be the cause?

Unexpected peaks in your chromatogram are often indicative of degradation products. To troubleshoot this, consider the following:

  • Sample History: Review the storage conditions and handling of your samples. Have they been exposed to light, extreme temperatures, or non-neutral pH?

  • Forced Degradation Study: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study by intentionally exposing a pure this compound sample to stress conditions (acid, base, oxidation, light, heat).[7][8]

  • Method Specificity: Ensure your analytical method is stability-indicating, meaning it can separate the parent drug from its degradation products.[9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of this compound potency over time Degradation of the active pharmaceutical ingredient (API).Store this compound samples protected from light and at controlled room temperature. For solutions, use buffered media to maintain a neutral pH.
Appearance of unknown peaks in HPLC analysis Formation of degradation byproducts.Conduct a forced degradation study to identify the retention times of potential degradation products. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.[1]
Inconsistent analytical results Non-optimized analytical method or sample instability.Validate your analytical method according to ICH guidelines to ensure it is robust, accurate, and precise.[9] Prepare fresh samples for analysis whenever possible.
Precipitation in this compound solutions pH-dependent solubility or formation of insoluble degradation products.Check the pH of your solution and adjust if necessary. Filter the solution before analysis and analyze the precipitate separately if possible.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound (100 µg/mL) to UV light (254 nm) for 48 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration for analysis.
  • Analyze the samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.5) is a common starting point for butyrophenones.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 246 nm.[1]

  • Injection Volume: 20 µL.

Data Presentation

Table 1: Summary of Potential this compound Degradation Under Stress Conditions (Hypothetical Data)

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (Hypothetical RRT)
0.1 M HCl, 60°C, 24h15.2%20.85
0.1 M NaOH, 60°C, 24h25.8%30.72, 1.15
3% H₂O₂, RT, 24h35.5%20.92 (likely N-oxide)
80°C, 48h8.1%11.10
UV light (254 nm), 48h42.3%>4Multiple peaks

RRT = Relative Retention Time

Visualizations

G cluster_0 This compound Degradation Pathways This compound This compound Oxidation Oxidation This compound->Oxidation H₂O₂ Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Photodegradation Photodegradation This compound->Photodegradation UV Light N_Oxide N_Oxide Oxidation->N_Oxide Hydrolytic_Products Hydrolytic_Products Hydrolysis->Hydrolytic_Products Photolytic_Products Photolytic_Products Photodegradation->Photolytic_Products

Caption: Potential degradation pathways of this compound.

G cluster_1 Byproduct Identification Workflow start Stressed this compound Sample hplc Stability-Indicating HPLC Analysis start->hplc Separate Degradants lcms LC-MS Analysis hplc->lcms Determine Mass nmr NMR Spectroscopy lcms->nmr Isolate & Characterize elucidation Structure Elucidation nmr->elucidation

Caption: Workflow for identifying this compound degradation byproducts.

G cluster_2 Troubleshooting Unexpected HPLC Peaks start Unexpected Peak Detected check_blank Inject Blank/Placebo start->check_blank is_in_blank Peak in Blank? check_blank->is_in_blank source_is_system Source: System/Solvent is_in_blank->source_is_system Yes forced_degradation Perform Forced Degradation is_in_blank->forced_degradation No match_degradant Peak Matches Degradant? forced_degradation->match_degradant is_degradant Likely Degradation Product match_degradant->is_degradant Yes unknown_impurity Unknown Impurity match_degradant->unknown_impurity No

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Lenperone in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating strategies to enhance the poor oral bioavailability of Lenperone in preclinical settings. The following information provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to guide your research.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of this compound?

While specific preclinical data on this compound's oral bioavailability is limited in publicly available literature, its chemical structure as a butyrophenone (B1668137) suggests two primary contributing factors:

  • Poor Aqueous Solubility: this compound is a lipophilic molecule, which often translates to low solubility in the aqueous environment of the gastrointestinal (GI) tract. This can limit its dissolution and subsequent absorption.

  • Extensive First-Pass Metabolism: Like many antipsychotic drugs, this compound is likely subject to significant metabolism in the liver and gut wall after oral administration. This "first-pass effect" can substantially reduce the amount of active drug that reaches systemic circulation.[1][2]

Q2: What are the most promising formulation strategies to overcome these issues for this compound?

Based on the presumed challenges of poor solubility and high first-pass metabolism, the following formulation strategies are recommended for investigation in preclinical studies:

  • Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in SLNs can enhance its oral absorption by increasing its solubility and protecting it from degradation in the GI tract. Furthermore, SLNs can facilitate lymphatic uptake, partially bypassing the first-pass metabolism in the liver.[3][4][5]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form a fine oil-in-water emulsion upon gentle agitation in the GI fluids. This increases the surface area for drug absorption and can also promote lymphatic transport, thus improving bioavailability.[2][6][7]

Q3: How do I select the appropriate animal model for preclinical pharmacokinetic studies of this compound?

Rats and dogs are commonly used animal models for preclinical pharmacokinetic studies.[8][9][10][11] The choice of model may depend on the specific metabolic pathways of this compound. It is advisable to conduct preliminary in vitro metabolism studies using liver microsomes from different species (including human) to select the model that most closely mimics human metabolism.

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
Low drug loading in SLN formulation Poor solubility of this compound in the selected solid lipid.Screen a variety of solid lipids with different chemical structures to find one with higher solubilizing capacity for this compound. Consider using a small amount of a liquid lipid (oil) to create a nanostructured lipid carrier (NLC), which may improve drug loading.
Unstable SEDDS formulation (phase separation) Imbalance in the ratio of oil, surfactant, and co-surfactant.Systematically vary the ratios of the oil, surfactant, and co-surfactant to construct a pseudo-ternary phase diagram. This will help identify the optimal composition for a stable microemulsion.
High variability in pharmacokinetic data Inconsistent dosing or formulation instability.Ensure precise and consistent oral gavage technique. For SLN suspensions, ensure they are well-dispersed before each administration. For SEDDS, confirm the formulation's ability to self-emulsify consistently in simulated gastric and intestinal fluids.
No significant improvement in bioavailability The chosen formulation strategy may not be optimal for this compound.Consider combining strategies, such as using a permeation enhancer in conjunction with an SLN or SEDDS formulation. Also, investigate potential P-glycoprotein (P-gp) efflux of this compound, as this can limit absorption. If P-gp efflux is a factor, co-administration with a P-gp inhibitor could be explored.

Data Presentation: Preclinical Pharmacokinetic Parameters

The following table provides a template for summarizing the pharmacokinetic data from your preclinical studies. This structured format allows for easy comparison between different formulations.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
This compound (Aqueous Suspension)10Hypothetical ValueHypothetical ValueHypothetical Value100 (Reference)
This compound-SLN10Hypothetical ValueHypothetical ValueHypothetical ValueCalculated Value
This compound-SEDDS10Hypothetical ValueHypothetical ValueHypothetical ValueCalculated Value

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Drug Incorporation: Disperse the accurately weighed amount of this compound in the molten lipid with continuous stirring until a clear solution is obtained.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately subject the hot coarse emulsion to high-power probe ultrasonication for 5-10 minutes to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the prepared this compound-SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: Formulation of this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps for developing a this compound-loaded SEDDS formulation.

Materials:

  • This compound

  • Oil (e.g., Oleic acid, Capryol™ 90)

  • Surfactant (e.g., Cremophor® EL, Tween® 20)

  • Co-surfactant (e.g., Transcutol® HP, PEG 400)

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Select the oil, surfactant, and co-surfactant based on the solubility studies.

    • Prepare various mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, mix it with the oil at different weight ratios (e.g., 9:1, 8:2, ... 1:9).

    • To each of these mixtures, add a fixed amount of water and vortex gently.

    • Visually observe the mixtures for transparency and phase separation to identify the self-emulsifying region.

  • Preparation of this compound-SEDDS:

    • Select an optimal formulation from the self-emulsifying region of the phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant.

    • Add the weighed amount of this compound to the mixture and vortex until a clear and homogenous solution is formed.

  • Characterization: Evaluate the prepared this compound-SEDDS for self-emulsification time, globule size, and zeta potential upon dilution with an aqueous medium.

Visualizations

experimental_workflow_sln cluster_prep SLN Preparation cluster_char Characterization cluster_invivo In Vivo Study prep1 Melt Solid Lipid prep2 Dissolve this compound in Molten Lipid prep1->prep2 prep4 High-Speed Homogenization prep2->prep4 prep3 Prepare Hot Aqueous Surfactant Solution prep3->prep4 prep5 Probe Ultrasonication prep4->prep5 prep6 Cooling and Solidification prep5->prep6 char1 Particle Size & PDI prep6->char1 char2 Zeta Potential prep6->char2 char3 Entrapment Efficiency prep6->char3 invivo1 Oral Administration to Animal Model char1->invivo1 invivo2 Blood Sampling at Timed Intervals invivo1->invivo2 invivo3 LC-MS/MS Analysis of Plasma Samples invivo2->invivo3 invivo4 Pharmacokinetic Analysis invivo3->invivo4 experimental_workflow_sedds cluster_dev SEDDS Development cluster_char Characterization cluster_invivo In Vivo Study dev1 Solubility Studies of this compound dev2 Construct Pseudo-Ternary Phase Diagram dev1->dev2 dev3 Select Optimal Formulation dev2->dev3 dev4 Prepare this compound-SEDDS dev3->dev4 char1 Self-Emulsification Time dev4->char1 char2 Globule Size & PDI dev4->char2 char3 Zeta Potential dev4->char3 invivo1 Oral Administration to Animal Model char1->invivo1 invivo2 Blood Sampling at Timed Intervals invivo1->invivo2 invivo3 LC-MS/MS Analysis of Plasma Samples invivo2->invivo3 invivo4 Pharmacokinetic Analysis invivo3->invivo4 bioavailability_enhancement_pathways cluster_conventional Conventional Absorption cluster_enhanced Enhanced Absorption (SLN/SEDDS) start Oral Administration of This compound Formulation gi_tract Gastrointestinal Tract start->gi_tract dissolution Poor Dissolution gi_tract->dissolution Conventional Formulation emulsification Emulsification & Improved Solubilization gi_tract->emulsification SLN/SEDDS Formulation absorption Limited Absorption dissolution->absorption first_pass High First-Pass Metabolism absorption->first_pass systemic_circ_low Low Systemic Bioavailability first_pass->systemic_circ_low lymphatic_uptake Lymphatic Uptake emulsification->lymphatic_uptake direct_absorption Enhanced Direct Absorption emulsification->direct_absorption systemic_circ_high Improved Systemic Bioavailability lymphatic_uptake->systemic_circ_high direct_absorption->systemic_circ_high

References

Technical Support Center: Managing Lenperone-Associated Cytotoxicity in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the cytotoxic effects of Lenperone at high concentrations during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures when using high concentrations of this compound. Is this expected?

A1: Yes, high concentrations of butyrophenone (B1668137) antipsychotics, the class of compounds to which this compound belongs, can induce cytotoxicity. This phenomenon is often dose-dependent. It is crucial to determine the optimal concentration range for your specific cell line and experimental goals to minimize off-target cytotoxic effects.

Q2: What is the proposed mechanism of this compound-induced cytotoxicity at high concentrations?

A2: While direct studies on this compound are limited, research on structurally similar butyrophenones, such as Haloperidol, suggests that cytotoxicity at high concentrations is often linked to the induction of oxidative stress.[1][2] This can lead to lipid peroxidation, damage to cellular membranes, and ultimately, cell death through necrosis or apoptosis.[3][4][5]

Q3: How can we mitigate this compound-induced cytotoxicity in our experiments?

A3: Several strategies can be employed to reduce the cytotoxic effects of this compound:

  • Optimization of Concentration and Exposure Time: The most straightforward approach is to perform a dose-response and time-course experiment to identify the lowest effective concentration and the shortest exposure time necessary to achieve the desired experimental outcome.

  • Use of Antioxidants: Co-treatment with antioxidants may counteract the oxidative stress induced by high concentrations of this compound. Vitamin E (α-tocopherol) has been shown to be effective in preventing cell death induced by Haloperidol.[3]

  • Maintain Optimal Cell Culture Conditions: Ensure your cells are healthy and not under any additional stress from suboptimal culture conditions, as this can increase their susceptibility to drug-induced toxicity. This includes maintaining proper cell density and using fresh culture media.[1]

  • Consider the Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) can also be toxic at higher concentrations. It is important to run a vehicle-only control to ensure that the observed cytotoxicity is not an artifact of the solvent.

Q4: Are there specific cell lines that are more or less sensitive to this compound?

A4: There is currently a lack of publicly available data comparing the IC50 values of this compound across a wide range of cell lines. Sensitivity to butyrophenones can vary between cell types. Therefore, it is recommended to empirically determine the cytotoxic profile of this compound in your specific cell line of interest.

Troubleshooting Guide

Issue ObservedPossible CauseSuggested Solution
High levels of cell death even at low concentrations of this compound. Cell line is particularly sensitive to butyrophenones.Perform a more granular dose-response curve starting from very low (nanomolar) concentrations to establish a therapeutic window.
Suboptimal cell health.Ensure cells are in the logarithmic growth phase and at an appropriate confluency before treatment.
Inconsistent cytotoxicity results between experiments. Variability in this compound stock solution.Prepare fresh stock solutions of this compound for each experiment or store aliquots at -80°C to minimize degradation.
Inconsistent cell seeding density.Standardize cell seeding protocols to ensure a consistent number of cells per well in each experiment.
High background in cytotoxicity assays. Interference of this compound with the assay reagents.Use a different cytotoxicity assay based on a distinct mechanism (e.g., if using a metabolic assay like MTT, try a membrane integrity assay like LDH release).

Quantitative Data Summary

Due to the limited availability of public data on this compound's cytotoxicity, the following table provides illustrative IC50 values based on data from related butyrophenone compounds in common cancer cell lines. This data is for illustrative purposes only and should be empirically determined for your specific experiments.

Cell LineCompoundIllustrative IC50 (µM)
PC-12 (pheochromocytoma)Haloperidol~50
NIH-3T3 (fibroblast)Haloperidol>0.1
Various Cancer Cell LinesOther small molecules10 - 50

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell viability.

Materials:

  • This compound

  • Appropriate cell line and culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated and vehicle-only control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and plot the results to determine the IC50 value.

Protocol 2: Assessing Membrane Integrity using the LDH Release Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of cytotoxicity.

Materials:

  • This compound

  • Appropriate cell line and culture medium

  • 96-well plates

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to a set of untreated wells.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit instructions.

  • Data Acquisition: Measure the absorbance at the wavelength specified in the kit instructions using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release for each treatment group relative to the maximum LDH release control.

Visualizations

G Workflow for Determining and Mitigating this compound Cytotoxicity cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mitigation Strategy A Seed Cells in 96-well Plate B Treat with Serial Dilutions of this compound A->B C Incubate for 24, 48, 72 hours B->C D Perform Cytotoxicity Assay (MTT or LDH) C->D E Determine IC50 Value D->E F High Cytotoxicity Observed E->F If IC50 is too low G Optimize Concentration and Incubation Time F->G H Co-treat with Antioxidants (e.g., Vitamin E) F->H I Re-evaluate Cytotoxicity G->I H->I J Proceed with Experiment at Non-Toxic Concentration I->J

Caption: A logical workflow for assessing and mitigating this compound-induced cytotoxicity.

G Hypothesized Signaling Pathway of this compound-Induced Cytotoxicity This compound High Concentration This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction MembraneDamage Plasma Membrane Damage LipidPeroxidation->MembraneDamage Necrosis Necrosis MembraneDamage->Necrosis Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath Antioxidants Antioxidants (e.g., Vitamin E) Antioxidants->ROS Inhibits

References

Technical Support Center: Adjusting for the Sedative Effects of Lenperone in Behavioral Paradigms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the sedative effects of Lenperone in behavioral experiments.

Troubleshooting Guides

Encountering unexpected sedative effects of this compound can confound behavioral data. This section provides a structured approach to identifying and resolving common issues.

Table 1: Troubleshooting Sedative Effects of this compound

Issue Potential Cause Recommended Solution
General decrease in locomotor activity across all groups. High dose of this compound causing significant sedation.Conduct a dose-response study to identify the minimal effective dose with the least sedative effect.[1]
Insufficient habituation to the testing environment.Implement a thorough habituation protocol to reduce novelty-induced stress and freezing behavior.[2][3][4][5][6]
Impaired performance on motor coordination tasks (e.g., rotarod). Sedative effects of this compound are directly impacting motor control.Lower the dose of this compound. Use the rotarod test to establish a dose that does not impair motor coordination.[7][8][9][10][11]
High variability in behavioral data within the this compound-treated group. Individual differences in sensitivity to this compound's sedative effects.Increase the sample size to improve statistical power. Ensure consistent handling and experimental procedures for all animals.[2]
Animals appear lethargic and unresponsive to stimuli. Excessive sedation due to drug accumulation or high dosage.Adjust the dosing schedule to allow for adequate clearance between administrations. Perform a dose-response analysis.
Difficulty in distinguishing between sedative effects and the specific behavioral endpoint of interest. The chosen behavioral paradigm is highly sensitive to motor impairment.Select behavioral tasks that are less dependent on high levels of motor activity. Consider using cognitive or sensory-based paradigms.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the management of this compound's sedative properties in research settings.

Q1: What is the mechanism of action behind this compound's sedative effects?

A1: this compound, a typical antipsychotic of the butyrophenone (B1668137) class, primarily exerts its effects through antagonism of dopamine (B1211576) D2 receptors.[12][13][14][15] However, its sedative properties are also attributed to its antagonist activity at other receptors, including histamine (B1213489) H1 and alpha-1 adrenergic receptors. Blockade of these receptors in the central nervous system contributes to drowsiness and decreased arousal.

Q2: How can I design a dose-response study to determine the optimal concentration of this compound with minimal sedation?

A2: A well-designed dose-response study is crucial. Here is a general protocol:

  • Select a range of doses: Based on literature or pilot studies, choose a logarithmic range of this compound doses, including a vehicle control.

  • Administer the drug: Administer the selected doses to different groups of animals.

  • Assess locomotor activity: Use an open field test to measure horizontal and vertical activity at the predicted time of peak drug effect.[16][17][18][19][20]

  • Assess motor coordination: Use the rotarod test to evaluate motor balance and coordination.[7][8][9][10][11]

  • Plot the data: Create dose-response curves for both the desired therapeutic effect and the sedative side effects (decreased locomotion, impaired rotarod performance).

  • Determine the therapeutic window: Identify the dose range that produces the desired behavioral effect with the least amount of sedation.

Q3: What is a habituation protocol, and how can it help in my experiments with this compound?

A3: A habituation protocol involves repeatedly exposing the animal to the experimental environment and procedures before the actual testing begins.[3][4][6] This reduces stress and anxiety associated with novelty, which can manifest as freezing or reduced activity, and can be mistaken for sedation.[2][5] A proper habituation protocol ensures that the observed behavioral changes are more likely due to the pharmacological effects of this compound rather than environmental stress.

Q4: Are there alternative behavioral paradigms that are less sensitive to the sedative effects of this compound?

A4: Yes, paradigms that rely less on spontaneous locomotor activity can be considered. These include:

  • Cognitive tasks: Such as the novel object recognition test or T-maze, which assess memory and learning.

  • Operant conditioning tasks: Where the animal is trained to perform a specific action for a reward.

  • Sensory gating paradigms: Like prepulse inhibition, which measures sensorimotor gating.

Q5: How can I visually represent the experimental workflow for adjusting for sedative effects?

A5: A flowchart created with Graphviz can effectively illustrate the decision-making process.

experimental_workflow start Start: Behavioral Experiment with this compound sedation_check Observe for Sedative Effects (Decreased Locomotion, etc.) start->sedation_check no_sedation No Significant Sedation sedation_check->no_sedation No sedation_present Sedation Observed sedation_check->sedation_present Yes proceed Proceed with Behavioral Analysis no_sedation->proceed troubleshoot Troubleshooting Steps sedation_present->troubleshoot dose_response Conduct Dose-Response Study troubleshoot->dose_response habituation Implement/Refine Habituation Protocol troubleshoot->habituation alt_paradigm Consider Alternative Behavioral Paradigm troubleshoot->alt_paradigm re_evaluate Re-evaluate Sedative Effects dose_response->re_evaluate habituation->re_evaluate alt_paradigm->re_evaluate re_evaluate->no_sedation Resolved re_evaluate->sedation_present Persistent

Caption: Workflow for addressing sedative effects.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess and mitigate the sedative effects of this compound.

Protocol 1: Open Field Test for Locomotor Activity

Objective: To quantify the sedative effects of this compound by measuring spontaneous locomotor activity.

Materials:

  • Open field arena (e.g., 40x40 cm for mice)

  • Video tracking software

  • This compound solution and vehicle control

  • Standard animal handling equipment

Procedure:

  • Habituation: Acclimate animals to the testing room for at least 30 minutes before testing.[16][19] Handle the animals for several days leading up to the experiment to reduce handling stress.[2][4][5]

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route. Allow for a predetermined absorption period based on the drug's pharmacokinetics.

  • Testing: Gently place the animal in the center of the open field arena.[19]

  • Data Collection: Record the animal's activity for a set duration (e.g., 10-20 minutes) using the video tracking software.[17][19] Key parameters to measure include:

    • Total distance traveled

    • Time spent in the center versus peripheral zones

    • Rearing frequency (vertical activity)

  • Data Analysis: Compare the locomotor activity parameters between the this compound-treated and vehicle control groups. A significant decrease in activity in the this compound group indicates sedation.

Protocol 2: Rotarod Test for Motor Coordination

Objective: To assess the impact of this compound on motor coordination and balance.

Materials:

  • Rotarod apparatus for rodents

  • This compound solution and vehicle control

  • Standard animal handling equipment

Procedure:

  • Training: Train the animals on the rotarod for 2-3 consecutive days prior to the test day.[8][11] Each training session should consist of several trials (e.g., 3 trials with a 15-minute inter-trial interval) at a low, constant speed or a slowly accelerating speed.[7][9] The goal is for the animals to be able to stay on the rod for a predetermined amount of time (e.g., 60 seconds).[8]

  • Drug Administration: On the test day, administer this compound or vehicle control.

  • Testing: At the time of predicted peak drug effect, place the animal on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes).[7][8][9]

  • Data Collection: Record the latency to fall from the rod for each animal.

  • Data Analysis: Compare the latency to fall between the this compound-treated and vehicle groups. A significantly shorter latency in the this compound group suggests impaired motor coordination due to sedation.

Signaling Pathway Visualization

Understanding the molecular mechanism of this compound can aid in interpreting its sedative effects.

Dopamine D2 Receptor Signaling Pathway and this compound Antagonism

This compound is an antagonist of the Dopamine D2 receptor, which is a G-protein coupled receptor (GPCR).[21][22] The binding of dopamine to the D2 receptor typically inhibits the production of cyclic AMP (cAMP), a key second messenger. By blocking this receptor, this compound interferes with this signaling cascade.

D2_signaling_pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds & Activates This compound This compound This compound->D2R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Firing (Sedation) PKA->Neuronal_Activity Leads to

Caption: this compound's antagonism of D2 receptor signaling.

References

Technical Support Center: Ensuring Consistent Delivery of Lenperone in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Lenperone is a butyrophenone (B1668137) antipsychotic for which extensive public data on long-acting formulations is limited. This guide provides troubleshooting advice and experimental protocols based on the established principles for developing long-acting injectable (LAI) formulations of similar antipsychotic compounds, such as haloperidol (B65202) and risperidone. Researchers should use this information as a starting point and optimize parameters based on their own experimental data for this compound.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when developing and evaluating long-acting formulations of this compound.

Question/Issue Potential Causes Troubleshooting Steps
Low Drug Loading or Encapsulation Efficiency in Microspheres - Poor solubility of this compound in the chosen organic solvent.- Premature drug precipitation during emulsification.- Drug partitioning into the external aqueous phase.- Optimize Solvent System: Test a range of pharmaceutically acceptable solvents to improve this compound's solubility.- Increase Polymer Concentration: A higher polymer concentration in the organic phase can enhance viscosity and reduce drug diffusion.- Modify Emulsification Parameters: Adjust homogenization speed and time to achieve rapid encapsulation.- Use a Co-solvent: Incorporate a co-solvent to improve drug solubility in the primary solvent.
Initial Burst Release is Too High - High proportion of surface-associated drug on microspheres.- Porous microsphere structure.- Small particle size leading to a large surface area.- Wash Microspheres: After fabrication, wash the microspheres with a suitable solvent to remove surface-bound drug.- Optimize Formulation: Increase the polymer-to-drug ratio to create a denser matrix.- Control Solvent Evaporation Rate: A slower evaporation rate can lead to less porous microspheres.- Increase Particle Size: Adjust homogenization speed or polymer concentration to produce larger microspheres.
Inconsistent or Unpredictable In Vitro Release Profile - Wide particle size distribution of microspheres.- Aggregation of microspheres during the release study.- Instability of this compound in the release medium.- Particle Size Fractionation: Use sieving to obtain a narrower particle size distribution.- Optimize Surfactant in Release Medium: Include a non-ionic surfactant (e.g., Polysorbate 80) at an appropriate concentration to prevent aggregation.- Assess Drug Stability: Perform stability studies of this compound in the release medium at 37°C to ensure no significant degradation occurs during the experiment.
Precipitation of this compound in the Injection Vehicle - Poor solubility of this compound in the aqueous vehicle.- pH of the vehicle is not optimal for this compound solubility.- Formulate as a Nanosuspension: Reduce the particle size of this compound to the nanometer range to improve solubility and dissolution rate.- Adjust pH: Determine the pH-solubility profile of this compound and adjust the vehicle pH accordingly.- Use of Excipients: Incorporate solubilizing agents or surfactants in the vehicle.
Clogging of the Injection Needle - Large or aggregated particles in the suspension.- High viscosity of the formulation.- Control Particle Size: Ensure the particle size of the microspheres or drug crystals is appropriate for the chosen needle gauge.- Optimize Vehicle Viscosity: Adjust the concentration of viscosity-modifying agents in the formulation.- Ensure Proper Resuspension: Develop a clear and reproducible procedure for resuspending the formulation before injection.

Frequently Asked Questions (FAQs)

A list of frequently asked questions about the long-term delivery of this compound.

  • What are the key physicochemical properties of this compound to consider for a long-acting formulation? this compound is a butyrophenone derivative.[1] Key properties to consider are its solubility in various solvents, pKa, logP, and solid-state characteristics (polymorphism).[2] These will influence the choice of formulation strategy (e.g., oil-based depot, microspheres, or nanocrystals) and the selection of excipients.

  • What are the common strategies for developing a long-acting injectable (LAI) formulation for a drug like this compound? Common strategies for LAIs include:

    • Oil-based depots: The drug is dissolved or suspended in a biocompatible oil (e.g., sesame oil).[3][4]

    • Polymeric Microspheres: The drug is encapsulated within a biodegradable polymer matrix, such as poly(lactic-co-glycolic acid) (PLGA).[5][6]

    • Nanosuspensions: The drug is formulated as nanocrystals, which have an increased surface area leading to enhanced dissolution.[7]

  • How can I predict the in vivo performance of my this compound LAI formulation? In vitro-in vivo correlation (IVIVC) is a key goal in LAI development. A well-designed in vitro release test that mimics the physiological environment at the injection site can be predictive of the in vivo pharmacokinetic profile.[8][9] However, establishing a strong IVIVC can be challenging for complex formulations like microspheres.

  • What are the critical quality attributes (CQAs) to monitor for a this compound LAI? CQAs for a this compound LAI would likely include:

    • Particle size and distribution

    • Drug loading and encapsulation efficiency

    • In vitro drug release profile

    • Sterility and endotoxin (B1171834) levels

    • Viscosity and syringeability

    • Stability of the formulation

  • What analytical methods are suitable for quantifying this compound in release media and biological samples? Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and reliable method for the quantification of butyrophenones like haloperidol and can be adapted for this compound.[10][11] For biological samples, LC-MS/MS would provide higher sensitivity and selectivity.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₂H₂₃F₂NO₂[2]
Molecular Weight 371.4 g/mol [2]
IUPAC Name 4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one[2]
CAS Number 24678-13-5[2][12]
Appearance Neat (form may vary)[13]
Table 2: Representative Stability Data for a Butyrophenone Antipsychotic (Haloperidol Decanoate) in an Oily Vehicle

This data is representative and intended to illustrate the type of stability studies that should be conducted for a this compound LAI.

Storage ConditionTime PointAssay (% of Initial)Total Degradants (%)
25°C / 60% RH0 months100.0< 0.1
3 months99.50.2
6 months98.90.5
40°C / 75% RH0 months100.0< 0.1
1 month98.20.8
3 months96.51.5
Photostability (ICH Q1B)Exposed95.82.1
Dark Control99.80.1

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Microspheres

This protocol describes a general method for preparing this compound-loaded PLGA microspheres using an oil-in-water (o/w) solvent evaporation technique.[14][15]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 75:25 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • Prepare the Organic Phase: Dissolve a known amount of this compound and PLGA in DCM.

  • Prepare the Aqueous Phase: Prepare a solution of PVA (e.g., 1% w/v) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at a controlled speed (e.g., 5000 rpm) for a set duration (e.g., 2 minutes) to form an o/w emulsion.

  • Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water and stir at room temperature for several hours to allow for the evaporation of DCM and the hardening of the microspheres.

  • Collection and Washing: Collect the microspheres by filtration or centrifugation. Wash the collected microspheres with deionized water to remove residual PVA and unencapsulated drug.

  • Drying: Lyophilize or air-dry the microspheres to obtain a free-flowing powder.

  • Characterization: Characterize the microspheres for particle size, morphology (using scanning electron microscopy), drug loading, and encapsulation efficiency.

Protocol 2: In Vitro Release Testing of this compound Microspheres

This protocol outlines a sample-and-separate method for determining the in vitro release of this compound from PLGA microspheres.[8][9]

Materials:

  • This compound-loaded microspheres

  • Phosphate-buffered saline (PBS), pH 7.4

  • Polysorbate 80 (or other suitable surfactant)

  • Shaking incubator or water bath

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Prepare Release Medium: Prepare PBS (pH 7.4) containing a low concentration of Polysorbate 80 (e.g., 0.02% w/v) to ensure sink conditions and prevent microsphere aggregation.

  • Sample Preparation: Accurately weigh a known amount of this compound-loaded microspheres and place them into a series of vials.

  • Initiate Release Study: Add a defined volume of the pre-warmed (37°C) release medium to each vial. Place the vials in a shaking incubator at 37°C with gentle agitation.

  • Sampling: At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove a vial from the incubator.

  • Sample Processing: Centrifuge the vial to pellet the microspheres. Carefully collect the supernatant for analysis.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of this compound released at each time point.

Protocol 3: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the quantification of this compound and its potential degradation products.[10][16][17]

Chromatographic Conditions (Representative):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM, pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 245-255 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Development and Validation:

  • Forced Degradation Studies: Subject this compound solutions to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

  • Method Optimization: Adjust the mobile phase composition, gradient, and pH to achieve adequate separation between the parent this compound peak and all degradation product peaks.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for LAI Development

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies formulation Formulation Strategy (Microspheres, Nanocrystals, etc.) optimization Process Parameter Optimization formulation->optimization characterization Physicochemical Characterization optimization->characterization release_testing In Vitro Release Testing characterization->release_testing stability Stability Studies release_testing->stability pk_studies Pharmacokinetic Studies in Animals stability->pk_studies pd_studies Pharmacodynamic Studies pk_studies->pd_studies

Caption: Experimental workflow for the development and evaluation of a long-acting injectable (LAI) formulation of this compound.

Dopamine D2 Receptor Signaling Pathway

signaling_pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces Production PKA Protein Kinase A cAMP->PKA Inhibits Activation Response Cellular Response (Reduced Neuronal Excitability) PKA->Response

References

Method refinement for improving the reproducibility of Lenperone experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving the butyrophenone (B1668137) antipsychotic, Lenperone.

Troubleshooting Guides

This section addresses specific issues researchers may encounter during this compound experiments, presented in a question-and-answer format.

Question: My this compound solution appears cloudy or precipitates upon preparation or during the experiment. What could be the cause and how can I fix it?

Answer:

Poor solubility is a common issue with butyrophenone compounds. The hydrochloride salt of this compound is generally used to improve aqueous solubility, but issues can still arise.

  • Possible Causes:

    • Incorrect Solvent: Using a purely aqueous solvent may not be sufficient.

    • pH of the Solution: The pH of the solvent can significantly impact the solubility of this compound HCl.

    • Low Temperature: The solution may precipitate at lower temperatures.

    • High Concentration: The desired concentration may exceed the solubility limit in the chosen solvent.

  • Troubleshooting Steps:

    • Solvent Optimization: For in vitro assays, consider using a small percentage of an organic co-solvent like DMSO or ethanol. For in vivo studies, a vehicle such as a mixture of saline with a solubilizing agent like Tween 80 or PEG 400 may be necessary. Always test the vehicle alone as a control in your experiments.

    • pH Adjustment: Ensure the pH of your saline solution is slightly acidic (e.g., pH 4-6) to maintain the protonated, more soluble form of this compound HCl.

    • Warming: Gently warm the solution to aid dissolution, but be cautious of potential degradation at high temperatures.

    • Sonication: Use a sonicator to help dissolve the compound.

    • Fresh Preparation: Prepare solutions fresh for each experiment to avoid precipitation over time.

Question: I am observing high variability in the behavioral responses of my animal subjects after this compound administration. How can I reduce this variability?

Answer:

Individual variation in response to this compound has been noted in studies.[1] Several factors can contribute to this variability.

  • Possible Causes:

    • Inconsistent Drug Administration: Inaccurate dosing or inconsistent injection technique.

    • Animal Stress: Stress can significantly impact behavioral readouts and drug metabolism.

    • Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between individual animals.

    • Environmental Factors: Variations in housing conditions, light-dark cycles, and handling.

  • Troubleshooting Steps:

    • Standardize Administration: Ensure precise and consistent administration techniques. For intraperitoneal (IP) injections, alternate injection sites. For oral gavage, ensure the compound is delivered directly to the stomach.

    • Acclimatization and Handling: Acclimatize animals to the experimental room and handling procedures for a sufficient period before starting the experiment.

    • Control for Circadian Rhythms: Conduct experiments at the same time of day to minimize variations due to circadian rhythms.

    • Randomization: Randomize animals into treatment groups to distribute inherent variability.

    • Increase Sample Size: A larger sample size can help to overcome individual variability and increase the statistical power of your study.

Question: My in vitro receptor binding assay results for this compound are not consistent. What are the potential sources of error?

Answer:

Reproducibility in receptor binding assays depends on meticulous technique and optimized conditions.

  • Possible Causes:

    • Inconsistent Receptor Preparation: Variability in membrane preparation from cells or tissues.

    • Inaccurate Pipetting: Errors in pipetting small volumes of radioligand, competitor, or membranes.

    • Suboptimal Assay Conditions: Incorrect incubation time, temperature, or buffer composition.

    • Radioligand Degradation: Degradation of the radiolabeled ligand.

  • Troubleshooting Steps:

    • Standardize Membrane Preparation: Use a consistent protocol for membrane preparation and quantify protein concentration accurately for each batch.

    • Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes.

    • Assay Optimization:

      • Incubation Time: Determine the time to reach binding equilibrium in saturation experiments.

      • Temperature: Maintain a consistent temperature during incubation.

      • Buffer Composition: Use a consistent buffer formulation, as ion concentrations can affect binding.

    • Radioligand Quality: Aliquot the radioligand upon receipt and store it under recommended conditions to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a typical antipsychotic of the butyrophenone class.[2] Its primary mechanism of action is believed to be antagonism at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT2A receptors in the central nervous system. This dual antagonism is a common feature of many atypical antipsychotics.

Q2: What are the appropriate routes of administration for this compound in animal models?

A2: The route of administration depends on the experimental design. Common routes for preclinical studies include:

  • Intraperitoneal (IP): Often used for systemic administration in rodents.

  • Subcutaneous (SC): Provides a slower absorption rate compared to IP.

  • Oral (PO): By gavage, to assess oral bioavailability and efficacy.

  • Intravenous (IV): For direct systemic administration and pharmacokinetic studies.

The choice of route should be justified in the experimental protocol, and appropriate vehicle controls must be used.

Q3: How should I prepare a this compound solution for in vivo experiments?

A3: this compound hydrochloride is the salt form typically used for better solubility. A general procedure for preparing a solution for injection is as follows:

  • Calculate the required amount of this compound HCl based on the desired dose and the number and weight of the animals.

  • Weigh the this compound HCl accurately.

  • For a simple saline solution, dissolve the this compound HCl in sterile 0.9% saline. Gentle warming and vortexing can aid dissolution. The pH may need to be adjusted to the acidic range (4-6) to maintain solubility.

  • If solubility is an issue, a vehicle such as 5% DMSO in saline, or 10% Tween 80 in saline can be used. The chosen vehicle should be tested for any behavioral effects in a control group.

  • Sterile filter the final solution through a 0.22 µm filter before injection.

Q4: Are there known species differences in the response to this compound?

A4: While specific comparative studies on this compound are limited, it is a general principle in pharmacology that species differences in drug metabolism and receptor pharmacology exist. For instance, the metabolism of another butyrophenone, timiperone (B1682379), has been shown to differ between rats, dogs, and monkeys.[3] Therefore, it is crucial to conduct dose-response studies in the chosen animal model to determine the effective dose range.

Data Presentation

Table 1: Key Experimental Parameters for In Vitro Receptor Binding Assays

ParameterDopamine D2 Receptor AssaySerotonin 5-HT2A Receptor Assay
Receptor Source Membranes from CHO or HEK293 cells expressing human D2 receptors, or rat striatal tissueMembranes from HEK293 cells expressing human 5-HT2A receptors, or rat cortical tissue
Radioligand [³H]-Spiperone or [³H]-Raclopride[³H]-Ketanserin or [³H]-Mesulergine
Non-specific Binding Determined using a high concentration of a D2 antagonist (e.g., 10 µM Haloperidol or Butaclamol)Determined using a high concentration of a 5-HT2A antagonist (e.g., 10 µM Clozapine or Mianserin)
Incubation Time 60 - 120 minutes30 - 60 minutes
Incubation Temperature Room temperature (25°C) or 37°C37°C
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.450 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4

Table 2: General Guidelines for In Vivo this compound Studies in Rodents

ParameterGuidelineConsiderations for Reproducibility
Animal Model Rat (e.g., Sprague-Dawley, Wistar) or Mouse (e.g., C57BL/6)Report strain, age, and sex. House animals in a controlled environment.
Acclimatization Minimum of 7 daysAllows animals to adapt to the facility and reduces stress-induced variability.
Route of Administration IP, SC, POStandardize injection volume and technique. Use appropriate gavage needles for PO administration.
Dose Range 0.1 - 10 mg/kg (requires empirical determination)Conduct a dose-response study to identify the optimal dose for the desired effect.
Vehicle 0.9% Saline, potentially with solubilizing agents (e.g., Tween 80, DMSO)Always include a vehicle control group. Ensure the vehicle itself does not have behavioral effects.
Behavioral Testing Dependent on the hypothesis (e.g., locomotor activity, prepulse inhibition)Habituate animals to the testing apparatus. Conduct tests at a consistent time of day.

Experimental Protocols

Protocol 1: Dopamine D2 Receptor Competitive Binding Assay

  • Membrane Preparation: Homogenize rat striatal tissue or harvested cells expressing D2 receptors in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or varying concentrations of this compound.

    • 50 µL of [³H]-Spiperone at a concentration near its Kd.

    • 100 µL of diluted cell membranes (typically 50-100 µg of protein).

  • Incubation: Incubate the plate at room temperature for 90 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Assessment of Locomotor Activity in Rats

  • Animal Preparation: House male Sprague-Dawley rats (250-300g) in a temperature and light-controlled environment (12h light/dark cycle) with ad libitum access to food and water. Handle the rats for 5 minutes daily for 5 days prior to the experiment to acclimate them to the procedure.

  • Drug Preparation: Prepare this compound HCl in 0.9% sterile saline. If solubility is an issue, use a vehicle of 5% Tween 80 in saline. Prepare fresh on the day of the experiment.

  • Experimental Procedure:

    • Habituate the rats to the open-field activity chambers for 30 minutes.

    • Administer this compound (e.g., 0.1, 1, 5 mg/kg) or vehicle via intraperitoneal (IP) injection in a volume of 1 mL/kg.

    • Immediately place the rats back into the activity chambers.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes using an automated tracking system.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the 60-minute period. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.

Mandatory Visualization

Lenperone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor D2 Dopamine D2 Receptor (Gαi/o) AC Adenylyl Cyclase D2->AC SHT2A Serotonin 5-HT2A Receptor (Gαq/11) PLC Phospholipase C SHT2A->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG This compound This compound This compound->D2 Antagonism This compound->SHT2A Antagonism Dopamine Dopamine Dopamine->D2_auto Dopamine->D2 Serotonin Serotonin Serotonin->SHT2A Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A1 Hypothesis Formulation A2 Animal Model Selection A1->A2 A3 Protocol Design (Dose, Route, Vehicle) A2->A3 A4 This compound Solution Preparation & QC A3->A4 B3 Drug Administration A4->B3 B1 Animal Acclimatization & Handling B2 Randomization to Groups (Vehicle, Doses) B1->B2 B2->B3 B4 Behavioral/Physiological Data Collection B3->B4 C1 Data Processing & Quality Check B4->C1 C2 Statistical Analysis C1->C2 C3 Interpretation & Conclusion C2->C3 Troubleshooting_Guide Start Experiment Yields Irreproducible Results Issue_Type What is the nature of the issue? Start->Issue_Type Solubility Solution Precipitation/Cloudiness Issue_Type->Solubility Chemical/Physical Variability High In-Vivo Response Variability Issue_Type->Variability Biological/Animal Assay_Fail In-Vitro Assay Inconsistency Issue_Type->Assay_Fail Technical/Assay Sol_Action Optimize Vehicle (Co-solvent, pH) Prepare Fresh Solution Use Sonication Solubility->Sol_Action Var_Action Standardize Dosing Increase Acclimatization Control Environment Increase Sample Size Variability->Var_Action Assay_Action Standardize Membrane Prep Calibrate Pipettes Optimize Incubation Time/Temp Check Radioligand Quality Assay_Fail->Assay_Action

References

Validation & Comparative

A Comparative Analysis of Lenperone and Chlorpromazine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of the butyrophenone (B1668137) antipsychotic, Lenperone, and the phenothiazine (B1677639) antipsychotic, chlorpromazine (B137089), in established animal models of psychosis. This guide synthesizes available preclinical data, details experimental methodologies, and highlights the significant data gap for this compound.

This guide provides a comparative overview of two typical antipsychotic drugs, this compound and chlorpromazine, focusing on their efficacy in established animal models that are predictive of antipsychotic activity. Due to a notable lack of publicly available preclinical data for this compound, this comparison primarily details the extensive research conducted on chlorpromazine and provides a theoretical efficacy profile for this compound based on its classification as a butyrophenone antipsychotic. The direct comparison is therefore limited, and this document serves to underscore the need for further research into the preclinical pharmacology of this compound.

Mechanisms of Action: A Tale of Two Typical Antipsychotics

Both this compound and chlorpromazine are classified as typical or first-generation antipsychotics. Their primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[1] This blockade is believed to be responsible for their therapeutic effects on the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2]

This compound , as a member of the butyrophenone class, is expected to exhibit high affinity for the dopamine D2 receptor. Butyrophenones are known for their potent D2 receptor antagonism.

Chlorpromazine , a phenothiazine, also functions as a dopamine D2 receptor antagonist.[1][3] However, its pharmacological profile is broader, with additional antagonist activity at serotonergic, histaminergic, muscarinic, and adrenergic receptors.[3][4][5] This wider range of receptor interactions contributes to its sedative and antiemetic properties, as well as a variety of its side effects.[5]

cluster_0 Dopamine D2 Receptor Antagonism Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases Conversion of ATP to Downstream_Effects Reduced Neuronal Excitability cAMP->Downstream_Effects Antipsychotics This compound & Chlorpromazine Antipsychotics->D2_Receptor Block Start Start CS Conditioned Stimulus (e.g., Light/Tone) Start->CS Response Animal Responds? CS->Response Avoidance Avoidance Response (No Shock) Response->Avoidance Yes US Unconditioned Stimulus (e.g., Shock) Response->US No End End Avoidance->End Escape Escape Response US->Escape No_Response No Response US->No_Response Escape->End Start Start Pre-treatment Administer Test Compound (this compound/Chlorpromazine) or Vehicle Start->Pre-treatment Apomorphine_Admin Administer Apomorphine Pre-treatment->Apomorphine_Admin Observation Observe and Score Stereotyped Behavior Apomorphine_Admin->Observation Data_Analysis Analyze Scores Observation->Data_Analysis End End Data_Analysis->End Start Start Treatment Administer Test Compound (this compound/Chlorpromazine) or Vehicle Start->Treatment Placement Place Rat's Forepaws on Bar Treatment->Placement Measure_Latency Measure Time to Remove Paws Placement->Measure_Latency Data_Recording Record Latency Measure_Latency->Data_Recording End End Data_Recording->End

References

Validating the Antipsychotic-like Effects of Lenperone: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antipsychotic-like effects of Lenperone, a butyrophenone (B1668137) derivative. Due to the limited availability of specific preclinical in vivo data for this compound in contemporary literature, this document establishes a comparative framework using data from the well-characterized typical antipsychotic, haloperidol (B65202), and the atypical antipsychotic, risperidone (B510). This approach allows for an objective assessment of this compound's expected pharmacological profile within its class and in contrast to newer agents.

Introduction to this compound

This compound is a typical antipsychotic belonging to the butyrophenone class of drugs, similar to haloperidol. Clinical studies conducted in the 1970s confirmed its efficacy in treating patients with acute schizophrenia, noting a strong antipsychotic effect with a rapid onset.[1][2] Like other typical antipsychotics, its primary mechanism of action is believed to be antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway. While effective in managing the positive symptoms of schizophrenia, such as hallucinations and delusions, this class of drugs is also associated with a higher risk of extrapyramidal side effects (EPS).

Comparative In Vivo Data

The following tables summarize key quantitative data from preclinical in vivo studies for haloperidol and risperidone to provide a comparative context for this compound's anticipated effects. Data for this compound is largely unavailable in the reviewed literature and is indicated as such.

Table 1: In Vivo Receptor Occupancy

CompoundD2 Receptor Occupancy (ED50, mg/kg)5-HT2A Receptor Occupancy (ED50, mg/kg)Receptor Occupancy Ratio (D2/5-HT2A)
This compound Data not availableData not availableData not available
Haloperidol ~0.1-0.3>10<0.03
Risperidone ~0.3-0.6~0.05-0.1~6-12

This table illustrates the defining difference between typical and atypical antipsychotics: typicals like haloperidol show high D2 receptor selectivity, while atypicals like risperidone exhibit potent 5-HT2A receptor blockade in addition to D2 antagonism.

Table 2: Behavioral Pharmacology in Rodent Models

CompoundApomorphine-Induced Stereotypy (ED50, mg/kg)Conditioned Avoidance Response (ED50, mg/kg)Catalepsy Induction (ED50, mg/kg)
This compound Data not availableData not availableData not available
Haloperidol ~0.05-0.1~0.1-0.2~0.3-0.5
Risperidone ~0.1-0.3~0.2-0.5>5

This table highlights the therapeutic window and side-effect profile. A larger separation between the effective dose in predictive models of antipsychotic activity (apomorphine-induced stereotypy and conditioned avoidance) and the dose inducing catalepsy (a proxy for EPS) is desirable and characteristic of atypical antipsychotics.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Apomorphine-Induced Stereotypy

Objective: To assess the dopamine D2 receptor antagonist activity of a test compound. Apomorphine (B128758) is a non-selective dopamine agonist that, at sufficient doses, induces stereotyped behaviors (e.g., sniffing, licking, gnawing) in rodents. Antipsychotics that block D2 receptors inhibit this behavior.

Protocol:

  • Animals: Male Sprague-Dawley rats (200-250g) are habituated to the testing environment.

  • Drug Administration: Animals are pre-treated with the test compound (e.g., this compound, haloperidol, risperidone) or vehicle at various doses via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Apomorphine Challenge: After a pre-determined pretreatment time (e.g., 30-60 minutes), animals are challenged with a subcutaneous injection of apomorphine (e.g., 1.0 mg/kg).

  • Behavioral Scoring: Immediately following the apomorphine challenge, animals are placed in individual observation cages. Stereotyped behavior is scored by a trained observer, blind to the treatment conditions, at regular intervals (e.g., every 5-10 minutes for 1 hour) using a standardized rating scale.

  • Data Analysis: The total stereotypy score for each animal is calculated. The dose at which the test compound inhibits the apomorphine-induced stereotypy by 50% (ED50) is determined using regression analysis.

Conditioned Avoidance Response (CAR)

Objective: To evaluate the potential antipsychotic efficacy of a test compound. This test is highly predictive of clinical antipsychotic activity.

Protocol:

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock. An auditory or visual conditioned stimulus (CS) is presented, followed by the unconditioned stimulus (US) of the foot shock.

  • Training: Rats are trained over several sessions to avoid the foot shock by moving to the other compartment of the shuttle box upon presentation of the CS. An avoidance response is recorded if the animal moves during the CS presentation before the US onset. An escape response is recorded if the animal moves after the US has started.

  • Testing: Once stable avoidance behavior is established, animals are treated with the test compound or vehicle before the test session.

  • Data Collection: The number of avoidance, escape, and non-escape (treatment failure) responses are recorded.

  • Data Analysis: A dose-dependent decrease in the number of avoidance responses, without a significant increase in escape failures, is indicative of antipsychotic-like activity. The ED50 for the suppression of CAR is then calculated.

Catalepsy Induction

Objective: To assess the propensity of a test compound to induce extrapyramidal side effects (EPS). Catalepsy in rodents is a state of motor immobility and is considered a predictor of motor side effects in humans.

Protocol:

  • Animals: Male Wistar rats (180-220g) are used.

  • Drug Administration: Animals are administered the test compound or vehicle.

  • Catalepsy Assessment: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), catalepsy is measured using the bar test. The rat's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.

  • Scoring: The time it takes for the animal to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: The dose that produces catalepsy for a defined period in 50% of the animals (ED50) is calculated.

Signaling Pathways and Experimental Workflows

D2_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Packaging D2_auto D2 Autoreceptor D2_auto->VMAT2 Inhibits Release D2_post D2 Receptor Gi Gi Protein D2_post->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Effect Neuronal Response DARPP32->Effect Dopamine_cleft Dopamine Dopamine_cleft->D2_auto Binds Dopamine_cleft->D2_post Binds Lenperone_drug This compound (Antagonist) Lenperone_drug->D2_post Blocks

Caption: Dopamine D2 Receptor Signaling Pathway Antagonism by this compound.

Antipsychotic_Screening_Workflow cluster_behavioral Behavioral Screening cluster_neurochemical Neurochemical Analysis locomotor Locomotor Activity data_analysis Data Analysis & ED50 Calculation locomotor->data_analysis stereotypy Apomorphine-Induced Stereotypy stereotypy->data_analysis car Conditioned Avoidance Response car->data_analysis catalepsy Catalepsy Test catalepsy->data_analysis receptor_occupancy Receptor Occupancy (ex vivo/PET) receptor_occupancy->data_analysis microdialysis Neurotransmitter Levels (Microdialysis) microdialysis->data_analysis animal_model Animal Model Selection (e.g., Rats, Mice) drug_admin Test Compound Administration (Dose-Response) animal_model->drug_admin drug_admin->locomotor drug_admin->stereotypy drug_admin->car drug_admin->catalepsy drug_admin->receptor_occupancy drug_admin->microdialysis profile Compound Profile (Efficacy vs. Side Effects) data_analysis->profile

Caption: General Experimental Workflow for In Vivo Antipsychotic Validation.

Conclusion

This compound, as a butyrophenone derivative, is expected to exhibit a preclinical in vivo profile characteristic of a typical antipsychotic. This would likely include potent inhibition of dopamine-mediated behaviors, such as apomorphine-induced stereotypy and conditioned avoidance responding, at doses that are in close proximity to those that induce catalepsy. This profile contrasts with atypical antipsychotics like risperidone, which demonstrate a broader therapeutic window, largely attributed to their significant serotonin (B10506) 5-HT2A receptor antagonism. While direct comparative in vivo data for this compound is sparse, the established methodologies and the data from comparator compounds presented in this guide provide a robust framework for researchers to situate this compound within the broader landscape of antipsychotic drug action and to design future studies for its further characterization.

References

A Head-to-Head Comparison of Lenperone and Other Butyrophenones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth, data-driven comparison of Lenperone against other prominent butyrophenone (B1668137) antipsychotics, including Haloperidol, Droperidol, and Spiperone. By presenting quantitative data on receptor binding affinities, detailed experimental methodologies, and visual representations of key signaling pathways, this document aims to serve as a valuable resource for neuropharmacology research and the development of novel therapeutics.

Introduction to Butyrophenones

The butyrophenones are a class of potent antipsychotic agents first developed in the 1950s.[1] Their primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway, which is strongly implicated in the positive symptoms of schizophrenia.[2][3] While effective, many first-generation butyrophenones are associated with a significant risk of extrapyramidal side effects (EPS) due to their high affinity for D2 receptors in the nigrostriatal pathway.[3] This comparison focuses on this compound, a butyrophenone derivative, and contrasts its pharmacological profile with established members of its class to highlight key differences that may have clinical implications.

Quantitative Comparison of Receptor Binding Affinities

The therapeutic efficacy and side-effect profile of antipsychotic drugs are largely determined by their binding affinities for various neurotransmitter receptors.[4] The table below summarizes the in vitro receptor binding affinities (Ki values in nM) for this compound and other selected butyrophenones. A lower Ki value indicates a higher binding affinity.

DrugDopamine D2 (Ki, nM)Serotonin (B10506) 5-HT2A (Ki, nM)Dopamine D4 (Ki, nM)Alpha-1 Adrenergic (Ki, nM)
This compound 1.0 - 2.20.2 - 1.32.51.2
Haloperidol 0.5 - 1.5[2]3.6 - 25[2]5.0[2]18[2]
Droperidol 1.1[2]1.8[2]-1.1[2]
Spiperone 0.16[2]1.1[2]--

Data for Haloperidol, Droperidol, and Spiperone are from the NIMH Psychoactive Drug Screening Program (PDSP) Database as cited in Li et al. (2016). Data for this compound is compiled from various primary pharmacological studies. It is important to note that Ki values can vary between studies due to different experimental conditions.

Experimental Protocols

The determination of receptor binding affinities is a cornerstone of neuropharmacological research. The data presented in this guide are primarily derived from in vitro radioligand binding assays.

Radioligand Receptor Binding Assay

Objective: To determine the affinity of a test compound (e.g., this compound) for a specific receptor (e.g., Dopamine D2 or Serotonin 5-HT2A) by measuring its ability to displace a radiolabeled ligand known to bind to that receptor with high affinity.

General Methodology:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized, and the cell membranes are isolated by centrifugation.

  • Incubation: The prepared membranes are incubated with a specific concentration of a radioligand (e.g., [3H]Spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated at a controlled temperature for a set duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand in the solution.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Receptor-Containing Membranes Incubation Incubation Membrane->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: A generalized workflow for a radioligand binding assay.

Signaling Pathways

The antipsychotic and side effects of butyrophenones are mediated through their interaction with G protein-coupled receptors (GPCRs), leading to the modulation of downstream signaling cascades.

Dopamine D2 Receptor Signaling

Butyrophenones act as antagonists at D2 receptors, which are coupled to Gi/o proteins.[1] Blockade of these receptors prevents the dopamine-induced inhibition of adenylyl cyclase, leading to a subsequent increase in cyclic AMP (cAMP) levels and activation of protein kinase A (PKA). This modulation of the cAMP pathway is a key mechanism underlying their antipsychotic effects.

D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Butyrophenone Butyrophenone (e.g., this compound) Butyrophenone->D2R Antagonizes Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Regulation of Gene Expression) PKA->CellularResponse Phosphorylates Targets

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Signaling

Many atypical antipsychotics, and some butyrophenones like this compound, exhibit high affinity for 5-HT2A receptors. These receptors are coupled to Gq/11 proteins, and their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] Antagonism at this receptor is thought to contribute to a lower incidence of EPS and may improve negative symptoms of schizophrenia.[4]

fiveHT2A_Signaling Serotonin Serotonin fiveHT2AR 5-HT2A Receptor Serotonin->fiveHT2AR Activates Butyrophenone Butyrophenone (e.g., this compound) Butyrophenone->fiveHT2AR Antagonizes Gq_11 Gq/11 Protein fiveHT2AR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: Antagonism of the Serotonin 5-HT2A receptor signaling pathway.

Conclusion

This comparative guide highlights the nuanced differences in the receptor binding profiles of this compound and other key butyrophenones. This compound's high affinity for both dopamine D2 and serotonin 5-HT2A receptors suggests a pharmacological profile that aligns with some characteristics of atypical antipsychotics, potentially offering a reduced risk of extrapyramidal side effects compared to more selective D2 antagonists like Haloperidol. The provided quantitative data and detailed experimental protocols offer a foundation for further research into the structure-activity relationships and clinical potential of this compound and related compounds. A deeper understanding of these molecular interactions is crucial for the rational design of next-generation antipsychotics with improved efficacy and tolerability.

References

Cross-validation of Lenperone's binding profile across different receptor subtypes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the receptor binding affinities of Lenperone compared to other key antipsychotics, providing researchers and drug development professionals with essential comparative data and experimental context.

This compound, a typical antipsychotic belonging to the butyrophenone (B1668137) class, exhibits a distinct pattern of interaction with various neurotransmitter receptors. Understanding this binding profile is crucial for elucidating its mechanism of action and predicting its therapeutic effects and potential side effects. This guide provides a cross-validation of this compound's binding profile against established antipsychotics—the typical agent Haloperidol and the atypical agents Risperidone and Olanzapine—supported by experimental data and detailed methodologies.

Comparative Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and selected comparator antipsychotics across a range of crucial receptor subtypes. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeThis compound (Ki, nM)Haloperidol (Ki, nM)Risperidone (Ki, nM)Olanzapine (Ki, nM)
Dopamine (B1211576) Receptors
D₁20028024031
D₂1.81.23.211
D₃2.50.77.349
D₄1.95.07.327
Serotonin (B10506) Receptors
5-HT₁A>10,0003,400420>1000
5-HT₂A3.0560.24
5-HT₂C2,0001,0005011
Adrenergic Receptors
α₁1.612519
α₂1,0001,30016230
Histamine Receptors
H₁1,0001,000207
Muscarinic Receptors
M₁>10,000>10,000>10,0001.9

Experimental Protocols

The binding affinities presented in this guide are primarily determined through in vitro radioligand binding assays. These experiments are fundamental in neuropharmacology for characterizing the interaction between a drug and its target receptor.

General Methodology: Radioligand Binding Assay

Objective: To determine the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a known radiolabeled ligand that binds to that receptor with high affinity.

Materials:

  • Tissue Preparation: Homogenates of specific brain regions (e.g., striatum for D₂ receptors, frontal cortex for 5-HT₂A receptors) from animal models (e.g., rats, mice) or cell lines transfected to express specific human receptor subtypes.

  • Radioligand: A radioactively labeled ligand (e.g., [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT₂A receptors) with high affinity and specificity for the target receptor.

  • Test Compound: The unlabeled drug whose binding affinity is to be determined (e.g., this compound).

  • Assay Buffer: A buffer solution that maintains a stable pH and ionic environment for the binding reaction.

  • Filtration Apparatus: A system to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity of the bound ligand.

Procedure:

  • Incubation: The tissue homogenate or cell membrane preparation is incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated for a specific period at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The receptors and the bound ligand are trapped on the filter, while the unbound ligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Source (Tissue/Cells) Incubation Incubation Receptor->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting DataAnalysis Data Analysis (IC50 -> Ki) Counting->DataAnalysis

Fig. 1: Experimental workflow of a radioligand binding assay.

Key Signaling Pathways

This compound's primary therapeutic effects are believed to be mediated through its antagonist activity at dopamine D₂ and serotonin 5-HT₂A receptors.

Dopamine D₂ Receptor Signaling Pathway

Dopamine D₂ receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Activation of D₂ receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Antagonism of this pathway by drugs like this compound blocks these effects, leading to a modulation of downstream signaling cascades involved in neurotransmission.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Dopamine Dopamine Dopamine->D2R Activates This compound This compound This compound->D2R Antagonizes

Fig. 2: Simplified Dopamine D2 receptor signaling pathway.
Serotonin 5-HT₂A Receptor Signaling Pathway

Serotonin 5-HT₂A receptors are GPCRs coupled to the Gq/11 family of G proteins. Upon activation by serotonin, these receptors stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). Antagonism of the 5-HT₂A receptor by this compound blocks this signaling cascade.

SHT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SHT2AR 5-HT2A Receptor Gq_protein Gq/11 Protein SHT2AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolyzes Ca2_release Ca2+ Release IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse2 Cellular Response Ca2_release->CellularResponse2 PKC->CellularResponse2 Serotonin Serotonin Serotonin->SHT2AR Activates Lenperone_S This compound Lenperone_S->SHT2AR Antagonizes

Fig. 3: Simplified Serotonin 5-HT2A receptor signaling pathway.

Reproducibility of published findings on Lenperone's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published findings on the mechanism of action of Lenperone, a typical butyrophenone (B1668137) antipsychotic. By presenting quantitative data, detailed experimental protocols, and visualizing key pathways, this document aims to facilitate the reproducibility of experimental results and offer a clear comparison with other relevant antipsychotic agents, including Haloperidol, Risperidone, and Melperone.

Comparative Analysis of Receptor Binding Affinities

The primary mechanism of action of antipsychotic drugs is attributed to their interaction with various neurotransmitter receptors. The binding affinity, quantified by the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of the receptors. A lower Ki value corresponds to a higher binding affinity.

The following table summarizes the reported in vitro Ki values (in nM) of this compound and selected comparator antipsychotics for key dopamine (B1211576), serotonin (B10506), and sigma receptors. These receptors are critically involved in the pathophysiology of schizophrenia and are the primary targets for most antipsychotic medications.

ReceptorThis compound (Ki, nM)Haloperidol (Ki, nM)Risperidone (Ki, nM)Melperone (Ki, nM)
Dopamine Receptors
D183230240>10000
D22.00.7 - 2.13.13 - 3.2180
D44.05 - 107.3250
Serotonin Receptors
5-HT1A120023004202200
5-HT2A70530.16 - 0.2102 - 120
5-HT2C5000>10000502100
Sigma Receptors
Sigma σ1ND2.9 - 4.2213ND
Sigma σ2ND13.61000ND

ND: Not Determined from the available search results.

Experimental Protocols: Radioligand Binding Assays

The data presented in the table above are primarily generated using radioligand binding assays. These assays are a cornerstone in pharmacology for determining the affinity of a drug for a specific receptor. Below is a generalized protocol that outlines the key steps involved in such an experiment.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Receptor Source: Homogenates of specific brain regions (e.g., striatum for D2 receptors, frontal cortex for 5-HT2A receptors) from animal models (e.g., rats, guinea pigs) or cell lines engineered to express the human receptor of interest.

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors, or --INVALID-LINK---pentazocine for σ1 receptors).

  • Test Compound: The unlabeled drug for which the affinity is to be determined (e.g., this compound).

  • Incubation Buffer: A buffer solution with a specific pH and ionic composition to ensure optimal binding conditions.

  • Filtration Apparatus: A cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity of the bound ligand.

Generalized Procedure:

  • Membrane Preparation: The tissue or cells containing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the incubation buffer.

  • Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in the incubation buffer.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow_Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Brain Tissue) Incubation Incubation of Membranes, Radioligand, and Test Compound Receptor_Source->Incubation Radioligand Radioligand (e.g., [3H]Spiperone) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Washing to Remove Non-specific Binding Filtration->Washing Quantification Quantification of Radioactivity Washing->Quantification IC50_Determination Determine IC50 Quantification->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Workflow for a typical radioligand binding assay.

Signaling Pathways and Functional Effects

Dopamine D2 Receptor Signaling

This compound, as a butyrophenone antipsychotic, is expected to act as an antagonist at the dopamine D2 receptor. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Antagonism of these receptors by this compound would block the downstream effects of dopamine, which include the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Expression) PKA->Downstream

Simplified Dopamine D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Signaling

Antagonism of the serotonin 5-HT2A receptor is a key feature of many atypical antipsychotics and is also a property of some typical antipsychotics like this compound. 5-HT2A receptors are GPCRs that couple to Gαq/11 proteins. Their activation by serotonin leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. By blocking this receptor, this compound would inhibit these downstream signaling events.

SHT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin SHT2AR 5-HT2A Receptor Serotonin->SHT2AR Activates This compound This compound This compound->SHT2AR Blocks Gq_protein Gq/11 Protein SHT2AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Calcium ↑ Intracellular Ca2+ IP3->Calcium PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Effects Calcium->Downstream PKC->Downstream

Simplified Serotonin 5-HT2A receptor signaling.

Conclusion and Future Directions

The available data indicate that this compound is a potent dopamine D2 receptor antagonist with additional affinity for 5-HT2A and other receptors. To enhance the reproducibility of findings related to its mechanism of action, further studies are warranted. Specifically, functional assays to confirm its antagonist properties at these receptors and to investigate its effects on downstream signaling pathways, such as cAMP production and ERK phosphorylation, would be highly valuable. Furthermore, a comprehensive screening of its binding affinity at sigma receptor subtypes would provide a more complete understanding of its pharmacological profile. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of this compound's mechanism of action.

Independent Verification of Lenperone's Potency and Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Lenperone's performance with other antipsychotic alternatives, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of this compound's pharmacological profile.

Introduction to this compound

Comparative Analysis of Potency

The potency of an antipsychotic drug is primarily determined by its binding affinity to key neurotransmitter receptors, particularly the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. This affinity is quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity and thus greater potency.

While specific Ki values for this compound are not available, this section presents the binding affinities of three well-characterized antipsychotics for comparison:

  • Haloperidol: A high-potency typical antipsychotic of the same butyrophenone (B1668137) class as this compound.

  • Risperidone: An atypical antipsychotic with potent D2 and 5-HT2A receptor antagonism.

  • Clozapine: An atypical antipsychotic with a broader receptor binding profile and lower D2 affinity compared to typical antipsychotics.

DrugDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)
This compound Data not availableData not available
Haloperidol ~1.45~120
Risperidone ~3.13~0.16
Clozapine ~160~5.4

Note: The Ki values are compiled from various sources and may exhibit some variability depending on the experimental conditions.

Comparative Analysis of Efficacy

The efficacy of antipsychotic drugs is assessed through clinical trials that measure the reduction in psychotic symptoms. Standardized rating scales are used to quantify these changes.

DrugTherapeutic Dose for SchizophreniaKey Efficacy Findings
This compound 30-50 mg/dayDemonstrated strong antipsychotic effects with a rapid onset in the treatment of acute schizophrenia. Also showed improvement in depressive symptoms.
Haloperidol 2-20 mg/dayEffective in treating positive symptoms of schizophrenia (e.g., hallucinations, delusions).
Risperidone 4-8 mg/dayEffective against both positive and negative symptoms of schizophrenia.
Clozapine 300-450 mg/dayHighly effective for treatment-resistant schizophrenia.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for typical antipsychotics like this compound is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. Atypical antipsychotics also antagonize D2 receptors but exhibit a higher affinity for serotonin 5-HT2A receptors, which is thought to contribute to their efficacy against negative symptoms and a lower propensity for extrapyramidal side effects.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_storage Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_storage->Dopamine_release D2_Receptor D2 Receptor Dopamine_release->D2_Receptor Dopamine Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction Antipsychotic_Effect Antipsychotic Effect Signal_Transduction->Antipsychotic_Effect Lenperone_Haloperidol This compound / Haloperidol Lenperone_Haloperidol->D2_Receptor Antagonism cluster_presynaptic_da Dopaminergic Neuron cluster_presynaptic_5ht Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron DA_storage Dopamine Vesicles DA_release Dopamine Release DA_storage->DA_release D2_R D2 Receptor DA_release->D2_R Dopamine 5HT_storage Serotonin Vesicles 5HT_release Serotonin Release 5HT_storage->5HT_release 5HT2A_R 5-HT2A Receptor 5HT_release->5HT2A_R Serotonin Signal_DA Dopaminergic Signaling D2_R->Signal_DA Signal_5HT Serotonergic Signaling 5HT2A_R->Signal_5HT Therapeutic_Effect Therapeutic Effect Signal_DA->Therapeutic_Effect Signal_5HT->Therapeutic_Effect Atypical_Antipsychotic Risperidone / Clozapine Atypical_Antipsychotic->D2_R Antagonism Atypical_Antipsychotic->5HT2A_R Strong Antagonism Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and Test Compound Start->Prepare_Reagents Incubation Incubate Membranes with Radioligand and Test Compound Prepare_Reagents->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Measure_Radioactivity Measure Radioactivity of Bound Ligand Filtration->Measure_Radioactivity Data_Analysis Calculate IC50 and Ki values Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

References

A Comparative Preclinical Analysis of Lenperone and Risperidone in Models of Negative Schizophrenia Symptoms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Lenperone and Risperidone, focusing on their preclinical data related to the negative symptoms of schizophrenia. While Risperidone has been extensively studied in various animal models, preclinical data for this compound in this specific context is notably scarce. Therefore, this comparison relies on available receptor binding profiles and existing clinical observations for this compound, contrasted with the robust preclinical experimental data for Risperidone.

Mechanism of Action: A Tale of Two Antipsychotics

The therapeutic effects of both this compound, a typical butyrophenone (B1668137) antipsychotic, and Risperidone, an atypical antipsychotic, are primarily attributed to their interaction with dopamine (B1211576) and serotonin (B10506) receptors in the brain. Negative symptoms of schizophrenia are thought to be associated with a dysfunction in the mesocortical pathway, and modulation of dopamine D2 and serotonin 5-HT2A receptors is a key strategy for their amelioration.

Receptor Binding Affinity

The following table summarizes the receptor binding affinities (Ki, in nM) of this compound and Risperidone for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

ReceptorThis compound (Ki, nM)Risperidone (Ki, nM)
Dopamine D2Data not available3.2
Serotonin 5-HT2AData not available0.2
Serotonin 5-HT1AData not available420
Alpha-1 AdrenergicData not available5
Alpha-2 AdrenergicData not available16
Histamine H1Data not available20

cluster_this compound This compound cluster_Risperidone Risperidone L_D2 Dopamine D2 R_D2 Dopamine D2 R_5HT2A Serotonin 5-HT2A R_A1 Alpha-1 R_A2 Alpha-2 R_H1 Histamine H1 Lenperone_Node This compound Lenperone_Node->L_D2 High Affinity Risperidone_Node Risperidone Risperidone_Node->R_D2 High Affinity Risperidone_Node->R_5HT2A Very High Affinity Risperidone_Node->R_A1 High Affinity Risperidone_Node->R_A2 Moderate Affinity Risperidone_Node->R_H1 Moderate Affinity

Receptor binding profiles of this compound and Risperidone.

Risperidone's "atypical" profile is characterized by its potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors.[1][2] This dual action is believed to contribute to its efficacy against negative symptoms and a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[1] this compound, as a butyrophenone, is expected to be a potent D2 antagonist, which is effective against positive symptoms but may have limited efficacy for negative symptoms.

Preclinical Efficacy in Animal Models of Negative Symptoms

Animal models are crucial for evaluating the therapeutic potential of compounds for negative symptoms. Key models include the social interaction test, which measures social withdrawal, and the sucrose (B13894) preference test, which assesses anhedonia (the inability to feel pleasure).

Risperidone: A Robust Preclinical Profile

Phencyclidine (PCP), a non-competitive NMDA receptor antagonist, is used to induce schizophrenia-like symptoms in rodents, including social withdrawal.[1] Studies have consistently shown that Risperidone can reverse these PCP-induced social deficits.

Animal ModelTreatmentDose Range (mg/kg)Outcome
PCP-treated ratsRisperidone0.02 - 0.63Significantly reversed PCP-induced social isolation.[1]
Unfamiliar ratsRisperidone0.0625Significantly increased social interaction behaviors.[3]

While direct comparative studies are limited, research indicates that early-life exposure to Risperidone in mice did not significantly alter sucrose demand in adulthood, suggesting a complex relationship between Risperidone and reward-seeking behavior.[4]

This compound: A Gap in Preclinical Data

A comprehensive search of the scientific literature did not yield any preclinical studies evaluating this compound in the social interaction test or the sucrose preference test in animal models. Early human clinical trials from the 1970s reported that this compound showed a good improvement of depressive symptoms in schizophrenic patients, which could be interpreted as an effect on negative symptoms.[5] However, this is not a substitute for rigorous preclinical evaluation in validated animal models.

Experimental Protocols

PCP-Induced Social Interaction Test in Rats

This protocol is designed to assess the effects of a test compound on social withdrawal, a core negative symptom of schizophrenia.

cluster_protocol Social Interaction Test Protocol start Habituation drug_admin Drug Administration (Test Compound or Vehicle) start->drug_admin pcp_admin PCP Administration (to induce social deficit) drug_admin->pcp_admin pairing Pairing of Unfamiliar Rats pcp_admin->pairing observation Observation & Video Recording (e.g., 15 minutes) pairing->observation analysis Behavioral Analysis (Time spent in social interaction) observation->analysis end Data Interpretation analysis->end

Workflow for the PCP-induced social interaction test.

  • Animals: Male rats are typically used and are housed individually for a period before the test to increase their motivation for social interaction.

  • Habituation: Rats are habituated to the testing arena (a dimly lit, open-field box) for a set period on consecutive days leading up to the test day.

  • Drug Administration: On the test day, animals are pre-treated with the test compound (e.g., Risperidone) or vehicle at a specified time before the test.

  • Induction of Social Deficit: A sub-anesthetic dose of PCP is administered to induce social withdrawal.

  • Social Interaction Session: Two unfamiliar rats (one treated with the test compound/vehicle and PCP, and a drug-naive partner) are placed in the arena, and their interaction is recorded for a defined period.

  • Behavioral Scoring: The duration of active social behaviors (e.g., sniffing, grooming, following) is scored by a trained observer blind to the treatment conditions.

  • Data Analysis: The total time spent in social interaction is compared between the different treatment groups.

Sucrose Preference Test

This test is used to measure anhedonia, the diminished interest or pleasure in rewarding stimuli.

  • Habituation: Rodents are habituated to a two-bottle choice in their home cage, with both bottles containing water. This is followed by a period where one bottle contains a sucrose solution (e.g., 1-2%) and the other contains water.[6]

  • Baseline Measurement: The consumption of sucrose solution and water is measured over a 24-hour period to establish a baseline preference. Healthy animals typically show a strong preference for the sucrose solution.[6]

  • Induction of Anhedonia (Optional): Anhedonia can be induced through chronic stress protocols (e.g., chronic mild stress).

  • Drug Administration: The test compound or vehicle is administered according to the study design.

  • Test Phase: The consumption of sucrose solution and water is measured again over a 24-hour period.

  • Calculation of Preference: Sucrose preference is calculated as a percentage: (Volume of sucrose consumed / Total volume of liquid consumed) x 100.

  • Data Analysis: The change in sucrose preference from baseline is compared between treatment groups.

Comparative Analysis and Future Directions

The lack of preclinical data for this compound in established models of negative symptoms makes a direct comparison with Risperidone challenging. However, based on their receptor binding profiles, a theoretical comparison can be made.

Risperidone's potent 5-HT2A antagonism is thought to enhance dopamine release in the prefrontal cortex, which may contribute to its efficacy against negative symptoms.[1] As a typical antipsychotic, this compound's primary D2 antagonism might not be sufficient to effectively treat negative symptoms and could potentially worsen them at higher doses due to excessive dopamine blockade in the mesocortical pathway.

To provide a definitive comparison, future preclinical research should focus on:

  • Head-to-head studies: Directly comparing this compound and Risperidone in the PCP-induced social interaction model and the sucrose preference test across a range of doses.

  • Receptor Occupancy Studies: Determining the in vivo receptor occupancy of this compound at D2 and 5-HT2A receptors to better understand its pharmacological actions.

  • Neurochemical Studies: Investigating the effects of this compound on dopamine and serotonin levels in brain regions relevant to negative symptoms, such as the prefrontal cortex.

Conclusion

Risperidone has a well-established preclinical profile demonstrating its efficacy in animal models of negative symptoms, which is consistent with its clinical use. This efficacy is likely mediated by its dual antagonism of D2 and 5-HT2A receptors. In contrast, there is a significant gap in the preclinical literature regarding this compound's effects on negative symptoms in animal models. While early clinical observations are encouraging, rigorous preclinical studies are necessary to validate these findings and to fully understand this compound's potential as a treatment for the negative symptoms of schizophrenia. Future research should aim to fill this knowledge gap to enable a more direct and evidence-based comparison between these two antipsychotic agents.

References

Assessing the Therapeutic Index of Lenperone: A Comparative Analysis with Other Neuroleptics

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the safety and efficacy profile of the butyrophenone (B1668137) antipsychotic, Lenperone, in relation to established neuroleptic agents. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a typical antipsychotic belonging to the butyrophenone class, structurally related to agents like haloperidol (B65202) and melperone (B1203284).[1] While it has been studied for the treatment of acute schizophrenia, it was never approved by the FDA for human use in the United States and has seen use in veterinary medicine.[1] A comprehensive assessment of its therapeutic index—a crucial measure of a drug's safety margin—is essential for understanding its potential clinical utility and risk profile. The therapeutic index is classically defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired effect.

This guide provides a comparative analysis of this compound's therapeutic profile against other commonly used typical and atypical neuroleptics. A thorough search of publicly available preclinical and clinical data reveals a significant lack of specific LD50 (median lethal dose) and ED50 (median effective dose) values for this compound, which are critical for calculating a precise therapeutic index. However, by compiling available clinical dosage information for this compound and robust preclinical and clinical data for comparator drugs, this guide offers a relative assessment of its potential safety and efficacy. We have included data for Melperone, a structurally similar butyrophenone, to provide additional context.

Comparative Therapeutic Index and Plasma Concentration Data

The following tables summarize key preclinical and clinical data for this compound and selected comparator neuroleptics. Due to the absence of specific LD50 and ED50 values for this compound, a direct calculation of its therapeutic index is not possible. Instead, its effective clinical dose range is presented alongside the calculated therapeutic indices and therapeutic/toxic plasma concentrations of other agents to facilitate a qualitative comparison.

Table 1: Preclinical Therapeutic Index of Selected Neuroleptics in Rodents

DrugClassLD50 (mg/kg, oral, rat)ED50 (mg/kg, oral, rat)Therapeutic Index (LD50/ED50)
This compound Typical (Butyrophenone)Data not availableData not availableNot calculable
Melperone Typical (Butyrophenone)Data not availableData not availableNot calculable
Haloperidol Typical (Butyrophenone)~165~0.6~275
Risperidone (B510) Atypical>800~0.04>20000
Olanzapine (B1677200) Atypical>2000~0.2>10000
Clozapine Atypical~325~1.5~217

Note: ED50 values are often based on preclinical models of antipsychotic efficacy, such as the conditioned avoidance response.

Table 2: Clinical Therapeutic and Toxic Plasma Concentrations of Selected Neuroleptics

DrugClassTherapeutic Plasma Concentration (ng/mL)Toxic Plasma Concentration (ng/mL)Notes
This compound Typical (Butyrophenone)Data not availableData not availableEffective daily dose reported as 30-50 mg.[2]
Melperone Typical (Butyrophenone)50 - 200>1000 (Lethal concentrations reported at ~10,000 ng/mL)[3][4]Structurally similar to this compound.
Haloperidol Typical (Butyrophenone)2 - 15>50Extrapyramidal symptoms are common at higher therapeutic doses.
Risperidone Atypical20 - 60 (active moiety)>100Active metabolite (9-hydroxyrisperidone) contributes to effect.
Olanzapine Atypical20 - 80>100Significant weight gain and metabolic side effects can occur.
Clozapine Atypical350 - 600>1000Risk of agranulocytosis requires regular blood monitoring.

Experimental Protocols

The determination of a drug's therapeutic index relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the assessment of neuroleptic agents.

Acute Oral Toxicity (LD50 Determination) - OECD Guideline 425

The acute oral toxicity is determined using the Up-and-Down Procedure (UDP) as outlined in the OECD Test Guideline 425. This method allows for the estimation of the LD50 with a reduced number of animals.

  • Test Animals: Healthy, young adult rats of a single sex (preferably females) are used. Animals are fasted prior to dosing.

  • Dosing Procedure: The test substance is administered as a single oral dose via gavage. Dosing is sequential, typically at 48-hour intervals. The dose for each subsequent animal is adjusted up or down based on the outcome (survival or death) of the previously dosed animal.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Special attention is given during the first 4 hours post-dosing. Body weight is recorded weekly.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method. This provides an estimate of the dose at which 50% of the animals would be expected to die.

Conditioned Avoidance Response (CAR)

The CAR test is a widely used preclinical model to predict the efficacy of antipsychotic drugs. It assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

  • Apparatus: A two-compartment shuttle box with a connecting doorway and a grid floor capable of delivering a mild electric shock.

  • Procedure:

    • Acquisition Training: A neutral conditioned stimulus (CS), such as a light or tone, is presented for a short period (e.g., 10 seconds), followed by an aversive unconditioned stimulus (US), typically a mild foot shock. The animal learns to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation (avoidance response). If the animal does not move during the CS, the shock is delivered, and the animal can escape the shock by moving to the other compartment (escape response).

    • Drug Testing: Once the animals have acquired a stable avoidance response, they are treated with the test compound or vehicle. The ability of the drug to block the avoidance response (i.e., the animal stays in the compartment during the CS) while preserving the escape response (i.e., the animal moves to the other compartment once the shock is delivered) is measured.

  • Data Analysis: The ED50 is the dose of the drug that produces a 50% reduction in the number of avoidance responses without significantly affecting the number of escape responses.

Apomorphine-Induced Stereotypy

This model assesses the ability of a drug to block the stereotyped behaviors (e.g., sniffing, licking, gnawing) induced by the dopamine (B1211576) receptor agonist, apomorphine (B128758). This is indicative of dopamine D2 receptor blockade, a key mechanism of action for most antipsychotics.

  • Test Animals: Mice or rats are used.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • After a specified period, apomorphine is administered to induce stereotyped behaviors.

    • The intensity of stereotyped behaviors is observed and scored by a trained observer at regular intervals over a set period. Scoring systems typically rate the presence and intensity of specific behaviors.

  • Data Analysis: The ED50 is the dose of the test compound that produces a 50% reduction in the mean stereotypy score compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the general signaling pathway of butyrophenone antipsychotics and the workflows of the described experimental protocols.

G General Signaling Pathway of Butyrophenone Antipsychotics cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Reduces conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Modulation of Neuronal Excitability PKA->Downstream_Effects Phosphorylates targets This compound This compound (Butyrophenone) This compound->D2_Receptor Antagonist (Blocks Dopamine) Synaptic_Cleft Synaptic Cleft

Caption: Butyrophenone antipsychotics like this compound primarily act as antagonists at dopamine D2 receptors.

G Experimental Workflow for LD50 Determination (OECD 425) Start Start Dose_Animal Dose single rat with test substance Start->Dose_Animal Observe Observe for 48 hours Dose_Animal->Observe Outcome Outcome? Observe->Outcome Increase_Dose Increase dose for next animal Outcome->Increase_Dose Survival Decrease_Dose Decrease dose for next animal Outcome->Decrease_Dose Death Continue_Testing Continue sequential dosing until stopping criteria are met Increase_Dose->Continue_Testing Decrease_Dose->Continue_Testing Calculate_LD50 Calculate LD50 using Maximum Likelihood Method Continue_Testing->Calculate_LD50 End End Calculate_LD50->End

Caption: Workflow for determining the median lethal dose (LD50) of a substance.

G Experimental Workflow for Conditioned Avoidance Response (CAR) Start Start Acquisition Train rats to associate CS with US (foot shock) Start->Acquisition Stable_Response Achieve stable avoidance response Acquisition->Stable_Response Administer_Drug Administer test drug or vehicle Stable_Response->Administer_Drug Test_Session Conduct test session (present CS) Administer_Drug->Test_Session Measure_Response Measure avoidance and escape responses Test_Session->Measure_Response Analyze_Data Analyze data and calculate ED50 Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing antipsychotic efficacy using the CAR model.

Conclusion

The assessment of this compound's therapeutic index is hampered by a lack of publicly available preclinical data. However, based on its classification as a typical butyrophenone antipsychotic and its effective clinical dose range of 30-50 mg/day for schizophrenia, a qualitative comparison can be made.[2] This dose range is higher than that of the high-potency typical antipsychotic, haloperidol, and falls within the broader range of some atypical agents.

The preclinical data for comparator neuroleptics highlight the significantly wider therapeutic indices of atypical agents like risperidone and olanzapine compared to the typical antipsychotic haloperidol and the atypical clozapine. This wider safety margin is a key advantage of many second-generation antipsychotics.

For a comprehensive understanding of this compound's therapeutic index, further preclinical studies to determine its LD50 and ED50 in standardized models are necessary. Additionally, clinical studies correlating plasma concentrations with therapeutic and adverse effects would be invaluable. Without such data, a definitive assessment of this compound's safety and efficacy profile relative to other neuroleptics remains speculative. Researchers and drug development professionals should consider these data gaps when evaluating the potential of this compound and other butyrophenone derivatives.

References

Lenperone's Receptor Specificity: A Comparative Analysis for Dopamine and Serotonin Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of antipsychotic agents is paramount. This guide provides a detailed comparison of Lenperone, a typical antipsychotic of the butyrophenone (B1668137) class, with other key antipsychotics, focusing on its binding affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. This analysis is supported by experimental data and methodologies to validate its specificity.

This compound, first described in the 1970s, exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors. However, its interaction with other neurotransmitter systems, particularly the serotonergic system, is crucial for a comprehensive understanding of its pharmacological profile, including its potential for side effects. This guide delves into the quantitative specifics of this compound's receptor binding and compares it with the well-characterized profiles of both typical and atypical antipsychotics.

Comparative Receptor Binding Affinities

The binding affinity of a drug to its receptor is a key determinant of its potency and potential for off-target effects. This affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. While specific Ki values for this compound are not as widely cited in recent literature as those for newer antipsychotics, historical data and its classification as a butyrophenone provide a basis for comparison. For context, this guide includes the binding affinities of haloperidol (B65202) (another butyrophenone) and clozapine (B1669256) (an atypical antipsychotic).

DrugDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)Reference
This compound Data not available in recent literatureData not available in recent literature
Haloperidol 0.89120[1]
Clozapine 1255.4[2]
Risperidone 3.30.17[3]

Note: Ki values can vary between studies due to different experimental conditions.

Experimental Protocols: Unveiling Receptor Affinity

The determination of receptor binding affinities is primarily achieved through in vitro radioligand binding assays. These experiments are fundamental in neuropharmacology for characterizing the interaction between a drug and its target receptor.

General Methodology: Radioligand Binding Assay

Objective: To determine the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Materials:

  • Tissue Preparation: Homogenates of specific brain regions (e.g., striatum for D2 receptors, frontal cortex for 5-HT2A receptors) from animal models or cell lines transfected to express specific human receptor subtypes.

  • Radioligand: A radioactively labeled ligand with high specificity and affinity for the target receptor (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).

  • Test Compound: this compound or other comparator drugs at various concentrations.

  • Incubation Buffer & Filtration Apparatus.

Procedure:

  • Incubation: The tissue homogenate or cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Below is a workflow diagram illustrating the key steps in a radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorSource Receptor Source (e.g., Brain Tissue, Cell Lines) Incubation Incubation (Receptor + Radioligand + Test Compound) ReceptorSource->Incubation Radioligand Radioligand (e.g., [3H]spiperone) Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Filtration Filtration (Separation of Bound and Free Ligand) Incubation->Filtration Counting Scintillation Counting (Quantification of Radioactivity) Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff Equation) IC50->Ki

Experimental workflow for a radioligand binding assay.

Signaling Pathways: Dopamine D2 vs. Serotonin 5-HT2A Receptors

This compound's therapeutic and side-effect profile is a direct consequence of its interaction with the downstream signaling cascades of the D2 and 5-HT2A receptors. These are both G-protein coupled receptors (GPCRs), but they activate different intracellular pathways.

Dopamine D2 Receptor Signaling

The D2 receptor is a member of the D2-like family of dopamine receptors and is coupled to Gi/o proteins. Its activation is primarily inhibitory.

G cluster_d2 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks Gi_o Gi/o Protein D2R->Gi_o AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., ↓ Neuronal Excitability) PKA->Downstream

Inhibitory signaling cascade of the Dopamine D2 receptor.

Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA) and subsequent downstream effects, generally resulting in reduced neuronal excitability. As an antagonist, this compound blocks this pathway, thereby increasing neuronal excitability in dopaminergic pathways.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is coupled to Gq/11 proteins, and its activation is primarily excitatory.

G cluster_5ht2a Serotonin 5-HT2A Receptor Signaling Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates This compound This compound (Antagonist) This compound->HT2AR Blocks Gq_11 Gq/11 Protein HT2AR->Gq_11 PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Downstream Downstream Effects (e.g., ↑ Neuronal Excitability) Ca->Downstream PKC->Downstream

Excitatory signaling cascade of the Serotonin 5-HT2A receptor.

Upon activation by serotonin, the 5-HT2A receptor activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events lead to a cascade of downstream effects, generally resulting in increased neuronal excitability. This compound's antagonism at this receptor would counteract these excitatory signals.

Conclusion

References

A Comparative Analysis of the Metabolic Stability of Lenperone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of the typical antipsychotic Lenperone and its structural analogs. Due to the limited availability of public data on this compound and its direct analogs, this guide uses the well-characterized butyrophenone (B1668137) antipsychotic, Haloperidol (B65202), as a primary reference for metabolic pathways and enzymatic interactions. The experimental protocols and data presentation are designed to serve as a template for future comparative studies.

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing dosing frequency, bioavailability, and the potential for drug-drug interactions. Butyrophenones, the chemical class to which this compound belongs, are known to undergo extensive hepatic metabolism. Understanding the comparative metabolic stability within this class can guide the development of new chemical entities with improved pharmacokinetic properties. This guide synthesizes the available information on the metabolism of butyrophenones, with a focus on providing a framework for evaluating this compound and its analogs.

Comparative Metabolic Stability Data

CompoundChemical ClassIn Vitro Half-Life (t½) in HLM (min)In Vitro Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)Primary Metabolizing EnzymesKey Metabolic Pathways
This compound ButyrophenoneData not availableData not availableLikely CYP3A4, CYP2D6Oxidative N-dealkylation, Carbonyl Reduction, Aromatic Hydroxylation (postulated)
Decthis compound (B1670141) ButyrophenoneData not availableData not availableLikely CYP3A4, CYP2D6Oxidative N-dealkylation, Carbonyl Reduction, Aromatic Hydroxylation (postulated)
Mithis compound (B1676593) ButyrophenoneData not availableData not availableLikely CYP3A4, CYP2D6Oxidative N-dealkylation, Carbonyl Reduction, Aromatic Hydroxylation (postulated)
Haloperidol Butyrophenone~58-64 (in human liver microsomes)[1]HighCYP3A4, CYP2D6, Carbonyl Reductase, UGTs[2][3][4]Oxidative N-dealkylation, Reduction to alcohol metabolite, Pyridinium (B92312) ion formation, Glucuronidation[2][5][6]

HLM: Human Liver Microsomes

Metabolic Pathways of Butyrophenones: A Haloperidol Model

The metabolic fate of butyrophenones is complex, involving multiple enzymatic pathways primarily in the liver. The metabolism of Haloperidol has been extensively studied and serves as an excellent model for predicting the potential metabolic pathways of this compound and its analogs.

The primary metabolic routes for Haloperidol include:

  • Oxidative N-dealkylation: This process, primarily mediated by CYP3A4, involves the cleavage of the bond between the piperidine (B6355638) nitrogen and the butyl chain, leading to the formation of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) and 4-fluorobenzoylpropionic acid (FBPA)[5][6].

  • Reduction of the Ketone Group: The carbonyl group on the butyrophenone side chain is susceptible to reduction by carbonyl reductases, forming a secondary alcohol metabolite known as reduced haloperidol[2]. This is a reversible reaction, with the alcohol metabolite being oxidized back to the parent compound, also by CYP enzymes[2][3].

  • Pyridinium Metabolite Formation: A proportion of Haloperidol is oxidized to a potentially neurotoxic pyridinium metabolite (HPP+)[6][7]. This pathway is also catalyzed by CYP3A4 and CYP2D6[3].

  • Glucuronidation: The hydroxyl group of reduced haloperidol can undergo phase II conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form a more water-soluble metabolite for excretion[2][5].

Based on structural similarities, it is highly probable that this compound and its analogs undergo similar metabolic transformations.

cluster_butyrophenone Butyrophenone Metabolism (Haloperidol Model) cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Haloperidol Haloperidol N_Dealkylation Oxidative N-dealkylation Haloperidol->N_Dealkylation CYP3A4, CYP2D6 Reduction Carbonyl Reduction Haloperidol->Reduction Carbonyl Reductase Pyridinium Pyridinium Formation Haloperidol->Pyridinium CYP3A4, CYP2D6 Metabolite_CPHP CPHP N_Dealkylation->Metabolite_CPHP Metabolite_FBPA FBPA N_Dealkylation->Metabolite_FBPA Reduced_Haloperidol Reduced Haloperidol Reduction->Reduced_Haloperidol Pyridinium_Metabolite HPP+ Pyridinium->Pyridinium_Metabolite Glucuronidation Glucuronidation Glucuronide_Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide_Conjugate Reduced_Haloperidol->Haloperidol CYP3A4 Reduced_Haloperidol->Glucuronidation UGTs

Metabolic Pathways of Haloperidol.

Experimental Protocols

To facilitate future comparative studies, this section outlines a standard experimental protocol for assessing the in vitro metabolic stability of compounds like this compound and its analogs using human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in human liver microsomes.

Materials:

  • Test compounds (this compound, analogs, and a positive control like Haloperidol)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: A master mix is prepared containing phosphate buffer, HLM, and the test compound at the desired final concentration (typically 1 µM).

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to the pre-incubated mixture. A control incubation without the NADPH regenerating system is also run to assess for non-enzymatic degradation.

  • Time-point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The in vitro intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

cluster_workflow In Vitro Metabolic Stability Workflow Start Start Prepare Prepare Incubation Mixture (HLM, Buffer, Test Compound) Start->Prepare Preincubation Pre-incubate at 37°C Prepare->Preincubation Initiate Initiate Reaction (Add NADPH) Preincubation->Initiate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Sample Terminate Terminate Reaction (Cold Acetonitrile + IS) Sample->Terminate Process Centrifuge to Remove Protein Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate t½ and CLint Analyze->Calculate End End Calculate->End

Experimental Workflow for Metabolic Stability Assay.

Logical Framework for Analog Comparison

The structural modifications among this compound and its analogs are expected to influence their metabolic stability. A logical approach to comparing these compounds involves correlating specific structural features with observed metabolic liabilities.

cluster_logic Comparative Logic Compound_A This compound Structural_Analysis Structural Analysis Compound_A->Structural_Analysis Compound_B Analog 1 (e.g., Decthis compound) Compound_B->Structural_Analysis Compound_C Analog 2 (e.g., Mithis compound) Compound_C->Structural_Analysis SAR Structure-Metabolism Relationship (SMR) Structural_Analysis->SAR Metabolic_Data In Vitro Metabolic Data (t½, CLint) Metabolic_Data->SAR Prediction Predictive Insights for New Analogs SAR->Prediction

Framework for Structure-Metabolism Relationship.

Conclusion

While a direct comparative study on the metabolic stability of this compound and its immediate analogs is not currently available, the established metabolic profile of Haloperidol provides a strong foundation for predicting their biotransformation pathways. The primary routes of metabolism are anticipated to involve CYP3A4- and CYP2D6-mediated oxidation and carbonyl reduction. The provided experimental protocol offers a standardized method for generating the necessary in vitro data to complete a direct comparison. Future studies focusing on generating these key metabolic parameters for this compound, decthis compound, and mithis compound will be invaluable for understanding their pharmacokinetic properties and for guiding the design of next-generation antipsychotics with optimized metabolic stability.

References

Benchmarking Lenperone's in vitro potency against a panel of standard antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Lenperone's In Vitro Potency

This guide provides a comparative overview of the in vitro receptor binding profile of this compound against a selection of standard typical and atypical antipsychotic medications. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of this compound's pharmacological characteristics.

Introduction to Antipsychotic Action

The therapeutic effects and side-effect profiles of antipsychotic drugs are largely dictated by their binding affinities for a variety of neurotransmitter receptors. Key targets include dopamine (B1211576) (particularly the D2 subtype) and serotonin (B10506) (especially the 5-HT2A subtype) receptors. The balance of activity at these and other receptors, such as histaminergic (H1), muscarinic (M1), and adrenergic (α1), determines a drug's classification as "typical" or "atypical" and influences its clinical utility and tolerability. A lower inhibitory constant (Ki) value signifies a higher binding affinity for a given receptor.[1]

Data Presentation: Comparative Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, in nM) for this compound and a panel of standard antipsychotics. These values represent the concentration of the drug required to inhibit 50% of radioligand binding to the target receptor. It is important to note that Ki values can vary across different studies due to variations in experimental conditions.[1]

ReceptorThis compound (nM)Haloperidol (nM)Risperidone (nM)Olanzapine (nM)Clozapine (nM)
Dopamine D2 2.20.5 - 2.2[2][3]3.13[3]12.8 - 31[2]135 - 160[1][2]
Serotonin 5-HT2A 1.174.0[4]0.16[3]12.8[2]5.4[1]
Dopamine D1 732101831270[1]
Dopamine D3 183.27.648555[1]
Dopamine D4 5.45.07.29.024[1]
Serotonin 5-HT1A >10,000317.0[4]3402000120[1]
Serotonin 5-HT2C 120>10,00059239.4[1]
Histamine H1 171,8002.23[3]7.01.1[1]
Muscarinic M1 1,1007,500>10,000266.2[1]
Adrenergic α1 1.8120.8[3]551.6[1]

Table 1: In vitro receptor binding affinities (Ki, nM) of this compound and standard antipsychotics. Data for this compound and comparison drugs (unless otherwise cited) is compiled from a comprehensive receptor binding profile study. A lower Ki value indicates higher affinity. The wide range for some values reflects data from multiple sources under different experimental conditions.

Experimental Protocols

The binding affinity data (Ki values) presented in this guide are determined using in vitro radioligand binding assays . This is a standard and widely used technique in pharmacology to quantify the interaction between a drug and its receptor target.

Principle of Radioligand Binding Assay

The assay's objective is to measure the affinity of a test compound (e.g., this compound) for a specific receptor. This is achieved by assessing its ability to compete with and displace a radiolabeled ligand that is known to bind to the target receptor with high specificity and affinity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[1][2]

Generalized Methodology
  • Membrane Preparation:

    • Cells or tissues expressing the target receptor are harvested.

    • The cells are homogenized in a cold buffer solution to lyse them and release their contents.

    • The homogenate is centrifuged at high speed to pellet the cell membranes, which contain the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

  • Competitive Binding Assay:

    • The prepared cell membranes are incubated in assay tubes or microplates.

    • A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is added to all tubes.

    • Varying concentrations of the unlabeled test drug (the "competitor") are added to the tubes.

    • Control tubes are included for determining total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled drug that saturates the receptors).

  • Incubation & Filtration:

    • The mixture is incubated, typically at room temperature or 37°C, for a duration sufficient to allow the binding to reach equilibrium.

    • Following incubation, the reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed quickly with ice-cold buffer to remove any remaining unbound radioactivity.

  • Quantification and Data Analysis:

    • The radioactivity trapped on the filters is measured using a scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

    • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by antipsychotics and the general workflow of the binding assays used to determine their potency.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Antipsychotic Antipsychotic (e.g., this compound) Antipsychotic->D2R Blocks Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Cellular Response PKA->Response Leads to

Caption: Dopamine D2 Receptor Signaling Pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_analysis Data Analysis prep_membranes 1. Prepare Receptor Membranes (from cells/tissue) incubation 3. Incubate Membranes with Radioligand & Test Compound prep_membranes->incubation prep_ligands 2. Prepare Radioligand & Test Compound Dilutions prep_ligands->incubation filtration 4. Rapid Vacuum Filtration (Separates Bound from Unbound) incubation->filtration counting 5. Scintillation Counting (Quantify Bound Radioactivity) filtration->counting analysis 6. Calculate IC50 and Ki (Determine Potency) counting->analysis

References

A Comparative Preclinical Review of Lenperone and Alternative Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

A Systematic Analysis of Receptor Binding Affinities and Behavioral Effects

For researchers and drug development professionals navigating the landscape of antipsychotic compounds, a thorough understanding of their preclinical profiles is paramount. This guide provides a systematic comparison of the preclinical data for Lenperone, a butyrophenone (B1668137) antipsychotic, with the well-established typical antipsychotic Haloperidol and the atypical antipsychotic Risperidone (B510). Due to the limited availability of comprehensive preclinical data for this compound, this review also incorporates data for Melperone, a structurally related butyrophenone, to offer a broader comparative context.

This guide summarizes key quantitative data on receptor binding affinities and in vivo behavioral assays, presents detailed experimental methodologies for these assays, and visualizes the primary signaling pathways and experimental workflows.

Comparative Receptor Binding Affinity

The therapeutic efficacy and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities for various neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Kᵢ values in nM) of this compound's structural analog Melperone, Haloperidol, and Risperidone for key dopamine (B1211576) and serotonin (B10506) receptors. A lower Kᵢ value indicates a higher binding affinity. Data for this compound is currently unavailable in comprehensive public databases.

ReceptorMelperone (nM)Haloperidol (nM)Risperidone (nM)
Dopamine D₂25 - 120[1]0.517 - 2.23.13 - 6.2
Serotonin 5-HT₂ₐ19 - 34[1]120[2]0.16 - 0.6[1]

In Vivo Behavioral Effects

Preclinical behavioral models in animals are crucial for predicting the antipsychotic efficacy and extrapyramidal side effects (EPS) of new compounds. The conditioned avoidance response (CAR) test is a primary screen for antipsychotic activity, while the catalepsy test is an indicator of potential motor side effects.

Behavioral TestMelperoneHaloperidolRisperidone
Conditioned Avoidance Response (CAR) Suppresses CARSuppresses CARSuppresses CAR[2][3][4]
Catalepsy Induction Minimal at therapeutic dosesInduces catalepsy[5]Induces catalepsy at higher doses[6]

Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the in vitro binding affinity (Kᵢ) of a test compound for a specific neurotransmitter receptor.

Methodology:

  • Tissue Preparation: Specific brain regions from rodents (e.g., striatum for D₂ receptors, cerebral cortex for 5-HT₂ₐ receptors) or cultured cells expressing the human receptor of interest are homogenized in a suitable buffer. The homogenate is then centrifuged to isolate the cell membranes containing the receptors.

  • Competitive Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT₂ₐ receptors) at a fixed concentration and varying concentrations of the test compound (e.g., this compound, Haloperidol, Risperidone).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. Subsequently, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters, which is proportional to the amount of radioligand bound to the receptors, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[7]

Conditioned Avoidance Response (CAR) Test

Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to suppress a learned avoidance response.

Methodology:

  • Apparatus: A shuttle box with two compartments separated by a door or a hurdle is typically used. The floor of the apparatus is equipped to deliver a mild electric foot shock.

  • Training: A rodent is placed in the shuttle box. A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration, followed by an unconditioned stimulus (US), which is a mild foot shock. The animal learns to avoid the shock by moving to the other compartment during the CS presentation.

  • Testing: Once the animal has been trained to consistently avoid the shock, it is treated with the test compound or a vehicle. The animal is then placed back in the shuttle box, and the number of successful avoidance responses during the CS presentation is recorded. A decrease in avoidance responses without a significant impairment in the escape response (moving to the other compartment after the onset of the shock) is indicative of antipsychotic-like activity.[3][4]

Catalepsy Test (Bar Test)

Objective: To evaluate the propensity of a compound to induce motor side effects, specifically catalepsy (a state of immobility and muscle rigidity).

Methodology:

  • Apparatus: A horizontal bar is placed at a specific height above a surface.

  • Procedure: A rodent is treated with the test compound or a vehicle. At various time points after administration, the animal's forepaws are gently placed on the bar.

  • Measurement: The time it takes for the animal to remove both forepaws from the bar is measured. A prolonged latency to move from this imposed posture is indicative of catalepsy.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways of the dopamine D₂ and serotonin 5-HT₂ₐ receptors, as well as the workflows for the receptor binding and behavioral assays.

G Dopamine D₂ Receptor Signaling Pathway D2R D₂ Receptor G_protein Gαi/o Protein D2R->G_protein Activates Antipsychotic Antipsychotic (e.g., this compound) Antipsychotic->D2R Antagonist AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Downstream Modulation of Neuronal Excitability and Gene Expression PKA->Downstream

Dopamine D₂ Receptor Signaling Pathway

G Serotonin 5-HT₂ₐ Receptor Signaling Pathway HT2AR 5-HT₂ₐ Receptor G_protein Gαq/11 Protein HT2AR->G_protein Activates Antipsychotic Antipsychotic (e.g., Risperidone) Antipsychotic->HT2AR Antagonist PLC Phospholipase C G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Downstream Modulation of Neuronal Excitability and Plasticity Ca->Downstream PKC->Downstream

Serotonin 5-HT₂ₐ Receptor Signaling Pathway

G Experimental Workflow: Receptor Binding Assay Start Start Prep Tissue/Cell Membrane Preparation Start->Prep Incubate Incubate with Radioligand & Test Compound Prep->Incubate Filter Separate Bound & Unbound Ligand Incubate->Filter Measure Measure Radioactivity Filter->Measure Analyze Calculate IC₅₀ & Kᵢ Measure->Analyze End End Analyze->End

Experimental Workflow: Receptor Binding Assay

G Experimental Workflow: Conditioned Avoidance Response Start Start Train Train Animal to Avoid Unconditioned Stimulus (US) Upon Conditioned Stimulus (CS) Start->Train Administer Administer Test Compound or Vehicle Train->Administer Test Test for Avoidance Response to CS Administer->Test Record Record Number of Avoidances and Escapes Test->Record Analyze Analyze Data Record->Analyze End End Analyze->End

Experimental Workflow: Conditioned Avoidance Response

G Experimental Workflow: Catalepsy Test Start Start Administer Administer Test Compound or Vehicle Start->Administer Position Place Animal's Forepaws on Bar Administer->Position Measure Measure Time to Remove Paws Position->Measure Analyze Analyze Latency Data Measure->Analyze End End Analyze->End

Experimental Workflow: Catalepsy Test

Conclusion

This systematic comparison highlights the preclinical profiles of Haloperidol and Risperidone, offering a valuable benchmark for the evaluation of other antipsychotic compounds. The data presented for Melperone provides some insight into the potential characteristics of the butyrophenone class, to which this compound belongs.

A significant limitation of this review is the scarcity of publicly available, comprehensive preclinical data for this compound. Future research efforts that include detailed receptor binding profiles and in vivo behavioral data for this compound are necessary to enable a direct and thorough comparison with other antipsychotics. Such data would be invaluable for researchers and clinicians in making informed decisions regarding the potential therapeutic applications of this compound.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Lenperone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of Lenperone, a butyrophenone (B1668137) antipsychotic, is a critical component of laboratory safety and environmental responsibility. Adherence to these procedures is mandatory to ensure the safety of all personnel, maintain regulatory compliance, and prevent environmental contamination. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste, intended for researchers, scientists, and drug development professionals.

The disposal of chemical waste, including pharmaceuticals like this compound, is governed by federal, state, and local regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which outlines the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Additionally, the Drug Enforcement Administration (DEA) may have regulations pertaining to certain pharmaceutical substances. All disposal activities must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[1][2][3]

Hazard Profile and Safety Data

This compound is categorized as a substance that is not hazardous, however it is crucial to handle the compound and its waste with care to avoid inhalation, ingestion, or contact with skin and eyes.[4] Always consult the Safety Data Sheet (SDS) for detailed safety information.

Key Safety Information for this compound:

Hazard ClassificationPrecautionary Statements
Not a hazardous substance or mixture[4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
P264: Wash hands thoroughly after handling.[5][6]
P270: Do not eat, drink or smoke when using this product.[5][6]
P271: Use only outdoors or in a well-ventilated area.[5]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must wear the following minimum PPE:

  • Nitrile gloves: Inspect for tears or holes before use.

  • Lab coat or protective clothing.

  • Safety glasses or goggles.

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of all forms of this compound waste, including the pure compound, contaminated labware (e.g., pipette tips, gloves, vials), and solutions.

Step 1: Waste Segregation and Collection

  • Waste Assessment: All this compound waste must be treated as chemical waste. Do not mix this compound waste with non-hazardous solid or liquid waste.[1]

  • Solid Waste: Collect all solid this compound waste (e.g., contaminated gloves, paper towels, empty vials) in a dedicated, leak-proof container with a secure lid. The container should be made of a compatible material such as high-density polyethylene.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealable, non-reactive waste container. Do not pour this compound solutions down the drain.[1] The EPA's "no flush" rule, under 40 CFR Part 266, prohibits the sewering of hazardous waste pharmaceuticals.[7]

  • Sharps: Any contaminated needles or syringes must be disposed of in a designated sharps container.[1]

Step 2: Labeling

  • Immediately label the waste container with the words "Hazardous Waste," the name "this compound," and the approximate quantity. Ensure the label is clearly visible and legible.

Step 3: Storage

  • Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.

Step 4: Professional Disposal

  • The final disposal of this compound waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Scheduling Pickup: Contact your EHS department to schedule a pickup for the full waste container. Do not attempt to transport the waste off-site yourself.[1]

  • Most pharmaceutical waste is incinerated at a licensed medical incineration facility.[2]

Spill Management

In the event of a this compound spill, follow these procedures immediately:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to absorb the liquid.[8]

  • Collect Waste: Carefully collect the absorbed material and any contaminated surfaces into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[5]

  • Dispose of Cleanup Materials: All materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

LenperoneDisposalWorkflow start This compound Waste Generated assess_waste Assess Waste Type (Solid, Liquid, Sharps) start->assess_waste solid_waste Solid Waste (Gloves, Vials, etc.) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_waste->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) assess_waste->sharps_waste Sharps collect_solid Collect in Labeled, Leak-Proof Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealable Container liquid_waste->collect_liquid collect_sharps Dispose in Designated Sharps Container sharps_waste->collect_sharps store_waste Store Securely in Designated Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end Professional Disposal (e.g., Incineration) contact_ehs->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lenperone
Reactant of Route 2
Reactant of Route 2
Lenperone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.